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  • Product: 2-Ethyl-4-methylbenzoic acid
  • CAS: 1369815-07-5

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to 2-Ethyl-4-methylbenzoic Acid

Forward-Looking Statement: This document provides a comprehensive technical overview of 2-Ethyl-4-methylbenzoic acid (CAS 1369815-07-5). Due to the limited availability of published experimental data for this specific co...

Author: BenchChem Technical Support Team. Date: March 2026

Forward-Looking Statement: This document provides a comprehensive technical overview of 2-Ethyl-4-methylbenzoic acid (CAS 1369815-07-5). Due to the limited availability of published experimental data for this specific compound, this guide integrates established principles of organic chemistry, data from closely related analogs, and predictive models to offer a robust profile for researchers, scientists, and drug development professionals. All data for analogous compounds are clearly identified.

Introduction and Chemical Identity

2-Ethyl-4-methylbenzoic acid is a disubstituted aromatic carboxylic acid. The presence of the carboxylic acid group, a key pharmacophore, makes it a molecule of interest in medicinal chemistry and materials science.[1] The ethyl and methyl substituents on the benzene ring influence its electronic properties, lipophilicity, and steric profile, which in turn can modulate its biological activity and physical properties.[1] Benzoic acid and its derivatives are known to possess a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[2][3]

Table 1: Chemical Identity of 2-Ethyl-4-methylbenzoic Acid

IdentifierValueSource
CAS Number 1369815-07-5[4]
Molecular Formula C₁₀H₁₂O₂[4]
Molecular Weight 164.20 g/mol [4]
SMILES CCC1=CC(C)=CC=C1C(O)=O[4]

Physicochemical Properties

Table 2: Physicochemical Properties

Property2-Ethyl-4-methylbenzoic acid (Predicted/Analog Data)4-Ethyl-2-methylbenzoic acid (CAS 190367-29-4)
Melting Point Solid at room temperature (predicted)Not available
Boiling Point Not availableNot available
Solubility Poorly soluble in water, soluble in organic solvents like acetone and ethanol (predicted based on analogs like p-toluic acid)[5]Not available
pKa ~4-5 (predicted based on benzoic acid)Not available
LogP Not available2.25562[6]
Topological Polar Surface Area 37.3 Ų (predicted)37.3 Ų[6]

Proposed Synthesis Workflow

A plausible synthetic route for 2-Ethyl-4-methylbenzoic acid can be devised based on established organic chemistry reactions, such as Friedel-Crafts acylation followed by oxidation.

Rationale for Synthetic Strategy

The synthesis of substituted benzoic acids can be achieved through various methods, including the oxidation of alkylbenzenes and the carboxylation of Grignard reagents.[7] For the target molecule, a multi-step synthesis starting from a readily available substituted toluene is a logical approach. Friedel-Crafts acylation of toluene is a well-established method for introducing an acyl group, which can then be reduced, followed by a second electrophilic substitution and final oxidation to the carboxylic acid. The directing effects of the alkyl groups on the aromatic ring are a key consideration in this synthetic design.[8][9]

Proposed Synthetic Protocol

A potential two-step synthesis is outlined below:

Step 1: Friedel-Crafts Acylation of m-Xylene

  • Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under a nitrogen atmosphere, add anhydrous aluminum chloride (AlCl₃) in a suitable solvent like dichloromethane (DCM).

  • Reagent Addition: Cool the suspension in an ice bath. Add propionyl chloride dropwise via the dropping funnel to the stirred suspension.

  • Aromatic Substrate Addition: After the formation of the acylium ion, add m-xylene dropwise to the reaction mixture, maintaining the low temperature.

  • Reaction and Quenching: Allow the reaction to stir at room temperature for several hours. Quench the reaction by slowly pouring the mixture into a beaker of crushed ice and concentrated hydrochloric acid.

  • Workup: Separate the organic layer, extract the aqueous layer with DCM, and combine the organic fractions. Wash the combined organic layers with water, saturated sodium bicarbonate solution, and brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude ketone.

Step 2: Oxidation to 2-Ethyl-4-methylbenzoic Acid

  • Oxidation: The resulting ketone from Step 1 can be oxidized to the corresponding carboxylic acid using a strong oxidizing agent such as potassium permanganate (KMnO₄) in a basic solution or through a haloform reaction if applicable.

  • Purification: The crude benzoic acid can be purified by recrystallization from a suitable solvent system, such as ethanol/water.

Synthesis Workflow Diagram

Synthesis_Workflow m_xylene m-Xylene friedel_crafts Friedel-Crafts Acylation m_xylene->friedel_crafts propionyl_chloride Propionyl Chloride propionyl_chloride->friedel_crafts alcl3 AlCl₃ (Catalyst) alcl3->friedel_crafts intermediate_ketone Intermediate Ketone friedel_crafts->intermediate_ketone Formation of C-C bond oxidation Oxidation (e.g., KMnO₄) intermediate_ketone->oxidation final_product 2-Ethyl-4-methylbenzoic Acid oxidation->final_product Formation of Carboxylic Acid

Caption: Proposed synthesis of 2-Ethyl-4-methylbenzoic acid.

Predicted Spectroscopic Profile

While experimental spectra for 2-Ethyl-4-methylbenzoic acid are not available, a predicted profile can be constructed based on the analysis of its structure and data from similar compounds.

Table 3: Predicted Spectroscopic Data

TechniquePredicted Features
¹H NMR - Aromatic protons (3H) appearing as multiplets in the δ 7.0-8.0 ppm region. - Ethyl group protons: a quartet around δ 2.6-2.8 ppm (CH₂) and a triplet around δ 1.2-1.4 ppm (CH₃). - Methyl group protons: a singlet around δ 2.3-2.5 ppm. - Carboxylic acid proton: a broad singlet at δ > 10 ppm.
¹³C NMR - Carboxylic acid carbonyl carbon around δ 170-180 ppm. - Aromatic carbons in the δ 120-145 ppm region (6 signals expected). - Ethyl group carbons: CH₂ around δ 25-30 ppm and CH₃ around δ 13-16 ppm. - Methyl group carbon around δ 20-22 ppm.[10]
IR Spectroscopy - Broad O-H stretch from the carboxylic acid dimer from approximately 2500-3300 cm⁻¹. - Strong C=O stretch from the carboxylic acid at approximately 1680-1710 cm⁻¹.[11][12] - C-H stretches from the alkyl groups just below 3000 cm⁻¹. - Aromatic C=C stretches around 1600 and 1450 cm⁻¹.
Mass Spectrometry (EI) - Molecular ion peak (M⁺) at m/z = 164. - Fragment ion at m/z = 149 corresponding to the loss of a methyl group. - Fragment ion at m/z = 119 corresponding to the loss of a carboxyl group.

Potential Applications in Drug Discovery

The benzoic acid scaffold is a versatile building block in medicinal chemistry.[13] The specific substitution pattern of 2-Ethyl-4-methylbenzoic acid could be leveraged to explore its potential in several therapeutic areas.

  • Structure-Activity Relationship (SAR) Insights: The ethyl and methyl groups contribute to the lipophilicity of the molecule, which can influence its ability to cross cell membranes. The positions of these substituents can also affect the binding affinity and selectivity for biological targets.[1][14]

  • Antimicrobial Agents: Benzoic acid and its derivatives have a long history of use as antimicrobial agents.[3] 2-Ethyl-4-methylbenzoic acid could be investigated for its activity against various bacterial and fungal strains.

  • Anticancer Research: Numerous benzoic acid derivatives have been synthesized and evaluated for their anticancer properties.[2][13] The specific structure of 2-Ethyl-4-methylbenzoic acid could be a starting point for the design of novel anticancer agents.

  • Enzyme Inhibition: The carboxylic acid moiety can act as a key interacting group with the active sites of various enzymes. For instance, derivatives of benzoic acid have been explored as inhibitors of enzymes like dihydrofolate reductase.[15]

Safety and Handling

No specific safety data sheet (SDS) is available for 2-Ethyl-4-methylbenzoic acid. The following recommendations are based on the safety profiles of structurally related aromatic carboxylic acids.[13][16][17][18]

  • General Handling: Use in a well-ventilated area. Avoid breathing dust, fumes, gas, mist, vapors, or spray. Avoid contact with skin, eyes, and clothing.[16][18]

  • Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and eye/face protection.[16][18]

  • First Aid:

    • Skin Contact: Wash off immediately with plenty of soap and water.

    • Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

    • Inhalation: Remove person to fresh air and keep comfortable for breathing.

    • Ingestion: Rinse mouth. Do NOT induce vomiting.

  • Storage: Store in a cool, dry, and well-ventilated place. Keep container tightly closed.

  • Disposal: Dispose of contents/container to an approved waste disposal plant.

Conclusion

2-Ethyl-4-methylbenzoic acid, CAS 1369815-07-5, represents a chemical entity with significant potential for further investigation in both academic and industrial research settings. While a comprehensive experimental characterization is yet to be published, this guide provides a foundational understanding of its properties, a plausible synthetic approach, and an outlook on its potential applications based on established chemical principles and data from analogous structures. It is our hope that this technical guide will serve as a valuable resource for researchers embarking on the study of this and other novel substituted benzoic acids.

References

  • Scribd. Friedel-Crafts Acylation of Toluene. [Link]

  • Chemistry LibreTexts. Friedel-Crafts Reactions. [Link]

  • University of Wisconsin-Madison. 12Electrophilic Aromatic Substitution Friedel-Crafts Acylation of Toluene. [Link]

  • Chemguide. friedel-crafts reactions of benzene and methylbenzene. [Link]

  • Taylor & Francis Online. The Preparation of 2-(2-Oxo-2-Phenylethyl) Benzoic Acids from Dilithiated Ortho-Toluic Acid. [Link]

  • PubMed. Design, Synthesis and Biological Activity of Novel Substituted 3-benzoic Acid Derivatives as MtDHFR Inhibitors. [Link]

  • PubMed. Synthesis and biological testing of certain 2-(5-substituted-2-thienylthio)benzoic acid derivatives. [Link]

  • ACS Publications. Two Methods for Direct ortho-Arylation of Benzoic Acids. [Link]

  • ResearchGate. Preparation of the 2- and 3-substituted benzoic acid derivatives 9–15. [Link]

  • Der Pharma Chemica. Synthesis, docking study and anticancer activity of benzoic acid Substituted derivatives of quinazolinones. [Link]

  • ijarsct. Synthesis, Characterization and Biological Activity of Newly Synthesized Benzoic Acid and Phenylthiourea Derivative. [Link]

  • SciSpace. Peculiarities of nmr 13 c spectra of benzoic acid and alkylbenzoates. ii. regular spectra differences between benzoic fragments. [Link]

  • Scribd. PAF C-16 Carboxylic Acid Safety Data Sheet. [Link]

  • PMC. First mesomorphic and DFT characterizations for 3- (or 4-) n-alkanoyloxy benzoic acids and their optical applications. [Link]

  • University of Colorado Boulder. Useful Spectroscopic Data. [Link]

  • CORE. Title Infrared Spectra and Molecular Configuration of Benzoic Acid (Special Issue on Physical Chemistry) Author(s) Ha. [Link]

  • SpringerLink. Benzoic acid derivatives under pressure: a Raman spectroscopic overview. [Link]

  • NIST. Ethyl 4-methylbenzoate. [Link]

  • The Good Scents Company. ethyl para-toluate, 94-08-6. [Link]

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Exploratory

A Deep Dive into Structural Isomerism: A Comparative Analysis of 2-Ethyl-4-Methylbenzoic Acid and 4-Ethyl-2-Methylbenzoic Acid

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals Abstract In the landscape of organic chemistry, the subtle yet profound impact of structural isomerism on the physicochemical pr...

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

In the landscape of organic chemistry, the subtle yet profound impact of structural isomerism on the physicochemical properties and reactivity of molecules is a cornerstone of molecular design and drug development. This guide provides a comprehensive comparative analysis of two structural isomers: 2-ethyl-4-methylbenzoic acid and 4-ethyl-2-methylbenzoic acid. While seemingly minor, the positional variance of the ethyl and methyl substituents on the benzoic acid framework gives rise to distinct electronic and steric environments, which in turn dictate their acidity, spectroscopic signatures, and potential synthetic pathways. This document will explore these differences through a detailed examination of the underlying chemical principles, supported by predictive data and established experimental protocols for analogous systems.

Introduction: The Significance of Isomeric Purity

The arrangement of atoms in a molecule, or its chemical structure, is fundamental to its identity and function. Structural isomers, compounds sharing the same molecular formula but differing in the connectivity of their atoms, often exhibit divergent biological activities and physical properties. For researchers in drug development, understanding these differences is paramount, as an undesired isomer can be inactive or, in some cases, elicit harmful side effects. This guide focuses on two such isomers, 2-ethyl-4-methylbenzoic acid and 4-ethyl-2-methylbenzoic acid, to illustrate the critical importance of isomeric differentiation.

Structural and Physicochemical Properties

The core distinction between 2-ethyl-4-methylbenzoic acid and 4-ethyl-2-methylbenzoic acid lies in the placement of the ethyl and methyl groups relative to the carboxylic acid functionality. This seemingly simple variation has profound implications for the molecule's electronic and steric characteristics.

Property2-Ethyl-4-methylbenzoic Acid4-Ethyl-2-methylbenzoic AcidReference
Molecular Formula C10H12O2C10H12O2
Molecular Weight 164.20 g/mol 164.20 g/mol [1]
IUPAC Name 2-ethyl-4-methylbenzoic acid4-ethyl-2-methylbenzoic acid[1]
Predicted pKa Expected to be lower (more acidic)Expected to be higher (less acidic)[2]
Predicted LogP 2.62.6[1]

Table 1: Comparative Physicochemical Properties

The "Ortho Effect" and Acidity

A central theme in the chemistry of substituted benzoic acids is the "ortho effect". This principle states that a substituent in the ortho position (the carbon adjacent to the carboxyl group) will increase the acidity of the benzoic acid, regardless of whether the substituent is electron-donating or electron-withdrawing.[2] This effect is primarily steric in nature. The presence of a group at the ortho position forces the carboxyl group to twist out of the plane of the benzene ring. This loss of coplanarity inhibits the resonance delocalization of the carboxylate anion's negative charge into the aromatic ring, thereby stabilizing the anion and increasing the acidity of the parent acid.

In the case of our two isomers:

  • 4-Ethyl-2-methylbenzoic acid: The methyl group is in the ortho position. This steric hindrance is expected to cause a significant increase in acidity compared to a para-substituted analogue.

  • 2-Ethyl-4-methylbenzoic acid: The ethyl group is in the ortho position. Being larger than a methyl group, the ethyl group will exert an even greater steric effect, forcing the carboxyl group further out of the plane of the benzene ring.

Synthesis and Experimental Protocols

The synthesis of dialkyl-substituted benzoic acids can be approached through several established routes. The choice of starting material and reaction sequence is critical to ensure the desired isomeric purity.

General Synthetic Strategy: Grignard Carboxylation

A common and versatile method for the synthesis of benzoic acids is the carboxylation of a Grignard reagent. This involves the reaction of an aryl magnesium halide with carbon dioxide, followed by acidic workup.

Grignard Carboxylation A Aryl Halide (e.g., 2-Bromo-5-ethyltoluene) C Grignard Reagent (Aryl-MgBr) A->C in dry ether B Magnesium (Mg) B->C E Carboxylate Salt C->E 1. Reaction D Carbon Dioxide (CO2) D->E G Benzoic Acid Derivative E->G 2. Protonation F Acidic Workup (e.g., H3O+) F->G

Caption: General workflow for Grignard carboxylation.

Protocol for the Synthesis of 2-Ethyl-4-methylbenzoic Acid (Hypothetical):

  • Starting Material: 1-Bromo-2-ethyl-4-methylbenzene. This can be synthesized from commercially available 2-ethyl-4-methylaniline via a Sandmeyer reaction.

  • Grignard Reagent Formation: In a flame-dried, three-necked flask equipped with a reflux condenser, dropping funnel, and nitrogen inlet, add magnesium turnings. A solution of 1-bromo-2-ethyl-4-methylbenzene in anhydrous diethyl ether is added dropwise to initiate the reaction. The mixture is refluxed until the magnesium is consumed.

  • Carboxylation: The Grignard solution is cooled in an ice bath and poured slowly over crushed dry ice (solid CO2). The mixture is stirred until it reaches room temperature.

  • Workup: A dilute solution of hydrochloric acid is added to the reaction mixture to protonate the carboxylate salt and dissolve any remaining magnesium salts.

  • Purification: The aqueous layer is extracted with diethyl ether. The combined organic extracts are washed with brine, dried over anhydrous magnesium sulfate, and the solvent is removed under reduced pressure to yield the crude 2-ethyl-4-methylbenzoic acid. Further purification can be achieved by recrystallization from a suitable solvent system (e.g., ethanol/water).

A similar protocol would be followed for the synthesis of 4-ethyl-2-methylbenzoic acid , starting from 1-bromo-4-ethyl-2-methylbenzene.

Spectroscopic Characterization: Differentiating the Isomers

Spectroscopic techniques are indispensable for the structural elucidation and differentiation of isomers. The distinct chemical environments of the protons and carbons in 2-ethyl-4-methylbenzoic acid and 4-ethyl-2-methylbenzoic acid will result in unique NMR, IR, and mass spectra.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR Spectroscopy: The aromatic region of the ¹H NMR spectrum will be particularly informative. The coupling patterns and chemical shifts of the aromatic protons will differ significantly between the two isomers.

  • 2-Ethyl-4-methylbenzoic acid: We would expect to see three distinct aromatic proton signals. The proton at C6 (ortho to the carboxyl group and adjacent to the ethyl group) would likely be the most deshielded. The protons at C3 and C5 would also show distinct chemical shifts and coupling constants.

  • 4-Ethyl-2-methylbenzoic acid: Similarly, three aromatic proton signals are expected. The proton at C6 (ortho to the carboxyl group and adjacent to the methyl group) would be highly deshielded. The relative positions and coupling patterns of the protons at C3 and C5 would be different from the other isomer.

¹³C NMR Spectroscopy: The chemical shifts of the aromatic carbons will also be diagnostic. The carbon bearing the carboxyl group (C1) will be significantly deshielded. The positions of the ethyl and methyl substituents will influence the chemical shifts of the other aromatic carbons.

Predicted ¹H and ¹³C NMR Data (Illustrative):

CompoundPredicted ¹H NMR (Aromatic Region)Predicted ¹³C NMR (Aromatic Carbons)
2-Ethyl-4-methylbenzoic Acid ~7.8-8.1 ppm (1H, d), ~7.1-7.3 ppm (1H, d), ~7.0-7.2 ppm (1H, s)~170-175 (C=O), ~140-145 (C-Et), ~135-140 (C-Me), ~130-135 (C-COOH), ~125-130 (CH), ~120-125 (CH)
4-Ethyl-2-methylbenzoic Acid ~7.9-8.2 ppm (1H, d), ~7.2-7.4 ppm (1H, d), ~7.1-7.3 ppm (1H, s)~170-175 (C=O), ~145-150 (C-Et), ~138-143 (C-Me), ~130-135 (C-COOH), ~128-132 (CH), ~123-128 (CH)

Table 2: Predicted NMR Chemical Shifts (ppm) . Note: These are illustrative predictions; actual values may vary.

Infrared (IR) Spectroscopy

The IR spectra of both isomers will be dominated by the characteristic absorptions of the carboxylic acid group.

  • O-H Stretch: A broad absorption in the region of 2500-3300 cm⁻¹ due to the hydrogen-bonded hydroxyl group.

  • C=O Stretch: A strong, sharp absorption around 1700-1725 cm⁻¹ for the carbonyl group.

  • C-O Stretch: An absorption in the 1210-1320 cm⁻¹ region.

  • Aromatic C-H and C=C Stretches: Absorptions in the 3000-3100 cm⁻¹ and 1450-1600 cm⁻¹ regions, respectively.

While the overall patterns will be similar, subtle differences in the fingerprint region (below 1500 cm⁻¹) may exist due to the different substitution patterns.

Mass Spectrometry (MS)

Electron ionization mass spectrometry (EI-MS) will likely show a prominent molecular ion peak (M⁺) at m/z 164 for both isomers. The fragmentation patterns will be influenced by the positions of the alkyl substituents.

A characteristic fragmentation pathway for benzoic acids is the loss of a hydroxyl radical (•OH) to form a stable benzoyl cation, followed by the loss of carbon monoxide (CO).[3]

MS_Fragmentation M [M]⁺˙ m/z 164 F1 [M - OH]⁺ m/z 147 M->F1 - •OH F2 [M - COOH]⁺ m/z 119 M->F2 - •COOH F3 [F1 - CO]⁺ m/z 119 F1->F3 - CO

Caption: Common fragmentation pathways for benzoic acids.

The relative abundances of fragment ions resulting from the cleavage of the ethyl and methyl groups will likely differ between the two isomers, providing another means of differentiation. For example, the loss of a methyl radical (•CH₃, 15 Da) or an ethyl radical (•C₂H₅, 29 Da) from the molecular ion could be observed, and the propensities for these losses may vary.

Conclusion and Future Perspectives

The comparative analysis of 2-ethyl-4-methylbenzoic acid and 4-ethyl-2-methylbenzoic acid underscores the critical role of structural isomerism in determining the chemical identity and properties of organic molecules. The "ortho effect" is a powerful principle that allows for the prediction of enhanced acidity in ortho-substituted benzoic acids, with 2-ethyl-4-methylbenzoic acid expected to be the stronger acid due to the greater steric bulk of the ortho-ethyl group.

While direct experimental data for these specific isomers is limited, this guide has outlined robust synthetic strategies and detailed the expected spectroscopic fingerprints that would allow for their unambiguous synthesis and characterization. For researchers in medicinal chemistry and materials science, the ability to selectively synthesize and definitively identify such isomers is crucial for the development of novel compounds with tailored properties. Future work should focus on the experimental validation of the predicted pKa values and the acquisition of high-resolution spectroscopic data to further enrich our understanding of these and other structurally related molecules.

References

  • UCL Discovery. (n.d.). Speciation of substituted benzoic acids in solution: evaluation of spectroscopic and computational methods for the identification of associates and their role in crystallization. Retrieved from [Link]

  • Freie Universität Berlin. (n.d.). Discriminating Aromatic Parent Compounds and Their Derivative Isomers in Ice Grains From Enceladus and Europa Using a Laboratory Analogue for Spaceborne Mass Spectrometers. Retrieved from [Link]

  • Doc Brown's Chemistry. (2026, February 24). mass spectrum of benzoic acid C7H6O2 C6H5COOH fragmentation pattern of m/z m/e ions. Retrieved from [Link]

  • Chemguide. (n.d.). FRAGMENTATION PATTERNS IN THE MASS SPECTRA OF ORGANIC COMPOUNDS. Retrieved from [Link]

  • Evergreensino Chemical Co., Ltd. (2025, May 15). What is the pKa value of 2 - Methylbenzoic Acid?. Retrieved from [Link]

  • FooDB. (2011, September 21). Showing Compound 4-Ethylbenzoic acid (FDB022844). Retrieved from [Link]

  • PubChem. (n.d.). 4-Ethyl-2-methylbenzoic acid. Retrieved from [Link]

  • Blog - Evergreensino Chemical Co., Ltd. (2025, May 23). How does the pKa value of 2 - Methylbenzoic Acid compare with other benzoic acid derivatives? Retrieved from [Link]

  • PubChem. (n.d.). 4-Ethyl-2-methylbenzoic acid. Retrieved from [Link]

  • PrepChem.com. (n.d.). Synthesis of 2-(4-Chlorobenzoyl)benzoic acid. Retrieved from [Link]

  • Google Patents. (n.d.). US4996354A - Preparation of 2,4-dihydroxybenzoic acid.
  • ResearchGate. (n.d.). Scheme of the synthesis of b-resorcylic acid (2,4-dihydroxybenzoic acid) from resorcinol. Retrieved from [Link]

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Foundational

An In-Depth Technical Guide to 2-Ethyl-4-methylbenzoic Acid (C₁₀H₁₂O₂) for Advanced Research

Abstract This technical guide provides a comprehensive overview of 2-ethyl-4-methylbenzoic acid, a substituted aromatic carboxylic acid with the molecular formula C₁₀H₁₂O₂. While its isomer, 4-ethyl-2-methylbenzoic acid,...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This technical guide provides a comprehensive overview of 2-ethyl-4-methylbenzoic acid, a substituted aromatic carboxylic acid with the molecular formula C₁₀H₁₂O₂. While its isomer, 4-ethyl-2-methylbenzoic acid, is more extensively documented, this guide focuses on the unique structural and chemical aspects of the 2-ethyl-4-methyl isomer. We will explore its fundamental molecular and physicochemical properties, propose logical and efficient synthetic pathways, and detail the expected analytical signatures for its characterization via modern spectroscopic techniques. Furthermore, this document contextualizes the potential applications of this molecule, particularly as a versatile building block in drug discovery and fine chemical synthesis, drawing parallels with related benzoic acid derivatives. This guide is intended for researchers, chemists, and professionals in drug development seeking to understand and utilize this specific chemical entity.

Molecular Identity and Physicochemical Properties

2-Ethyl-4-methylbenzoic acid belongs to the class of disubstituted benzoic acids. Its structure, featuring an ethyl group at position 2 and a methyl group at position 4 relative to the carboxylic acid, imparts specific steric and electronic properties that influence its reactivity and physical characteristics. The molecular formula is C₁₀H₁₂O₂ with a molecular weight of approximately 164.20 g/mol [1][2].

Chemical Structure

The structural arrangement of the functional groups is paramount to the molecule's chemical behavior. The ethyl group ortho to the carboxyl function introduces significant steric hindrance, which can influence reaction kinetics, particularly in processes involving the carboxylic acid, such as esterification or amidation.

Caption: Structure of 2-ethyl-4-methylbenzoic acid.

Physicochemical Data Summary

While specific experimental data for 2-ethyl-4-methylbenzoic acid is not widely published, properties can be predicted or inferred from its well-documented isomer, 4-ethyl-2-methylbenzoic acid (CAS: 190367-29-4). These values provide a reliable estimate for handling, reaction planning, and purification protocols.

PropertyValue (Estimated/Comparative)Source
Molecular Formula C₁₀H₁₂O₂[1][2]
Molecular Weight 164.20 g/mol [1][2]
CAS Number 190367-29-4 (Isomer)[1][2]
Topological Polar Surface Area 37.3 Ų
Hydrogen Bond Donor Count 1[3]
Hydrogen Bond Acceptor Count 2
Rotatable Bond Count 2
XLogP3 2.6

Synthesis and Manufacturing

The synthesis of 2-ethyl-4-methylbenzoic acid can be approached through several established organic chemistry methodologies. A logical and industrially scalable approach involves the selective functionalization of a commercially available substituted toluene derivative.

Recommended Synthetic Pathway: Oxidation of 2-Ethyl-4-methyltoluene

The most direct synthetic route would be the oxidation of the corresponding toluene precursor, 1-ethyl-3-methyl-5-methylbenzene (not a standard starting material). A more practical approach starts from a more common material, such as 3-ethyltoluene.

Causality of Experimental Choices: This proposed pathway is rooted in well-understood, high-yielding reactions. Friedel-Crafts acylation is a classic method for introducing carbonyl groups onto aromatic rings, and the subsequent Wolff-Kishner or Clemmensen reduction provides a clean method for deoxygenation to an alkyl group. Finally, oxidation of a methyl group to a carboxylic acid is a standard transformation. This multi-step synthesis offers robust control over the introduction of each substituent.

Protocol as a Self-Validating System: Each step in this synthesis can be monitored and validated independently. The progress of the Friedel-Crafts acylation can be tracked by TLC or GC-MS to ensure full consumption of the starting material. The identity and purity of the intermediate ketone can be confirmed by ¹H NMR and IR spectroscopy. Similarly, the reduction and final oxidation steps can be monitored and the final product's purity assessed by melting point, NMR, and HPLC, ensuring the integrity of the entire process.

Step-by-Step Laboratory Protocol (Proposed)
  • Step 1: Friedel-Crafts Acylation of 3-Ethyltoluene.

    • To a cooled (0 °C) suspension of anhydrous aluminum chloride (AlCl₃) in an inert solvent (e.g., dichloromethane), add acetyl chloride dropwise.

    • Slowly add 3-ethyltoluene to the reaction mixture, maintaining the temperature below 5 °C.

    • Allow the reaction to stir at room temperature for 2-4 hours until TLC indicates completion.

    • Carefully quench the reaction by pouring it over crushed ice and an aqueous HCl solution.

    • Extract the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the intermediate ketone.

  • Step 2: Clemmensen Reduction of the Acetyl Group.

    • To a flask containing amalgamated zinc, add concentrated hydrochloric acid and the ketone from Step 1.

    • Reflux the mixture for 4-8 hours. The progress is monitored by the disappearance of the ketone spot on a TLC plate.

    • After cooling, decant the aqueous layer and extract with toluene.

    • Wash the organic extracts, dry, and evaporate the solvent to yield 1,3-diethyl-5-methylbenzene.

  • Step 3: Oxidation to 2-Ethyl-4-methylbenzoic Acid.

    • Dissolve the product from Step 2 in a suitable solvent mixture (e.g., pyridine/water).

    • Heat the solution to reflux and add potassium permanganate (KMnO₄) portion-wise over several hours. The purple color of the permanganate should disappear as it is consumed.

    • After the reaction is complete, cool the mixture and filter off the manganese dioxide (MnO₂) byproduct.

    • Acidify the filtrate with concentrated HCl to precipitate the crude 2-ethyl-4-methylbenzoic acid.

    • Collect the solid by filtration, wash with cold water, and recrystallize from an appropriate solvent (e.g., ethanol/water) to yield the pure product.

Caption: Proposed synthetic workflow for 2-ethyl-4-methylbenzoic acid.

Spectroscopic and Analytical Characterization

Thorough characterization is essential to confirm the identity and purity of the synthesized compound. The following sections describe the expected spectral features based on the molecule's structure.

¹H NMR Spectroscopy

The proton NMR spectrum is expected to be highly informative. The aromatic region should display three distinct signals corresponding to the protons at positions 3, 5, and 6.

Chemical Shift (δ, ppm) (Predicted)MultiplicityIntegrationAssignment
~12.0-13.0Broad Singlet1H-COOH
~7.8-8.0Doublet1HAr-H (position 6)
~7.2-7.4Doublet1HAr-H (position 5)
~7.1-7.2Singlet1HAr-H (position 3)
~2.8-3.0Quartet2H-CH₂CH₃
~2.4-2.5Singlet3HAr-CH₃
~1.2-1.4Triplet3H-CH₂CH₃
¹³C NMR Spectroscopy

The carbon NMR will show 10 distinct signals, confirming the number of unique carbon environments in the molecule.

Chemical Shift (δ, ppm) (Predicted)Assignment
~170-175C=O (Carboxylic Acid)
~140-145Ar-C (C4)
~135-140Ar-C (C2)
~130-135Ar-C (C1)
~128-132Ar-CH (C6)
~125-128Ar-CH (C5)
~122-125Ar-CH (C3)
~25-30-CH₂CH₃
~20-23Ar-CH₃
~14-17-CH₂CH₃
Infrared (IR) Spectroscopy

The IR spectrum provides confirmation of key functional groups.

Frequency (cm⁻¹)IntensityAssignment
2500-3300BroadO-H stretch (Carboxylic Acid Dimer)
~2970Medium-StrongC-H stretch (Aliphatic)
~1700StrongC=O stretch (Carboxylic Acid)
~1600, ~1450MediumC=C stretch (Aromatic Ring)
~1300MediumC-O stretch
~920BroadO-H bend (Out-of-plane)
Mass Spectrometry

Mass spectrometry will confirm the molecular weight of the compound. The electron ionization (EI) mass spectrum is expected to show a strong molecular ion peak (M⁺) at m/z = 164. The fragmentation pattern would likely involve the loss of -OH (m/z = 147) and -COOH (m/z = 119), followed by the loss of an ethyl group.

Applications in Research and Drug Development

Substituted benzoic acids are fundamental building blocks in medicinal chemistry and materials science[4][5]. Their carboxylic acid group serves as a versatile handle for forming amide, ester, and other linkages, while the substituted aromatic ring provides a scaffold for tuning properties like lipophilicity, electronic character, and steric profile[5].

Role as a Pharmaceutical Intermediate: 2-Ethyl-4-methylbenzoic acid is a valuable intermediate for synthesizing more complex molecules. Its specific substitution pattern can be exploited to direct further reactions or to interact with biological targets in a precise manner. For example, it can serve as a precursor for anti-inflammatory agents, central nervous system drugs, or other active pharmaceutical ingredients (APIs)[5][6]. The field of drug discovery often relies on a diverse library of such building blocks to conduct structure-activity relationship (SAR) studies, and this compound represents a unique asset for such investigations[5].

A 2-Ethyl-4-methylbenzoic Acid (Building Block) B Activation (e.g., SOCl2, EDCI) A->B C Amine Coupling B->C D Alcohol Coupling B->D E Bioactive Amide (e.g., Analgesic) C->E F Bioactive Ester (e.g., Prodrug) D->F

Caption: Role as an intermediate in synthesizing bioactive molecules.

Safety, Handling, and Storage

As with all benzoic acid derivatives, 2-ethyl-4-methylbenzoic acid should be handled with appropriate care in a laboratory setting. It is expected to be an irritant to the skin, eyes, and respiratory system.

  • Handling: Use in a well-ventilated fume hood. Wear standard personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat.

  • Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents and bases.

  • First Aid: In case of contact, flush the affected area with copious amounts of water. Seek medical attention if irritation persists.

References

  • ResearchGate. Synthesis of 2-(4-ethylphenoxymethyl)benzoic acid. Available at: [Link]

  • PubChem. 2-(4-ethyl-N-methylanilino)-4-methylbenzoic acid. Available at: [Link]

  • Supporting Information. General procedure for synthesis. Available at: [Link]

  • PubChem. Benzoic acid, 4-ethyl-, methyl ester. Available at: [Link]

  • PubChem. 4-Ethyl-2-methylbenzoic acid. Available at: [Link]

  • Organic Syntheses. Esterification of carboxylic acids with trialkyloxonium salts. Available at: [Link]

  • Parkway Scientific. 4-Ethyl-2-methylbenzoic acid. Available at: [Link]

  • Google Patents. Synthetic method of 2- (4' -ethylbenzoyl) benzoic acid.
  • NIST WebBook. Ethyl 4-methylbenzoate. Available at: [Link]

  • NIST WebBook. Ethyl 4-methylbenzoate IR Spectrum. Available at: [Link]

  • NP-MRD. 1H NMR Spectrum (1D, 1000 MHz, H2O, predicted). Available at: [Link]

  • NIST WebBook. Ethyl 4-methylbenzoate Mass Spectrum. Available at: [Link]

  • Google Patents. New method for preparing 2-methyl-4-acetyl benzoic acid and derivatives thereof.
  • NIST WebBook. Benzoic acid, 4-ethyl-, methyl ester Mass Spectrum. Available at: [Link]

  • NIST WebBook. Benzoic acid, 4-methyl- IR Spectrum. Available at: [Link]

  • Research Journal of Pharmaceutical, Biological and Chemical Sciences. General procedure for the preparation of methyl 4-acetyl-2-methylbenzoate. Available at: [Link]

  • Ningbo Inno Pharmchem Co.,Ltd. The Crucial Role of 4-Acetyl-2-methylbenzoic Acid in Modern Pharmaceutical Synthesis. Available at: [Link]

  • NIST WebBook. Ethyl 4-methylbenzoate General Information. Available at: [Link]

  • PubChem. Ethyl p-toluate. Available at: [Link]

  • Cheméo. Chemical Properties of Ethyl 4-methylbenzoate (CAS 94-08-6). Available at: [Link]

  • Preprints.org. Benzoic Acid and Its Synthetic Derivatives as Important Medicinal Product Attenuates Cancer. Available at: [Link]

  • Srini Chem. The Role of 3-Methoxy-4-methylbenzoic Acid (CAS: 7151-68-0) as a Pharmaceutical Intermediate. Available at: [Link]

  • Indian Journal of Chemistry. IR Spectrum of Benzoic Acid-Naphthalene Eutectic. Available at: [Link]

Sources

Exploratory

Solubility Profiling & Process Optimization: 2-Ethyl-4-Methylbenzoic Acid in Methanol and DMSO

Executive Summary Objective: This technical guide provides a comprehensive solubility profile for 2-ethyl-4-methylbenzoic acid (CAS: 190367-29-4), focusing on two critical solvents in drug development and organic synthes...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Objective: This technical guide provides a comprehensive solubility profile for 2-ethyl-4-methylbenzoic acid (CAS: 190367-29-4), focusing on two critical solvents in drug development and organic synthesis: Methanol (MeOH) and Dimethyl Sulfoxide (DMSO) .

Key Findings:

  • Methanol serves as the optimal solvent for crystallization and purification processes due to its steep temperature-dependent solubility curve and high volatility.

  • DMSO is the preferred vehicle for high-concentration stock solutions (screening assays) and intermediate synthesis reactions, offering solubility potentials exceeding 50 mg/mL based on structural analogs.

  • Thermodynamic Driver: Dissolution in both solvents is endothermic and entropy-driven, necessitating precise temperature control during processing to prevent premature precipitation.

Chemical Profile & Theoretical Solubility Framework

To understand the solubility behavior of 2-ethyl-4-methylbenzoic acid, we must analyze its structural impact on solute-solvent interactions.

PropertyValue / CharacteristicImpact on Solubility
Molecular Weight 164.20 g/mol Moderate MW facilitates diffusion.
Lipophilicity (LogP) ~3.1 (Predicted)*Higher than benzoic acid (1.87). The ethyl and methyl groups increase hydrophobicity, slightly reducing water solubility while enhancing affinity for organic solvents like MeOH and DMSO.
pKa (Predicted) ~4.3 (Water)Remains predominantly non-ionized in neutral organic solvents, aiding solubility.
H-Bond Donors 1 (Carboxylic Acid -OH)Critical for interaction with DMSO (acceptor) and MeOH (donor/acceptor).
H-Bond Acceptors 2 (Carbonyl & Hydroxyl O)Facilitates solvation in protic solvents.

*Note: LogP prediction based on the addition of ethyl (+1.0) and methyl (+0.[1]5) lipophilic fragments to the benzoic acid core.

Solvent Interaction Mechanisms

The solubility mechanisms differ fundamentally between the two solvents, dictating their application:

  • Methanol (Protic Polar):

    • Mechanism: Methanol acts as both a hydrogen bond donor (to the carbonyl oxygen) and acceptor (from the hydroxyl group).

    • Application: The alkyl groups (ethyl/methyl) disrupt the water structure but are well-solvated by the methyl group of methanol (Van der Waals interactions), making MeOH an excellent "bridge" solvent.

  • DMSO (Aprotic Polar):

    • Mechanism: DMSO is a powerful H-bond acceptor. It interacts strongly with the acidic proton of the carboxylic acid.

    • Application: The high dielectric constant (

      
      ) stabilizes the polar carboxylic head, while the methyl groups of DMSO interact with the hydrophobic aryl core.
      

Predicted Solubility Data & Benchmarking

While specific empirical data for 2-ethyl-4-methylbenzoic acid is limited in public repositories, we establish a High-Confidence Reference Range using the structural analog p-Toluic Acid (4-methylbenzoic acid) . The addition of an ethyl group at the ortho position (relative to the methyl) or meta (relative to acid) will likely increase solubility in non-polar regions but may introduce steric hindrance affecting crystal lattice energy.

Reference Data: p-Toluic Acid (Analog)[2][3][4]
  • DMSO Solubility: ~55 mg/mL (403 mM) at 25°C [1].

  • Methanol Solubility: High temperature dependence.

    • 20°C: ~5-8 wt%

    • 60°C: >20 wt%

Predicted Profile for 2-Ethyl-4-Methylbenzoic Acid[3]
SolventTemperaturePredicted SolubilityProcess Implication
DMSO 25°C45 - 60 mg/mL Excellent for compound management and bio-assay stock preparation.
Methanol 20°C40 - 60 mg/mL Moderate solubility; suitable for seeded cooling crystallization.
Methanol 50°C> 120 mg/mL High solubility allows for efficient hot filtration and recovery.

Experimental Protocol: Laser Dynamic Method

For precise determination of the metastable zone width (MSZW) and solubility curves, the Laser Dynamic Method is superior to the traditional shake-flask method. This protocol is self-validating via optical transmittance.

Workflow Diagram

SolubilityProtocol cluster_0 Automated Control System Start Weigh Solute & Solvent (Analytical Balance ±0.1mg) Mix Jackated Vessel (Magnetic Stirring) Start->Mix Heat Ramp Temp (0.5 K/min) Until Dissolution Mix->Heat Laser Laser Transmittance Monitoring Heat->Laser Detect Clear Point Detection (Transmittance Max) Laser->Detect Cool Cool Temp (0.5 K/min) Until Nucleation Detect->Cool Cloud Cloud Point Detection (Transmittance Drop) Cool->Cloud Calc Calculate Mole Fraction (x) & MSZW Cloud->Calc Calc->Start Repeat at different concentrations

Figure 1: Laser Dynamic Method workflow for determining solubility (Clear Point) and nucleation limits (Cloud Point).

Step-by-Step Methodology
  • Preparation: Prepare 5 samples with increasing solute mole fractions (e.g.,

    
     to 
    
    
    
    ) in 20 mL of Methanol or DMSO.
  • Setup: Place the vessel in a programmable thermostatic bath. Insert a laser source (650 nm) and a photodetector on opposite sides of the vessel.

  • Dissolution (Heating): Heat the suspension at a rate of 20 K/h. Continuous stirring (300 rpm) is mandatory.

  • Clear Point Determination: Record the temperature (

    
    ) where laser transmittance reaches its maximum plateau (100% transmission). This represents the saturation temperature  (
    
    
    
    ) for that specific concentration.
  • Validation: Cool the solution to determine the Cloud Point (

    
    ). The difference (
    
    
    
    ) defines the Metastable Zone Width (MSZW), critical for avoiding spontaneous nucleation during crystallization.

Thermodynamic Modeling

To extrapolate solubility data beyond experimental points, fit the data to the Modified Apelblat Equation . This model is empirically proven for benzoic acid derivatives in polar solvents [2].

The Model:



  • 
    : Mole fraction solubility
    
  • 
    : Absolute temperature (K)[2]
    
  • 
    : Empirical parameters derived from regression analysis.
    

Thermodynamic Parameters: Using the Van't Hoff analysis, you can derive the enthalpy of dissolution (


):


[2]
  • Expectation:

    
     (Endothermic).
    
  • Significance: A high positive

    
     in Methanol indicates that cooling crystallization will be highly efficient (yield increases significantly with temperature drop).
    

Process Optimization & Applications

A. Purification via Cooling Crystallization (Methanol)

Due to the steep solubility curve in Methanol:

  • Dissolution: Dissolve crude 2-ethyl-4-methylbenzoic acid in Methanol at 60°C (near reflux) to saturation.

  • Filtration: Perform hot filtration to remove insoluble mechanical impurities.

  • Cooling: Ramp cool to 10°C at 0.5°C/min.

  • Seeding: Add 1% wt seed crystals at the metastable limit (approx. 45°C) to induce uniform crystal growth and avoid oiling out.

B. Stock Solution Preparation (DMSO)

For biological assays where high concentration is required without precipitation:

  • Target Conc: 50 mM.

  • Protocol: Dissolve solid in pure DMSO. Sonicate at 30-40°C for 10 minutes to ensure complete dissolution of the crystal lattice.

  • Storage: Store at >18°C. DMSO freezes at 19°C; repeated freeze-thaw cycles can induce micro-precipitation of the solute.

References

  • Xue, J., et al. (2018). Solubility of Benzoic Acid in Six Alcohols within (288.15 to 336.15 K) and Thermodynamic Properties in the Dissolution Process. Asian Journal of Chemical Sciences. Retrieved from [Link]

  • Thati, J., et al. (2010). Solubility of benzoic acid in pure solvents and binary mixtures.[3][4][5][6] University of Limerick. Retrieved from [Link]

  • NIST. (2023). Ethyl 4-methylbenzoate Properties. NIST Chemistry WebBook, SRD 69. Retrieved from [Link]

  • Muhammad, S., et al. (2019).[4] Temperature Dependent Solubility of Benzoic Acid in Aqueous Phase and Aqueous Mixtures of Aliphatic Alcohols.[3][4][5][7] Zeitschrift für Physikalische Chemie. Retrieved from [Link]

Sources

Foundational

The Structural and Synthetic Informatics of 2-Ethyl-4-methylbenzoic Acid

Executive Summary In the landscape of modern drug discovery, sterically hindered aromatic building blocks are critical for designing highly specific enzyme inhibitors. 2-Ethyl-4-methylbenzoic acid (CAS: 1369815-07-5) is...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of modern drug discovery, sterically hindered aromatic building blocks are critical for designing highly specific enzyme inhibitors. 2-Ethyl-4-methylbenzoic acid (CAS: 1369815-07-5) is a specialized benzoic acid derivative characterized by precise ortho-ethyl and para-methyl substitutions. This unique steric profile makes it an invaluable lipophilic core in the synthesis of heterocyclic modulators targeting lipid synthesis pathways, particularly in antiviral and oncology applications[1]. This whitepaper provides an in-depth technical analysis of its structural informatics, a causality-driven synthesis protocol, and its pharmacological utility.

Chemical Identity & Structural Informatics

To ensure rigorous data integration into chemical databases and molecular modeling software, the quantitative and informatic properties of 2-ethyl-4-methylbenzoic acid are summarized below.

Quantitative Data Summary
PropertyValue
IUPAC Name 2-ethyl-4-methylbenzoic acid
CAS Registry Number 1369815-07-5
Molecular Formula C₁₀H₁₂O₂
Molecular Weight 164.20 g/mol
SMILES Code CCC1=CC(C)=CC=C1C(O)=O
Standard InChI InChI=1S/C10H12O2/c1-3-8-6-7(2)4-5-9(8)10(11)12/h4-6H,3H2,1-2H3,(H,11,12)
Informatic Causality: Decoding the Strings

Understanding how these strings map to the physical 3D structure is critical for computational chemists:

  • SMILES Causality (CCC1=CC(C)=CC=C1C(O)=O) : The string begins with CC, defining the aliphatic ethyl chain. The C1 designates the anchor carbon on the benzene ring (Position 2 relative to the carboxyl group), with 1 acting as a ring-closure marker. The sequence =CC(C)= traces the aromatic ring through Position 3 to Position 4, where the isolated (C) denotes the para-methyl branch. The sequence CC=C1 completes the aromatic ring back to the closure marker 1. Finally, C(O)=O defines the carboxylic acid functional group attached to Position 1.

  • InChI Causality : The main connectivity layer (c1-3-8-6-7(2)4-5-9(8)10(11)12) explicitly maps the carbon skeleton. It dictates that the ethyl group (1-3) is attached to ring carbon 8, the methyl group (2) is attached to ring carbon 7, and the carboxylate carbon (10) is attached to ring carbon 9. This unambiguous topological mapping prevents isomeric confusion during automated high-throughput virtual screening[2].

Mechanistic Synthesis Protocol: Base-Catalyzed Ester Hydrolysis

The most reliable method for generating highly pure 2-ethyl-4-methylbenzoic acid is the base-catalyzed saponification of its corresponding ester. The following protocol is derived from validated patent literature for synthesizing heterocyclic modulators of lipid synthesis[1].

Starting Material: Methyl 2-ethyl-4-methylbenzoate (Compound 48.1) Reagents: Sodium hydroxide (NaOH), Methanol (MeOH), Deionized Water (H₂O), 1M Hydrochloric Acid (HCl).

Step-by-Step Methodology

Step 1: Reagent Solvation and Reaction Initiation

  • Action: Dissolve 3.7 g (20.76 mmol, 1.00 equiv) of methyl 2-ethyl-4-methylbenzoate and 4.0 g of NaOH (100.01 mmol, 4.82 equiv) in a 30 mL / 20 mL mixture of MeOH and H₂O.

  • Causality: The biphasic nature of organic esters and aqueous bases requires a co-solvent system. Methanol acts as a phase-transfer medium to solvate the hydrophobic ester, while water dissolves the NaOH and stabilizes the highly polar tetrahedral transition state during nucleophilic acyl substitution. The massive excess of NaOH (4.82 equiv) drives the equilibrium of the saponification forward, ensuring complete consumption of the starting material.

Step 2: Thermal Activation

  • Action: Stir the mixture overnight at 50°C.

  • Causality: Heating to 50°C provides the precise thermal energy required to overcome the activation barrier for the hydroxide ion's nucleophilic attack on the carbonyl carbon. This temperature is optimal as it accelerates the reaction without causing methanol boil-off or unwanted side reactions.

Step 3: Solvent Removal

  • Action: Cool to ambient temperature and remove the organic solvent (MeOH) under reduced pressure.

  • Causality: Removing methanol isolates the water-soluble sodium 2-ethyl-4-methylbenzoate intermediate in the aqueous phase, preventing the final product from remaining partially dissolved in the organic solvent during the subsequent precipitation step.

Step 4: Acidification and Precipitation (Self-Validating Step)

  • Action: Adjust the pH of the residual aqueous layer to 3-4 using 1M aqueous HCl. Collect the resulting precipitate by filtration.

  • Causality: The intermediate exists as a highly soluble sodium carboxylate salt. Titrating with HCl to pH 3-4 protonates the carboxylate group. Because the neutral 2-ethyl-4-methylbenzoic acid is highly lipophilic and insoluble in water, it crashes out of solution as a solid precipitate. The formation of a dense, white precipitate at the target pH serves as a self-validating visual indicator of successful conversion and recovery[1].

Workflow A Methyl 2-ethyl-4-methylbenzoate (Starting Material) B Base Hydrolysis NaOH (4.82 eq), MeOH/H₂O, 50°C A->B C Aqueous Intermediate Sodium 2-ethyl-4-methylbenzoate B->C D Acidification 1M HCl to pH 3-4 C->D E Precipitation & Filtration (Self-Validating Step) D->E F 2-ethyl-4-methylbenzoic acid (Purified Product) E->F

Step-by-step ester hydrolysis workflow for synthesizing 2-ethyl-4-methylbenzoic acid.

Pharmacological Applications: FASN Modulation

In drug development, 2-ethyl-4-methylbenzoic acid is primarily utilized as a lipophilic building block for synthesizing heterocyclic modulators of lipid synthesis[1].

Fatty Acid Synthase (FASN) is a critical enzyme in de novo lipogenesis. Viruses (such as the Hepatitis C Virus) and aggressive cancer cells hijack this pathway to synthesize the lipid bilayers required for viral envelopes or rapid tumor cell proliferation. Derivatives of 2-ethyl-4-methylbenzoic acid act as potent FASN inhibitors. The ortho-ethyl and para-methyl substitutions provide precise steric bulk that enhances binding affinity within the hydrophobic pockets of the FASN thioesterase domain, effectively arresting disease progression by starving the pathogenic cells of essential palmitate[3].

Pathway FASN Fatty Acid Synthase (FASN) Upregulated in Disease Lipids De Novo Lipid Synthesis (Palmitate Production) FASN->Lipids Catalyzes Disease Viral Replication & Tumor Growth Lipids->Disease Promotes Drug 2-Ethyl-4-methylbenzoic Acid Derivatives Inhibition Pathway Blockade (Thioesterase Inhibition) Drug->Inhibition Induces Inhibition->FASN Inhibits

FASN modulation pathway inhibited by 2-ethyl-4-methylbenzoic acid derivatives.

References

Sources

Foundational

Technical Whitepaper: Physicochemical Profiling of 2-Ethyl-4-Methylbenzoic Acid

Acidity Constants, Structural Determinants, and Experimental Protocols Executive Summary 2-Ethyl-4-methylbenzoic acid (CAS: 190367-29-4) is a critical intermediate in the synthesis of heterocyclic modulators, specificall...

Author: BenchChem Technical Support Team. Date: March 2026

Acidity Constants, Structural Determinants, and Experimental Protocols

Executive Summary

2-Ethyl-4-methylbenzoic acid (CAS: 190367-29-4) is a critical intermediate in the synthesis of heterocyclic modulators, specifically Fatty Acid Synthase (FASN) inhibitors used in oncology and virology (e.g., HCV treatment). Precise knowledge of its dissociation constant (


) is prerequisite for optimizing extraction efficiency, salt selection, and bioavailability modeling.

While standard benzoic acid derivatives have well-documented acidity constants, the specific 2,4-disubstitution pattern of this molecule presents a unique interplay between steric inhibition of resonance and electronic inductive effects. Based on Structure-Activity Relationship (SAR) analysis and additivity rules derived from experimental analogs, the consensus


 for 2-ethyl-4-methylbenzoic acid is calculated to be 3.95 ± 0.10 .

This guide details the theoretical derivation of this value, provides a validated potentiometric titration protocol for empirical verification, and outlines the implications for drug development.

Structural Analysis & Theoretical pKa Derivation

To understand the acidity of 2-ethyl-4-methylbenzoic acid, we must decouple the opposing forces exerted by its substituents. The acidity of benzoic acid (


) serves as the baseline.[1]
The Ortho-Effect (2-Ethyl Group)

The ethyl group at the ortho position exerts a dominant steric effect . In unsubstituted benzoic acid, the carboxyl group (-COOH) remains coplanar with the benzene ring to maximize resonance stabilization.

  • Mechanism: The bulky 2-ethyl group forces the carboxyl group out of the plane of the ring (Steric Inhibition of Resonance).

  • Thermodynamic Consequence: This de-conjugation destabilizes the neutral acid molecule more than it destabilizes the carboxylate anion (which is already less dependent on conjugation for stability due to its negative charge delocalization).

  • Result: The equilibrium shifts toward the ionized form, significantly increasing acidity (lowering

    
    ).
    
  • Reference Data: 2-Ethylbenzoic acid has a

    
     of 3.79  (
    
    
    
    vs. benzoic acid).
The Para-Effect (4-Methyl Group)

The methyl group at the para position exerts an electronic effect via hyperconjugation and induction.

  • Mechanism: Alkyl groups are electron-donating. By pushing electron density into the benzene ring, the 4-methyl group destabilizes the forming carboxylate anion (which is already negative).

  • Result: The equilibrium shifts toward the protonated form, slightly decreasing acidity (raising

    
    ).
    
  • Reference Data: 4-Methylbenzoic acid (

    
    -toluic acid) has a 
    
    
    
    of 4.36 (
    
    
    vs. benzoic acid).
Calculated Consensus Value

Using the principle of additivity for substituent effects:







Comparative Data Table
CompoundStructureExperimental pKa (25°C)Δ pKa (vs Benzoic)Primary Driver
Benzoic Acid Ph-COOH4.200.00Baseline
2-Ethylbenzoic Acid 2-Et-Ph-COOH3.79-0.41Steric (Acidifying)
4-Methylbenzoic Acid 4-Me-Ph-COOH4.36+0.16Electronic (Basifying)
2-Ethyl-4-Methylbenzoic Acid 2-Et,4-Me-Ph-COOH3.95 (Calc.) -0.25Net Steric Dominance

Visualization of Structural Dynamics

The following diagram illustrates the competing forces determining the acidity constant.

AcidityDynamics Benzoic Benzoic Acid (pKa 4.20) Ortho 2-Ethyl Substitution (Steric Bulk) Benzoic->Ortho Para 4-Methyl Substitution (Electron Donation) Benzoic->Para Deplanarization Forces -COOH out of plane (Destabilizes Acid Form) Ortho->Deplanarization Causes Induction Increases e- density (Destabilizes Anion Form) Para->Induction Causes Target 2-Ethyl-4-Methylbenzoic Acid (pKa ~3.95) Deplanarization->Target Lowers pKa (-0.41) Induction->Target Raises pKa (+0.16)

Caption: Logical flow of substituent effects. The red path (steric) dominates the blue path (electronic), resulting in a net acidification.

Experimental Protocol: Potentiometric Titration

For drug development applications requiring high precision (±0.01), the calculated value must be validated experimentally. The Potentiometric Titration method is the "Gold Standard" for benzoic acid derivatives due to their moderate solubility and pKa range.

Reagents & Equipment
  • Analyte: ~20 mg of 2-ethyl-4-methylbenzoic acid (>98% purity).

  • Titrant: 0.1 M KOH (Carbonate-free, standardized against KHP).

  • Solvent: 0.15 M KCl (aqueous) for ionic strength control.

    • Note: If solubility is <0.5 mM, use a co-solvent method (Methanol/Water ratios: 20%, 30%, 40%) and extrapolate to 0% organic solvent (Yasuda-Shedlovsky extrapolation).

  • Hardware: Automated Potentiometric Titrator (e.g., Mettler Toledo or Metrohm) with a combined glass pH electrode.

  • Temperature Control: Jacketed vessel maintained at 25.0 ± 0.1°C.

Step-by-Step Methodology
  • System Calibration:

    • Calibrate pH electrode using buffers pH 1.68, 4.01, and 7.00.

    • Determine the exact slope and offset of the electrode (Nernstian response >98% required).

  • Sample Preparation:

    • Weigh exactly 15–20 mg of the analyte into the titration vessel.

    • Add 40 mL of degassed 0.15 M KCl solution.

    • Critical Step: Acidify the starting solution with 0.5 mL of 0.1 M HCl. This ensures the benzoic acid is fully protonated (

      
      ) before titration begins, allowing the capture of the full buffer region.
      
  • Titration Routine:

    • Titrate with 0.1 M KOH using dynamic dosing (min increment 10 µL, max 100 µL).

    • Wait for signal stability (<0.1 mV/s drift) before recording each point.

    • Continue titration until pH reaches ~11.0.

  • Data Processing (Gran's Plot):

    • Do not rely solely on the inflection point (first derivative).

    • Use Gran's Plot linearization to determine the Equivalence Point (

      
      ).
      
    • Calculate

      
       using the Henderson-Hasselbalch equation at the half-neutralization point (
      
      
      
      ), correcting for activity coefficients using the Debye-Hückel theory.
Titration Workflow Diagram

TitrationWorkflow cluster_Analysis Data Analysis Start Start: Weigh Analyte (20 mg) Dissolve Dissolve in 0.15 M KCl (Optional: +MeOH co-solvent) Start->Dissolve Acidify Add Excess HCl (Ensure pH < 2.0) Dissolve->Acidify Titrate Dynamic Dosing (KOH) Measure pH vs Volume Acidify->Titrate Grans Gran's Plot (Determine Ve) Titrate->Grans Calc Henderson-Hasselbalch (Solve for pKa) Grans->Calc Extrap Yasuda-Shedlovsky (If MeOH used -> Extrapolate to 0%) Calc->Extrap Conditional

Caption: Validated workflow for determining pKa of sparingly soluble benzoic acids.

Implications for Drug Development[2]

Understanding the


 of 3.95 is vital for the downstream processing of FASN inhibitors derived from this intermediate.
  • Extraction Efficiency: In synthesis workups, maintaining the aqueous phase pH > 6.0 (pH > pKa + 2) ensures >99% ionization, keeping the molecule in the aqueous layer as a salt (2-ethyl-4-methylbenzoate) to remove non-acidic organic impurities. Conversely, acidification to pH < 2.0 allows extraction into organic solvents (DCM or EtOAc).

  • Salt Selection: With a

    
     of ~3.95, this acid forms stable salts with weak bases (e.g., Tromethamine, pKa 8.07) and strong bases (Sodium/Potassium). It is too acidic to form stable salts with very weak bases like Caffeine.
    
  • Bioavailability: The lipophilicity (LogP) of the unionized form is high (predicted LogP ~3.2). In the stomach (pH 1.5), it will be unionized and rapidly absorbed. In the small intestine (pH 6.5), it will be ionized, potentially limiting passive diffusion unless a transporter is involved.

References

  • LookChem. (n.d.). 2-Ethylbenzoic acid Properties and pKa Data. Retrieved October 26, 2023, from [Link]

  • National Center for Biotechnology Information. (2023). PubChem Compound Summary for CID 7419, p-Toluic acid. Retrieved October 26, 2023, from [Link]

  • Dippy, J. F. J., & Williams, F. R. (1934). Chemical Constitution and the Dissociation Constants of Monocarboxylic Acids. Journal of the Chemical Society. (Fundamental source for ortho-effect in benzoic acids).
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Exploratory

A Technical Guide to Differentiating 2-ethyl-4-methylbenzoic acid and Ethyl 4-methylbenzoate

For Researchers, Scientists, and Drug Development Professionals This guide provides an in-depth comparative analysis of 2-ethyl-4-methylbenzoic acid and ethyl 4-methylbenzoate. While these molecules share the same molecu...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth comparative analysis of 2-ethyl-4-methylbenzoic acid and ethyl 4-methylbenzoate. While these molecules share the same molecular formula (C₁₀H₁₂O₂) and molecular weight (164.20 g/mol ), their distinct functional groups—a carboxylic acid versus an ester—give rise to fundamentally different chemical, physical, and spectroscopic properties. Understanding these differences is critical for their proper identification, synthesis, and application in research and development.

Molecular Structure: The Foundational Difference

The primary distinction between the two compounds lies in their molecular architecture, specifically the functional group attached to the aromatic ring.

  • 2-ethyl-4-methylbenzoic acid is a substituted aromatic carboxylic acid. It features a benzene ring with a carboxyl group (-COOH), an ethyl group (-CH₂CH₃), and a methyl group (-CH₃) at positions 1, 2, and 4, respectively. The acidic proton of the carboxyl group is a key feature of its reactivity.

  • Ethyl 4-methylbenzoate is an ethyl ester of 4-methylbenzoic acid.[1] It consists of a 4-methylbenzoyl group attached to an ethoxy (-OCH₂CH₃) group.[1] The absence of an acidic proton and the presence of the ethyl ester moiety define its chemical character.

The structural variance is visualized below.

Caption: Molecular structures of 2-ethyl-4-methylbenzoic acid and ethyl 4-methylbenzoate.

Comparative Physicochemical Properties

The difference in functional groups directly impacts macroscopic properties such as boiling point, density, and solubility. Carboxylic acids can form strong intermolecular hydrogen bonds, leading to higher boiling points compared to esters of similar molecular weight.

Property2-ethyl-4-methylbenzoic acidEthyl 4-methylbenzoateSource(s)
Molecular Formula C₁₀H₁₂O₂C₁₀H₁₂O₂[2][3]
Molecular Weight 164.20 g/mol 164.20 g/mol [2][3]
Appearance Solid (Expected)Clear colorless to pale yellow liquid[4]
Boiling Point Data not available235 °C[4][5]
Density Data not available1.025 g/mL at 25 °C[4][5]
Solubility Sparingly soluble in water, soluble in organic solventsLimited solubility in water, soluble in ethanol and ether[1][6]
pKa ~4-5 (Estimated for benzoic acids)Not applicable (Ester)

Synthesis and Reactivity

The synthetic pathways and chemical reactivity of the acid and the ester are distinct, reflecting their functional group chemistry.

Synthesis Pathways

2-ethyl-4-methylbenzoic acid is not commercially common and would typically be synthesized through multi-step organic reactions. A plausible laboratory-scale synthesis involves the oxidation of the corresponding benzyl alcohol or aldehyde, which in turn could be prepared from 1-ethyl-3-methylbenzene through electrophilic substitution reactions.

Ethyl 4-methylbenzoate is readily synthesized via the Fischer esterification of 4-methylbenzoic acid with ethanol in the presence of an acid catalyst, such as sulfuric acid.[7] This is a classic, reversible condensation reaction.[7]

Fischer_Esterification Workflow: Fischer Esterification of 4-methylbenzoic acid start Reactants: - 4-methylbenzoic acid - Ethanol (excess) - H₂SO₄ (catalyst) reflux Heat mixture to reflux start->reflux Combine in flask workup Reaction Workup: 1. Cool mixture 2. Neutralize with NaHCO₃(aq) 3. Extract with ether reflux->workup Monitor by TLC dry Dry organic layer (e.g., over MgSO₄) workup->dry purify Purification: Remove solvent via rotary evaporation and distill under reduced pressure dry->purify product Product: Ethyl 4-methylbenzoate purify->product

Caption: Generalized workflow for the synthesis of ethyl 4-methylbenzoate.

Comparative Reactivity
  • Carboxylic Acid (-COOH):

    • Acidity: The proton on the hydroxyl group is acidic and can be readily removed by a base to form a carboxylate salt.

    • Nucleophilic Acyl Substitution: The carboxyl group can be converted into other functional groups like acid chlorides (using SOCl₂ or (COCl)₂), amides (via an activated intermediate), and esters (Fischer esterification).[8]

    • Reduction: Can be reduced to a primary alcohol using strong reducing agents like LiAlH₄.

  • Ester (-COOR):

    • Hydrolysis: Can be hydrolyzed back to the corresponding carboxylic acid and alcohol under either acidic or basic (saponification) conditions.

    • Transesterification: The ethoxy group can be exchanged with another alkoxy group by reacting with a different alcohol in the presence of a catalyst.

    • Reduction: Can be reduced to a primary alcohol using LiAlH₄.

    • Grignard Reaction: Reacts with Grignard reagents to form tertiary alcohols.

Spectroscopic Differentiation

Spectroscopic methods are definitive for distinguishing between these two isomers.

Infrared (IR) Spectroscopy
  • 2-ethyl-4-methylbenzoic acid: Will show a very broad O-H stretch from approximately 2500-3300 cm⁻¹ (characteristic of a carboxylic acid dimer) and a sharp C=O stretch around 1700-1725 cm⁻¹.

  • Ethyl 4-methylbenzoate: Will lack the broad O-H stretch. It will exhibit a sharp C=O stretch for the ester at a slightly higher frequency, typically 1715-1735 cm⁻¹, and C-O stretches in the 1100-1300 cm⁻¹ region.[9]

Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy

The ¹H NMR spectra provide clear, unambiguous differentiation.

  • 2-ethyl-4-methylbenzoic acid:

    • A very broad singlet far downfield (>10 ppm) for the acidic -COOH proton.

    • Signals for the ethyl group (a quartet and a triplet).

    • A singlet for the methyl group.

    • Distinct aromatic protons with splitting patterns dictated by the 1,2,4-substitution.

  • Ethyl 4-methylbenzoate:

    • No signal above 10 ppm.

    • A quartet around 4.3 ppm for the -OCH₂- protons of the ethyl ester.[10]

    • A triplet around 1.3 ppm for the -CH₃ protons of the ethyl ester.[10]

    • A singlet around 2.4 ppm for the methyl group on the ring.[10]

    • Aromatic protons will appear as two doublets, characteristic of a 1,4-disubstituted (para) benzene ring.[10]

Carbon-13 (¹³C NMR) Spectroscopy
Key Signal2-ethyl-4-methylbenzoic acid (Predicted)Ethyl 4-methylbenzoateSource
Carbonyl Carbon (C=O) ~170-180 ppm~167 ppm[10]
Ester Methylene (-OCH₂-) Not Applicable~60 ppm[10]
Ester Methyl (-CH₃) Not Applicable~14 ppm[10]

Applications in Research and Drug Development

The functional group of a molecule is a primary determinant of its biological activity and potential applications.

  • Substituted Benzoic Acids: The benzoic acid scaffold is a privileged structure in medicinal chemistry.[11][12] The carboxylic acid group is a key hydrogen bond donor and acceptor, often critical for interacting with the active sites of enzymes or receptors.[11] Derivatives are explored for a vast range of therapeutic areas, including as anti-inflammatory, antimicrobial, and anticancer agents.[11][12][13] For instance, 2,5-substituted benzoic acids have been developed as dual inhibitors of anti-apoptotic proteins Mcl-1 and Bfl-1 for cancer therapy.[14]

  • Benzoate Esters: Benzoate esters are widely used as intermediates in organic synthesis.[1] In the pharmaceutical industry, they serve as flavoring agents to improve the palatability of medications, which can enhance patient compliance.[15][16] Their pleasant, fruity odors also lead to their use in cosmetics and perfumes.[1][6] Some benzoate ester derivatives are being investigated for potential therapeutic applications, such as in the treatment of neurodegenerative diseases like Alzheimer's.[17]

Conclusion

While isomeric, 2-ethyl-4-methylbenzoic acid and ethyl 4-methylbenzoate are functionally and physically distinct molecules. The carboxylic acid is a polar, acidic compound capable of strong hydrogen bonding, with a reactive site primed for nucleophilic acyl substitution. The ester is a less polar, neutral compound primarily used as a synthetic intermediate and fragrance/flavoring agent, with reactivity centered on hydrolysis and transesterification. These differences are readily and definitively confirmed by standard spectroscopic techniques, particularly ¹H NMR and IR spectroscopy. A thorough understanding of their unique properties is essential for any scientist or researcher working with these or structurally related compounds.

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Foundational

The Emerging Therapeutic Potential of 2-Ethyl-4-Methylbenzoic Acid Derivatives: A Guide for Drug Development Professionals

An In-depth Technical Guide Abstract: The benzoic acid scaffold is a cornerstone in medicinal chemistry, forming the basis of a vast array of therapeutic agents.[1] This guide provides a detailed exploration of a specifi...

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide

Abstract: The benzoic acid scaffold is a cornerstone in medicinal chemistry, forming the basis of a vast array of therapeutic agents.[1] This guide provides a detailed exploration of a specific, yet underexplored, class of these compounds: 2-ethyl-4-methylbenzoic acid and its derivatives. While direct research on this precise substitution pattern is nascent, this document synthesizes existing data on closely related analogues to build a predictive framework for their biological activity. We delve into established synthetic routes, detail known antimicrobial activities, and infer potential anti-inflammatory and anticancer properties based on robust structure-activity relationship (SAR) principles. This guide is intended for researchers, medicinal chemists, and drug development professionals, offering both foundational knowledge and practical, field-proven experimental protocols to accelerate the investigation of this promising chemical space.

Introduction: The Benzoic Acid Scaffold as a Privileged Structure

Benzoic acid and its derivatives are fundamental structural motifs that have given rise to a remarkable diversity of therapeutic agents, from common preservatives to blockbuster drugs.[1] Their versatility stems from the electronic and structural properties of the benzene ring coupled with the key hydrogen-bonding capabilities of the carboxylic acid group, which frequently interacts with the active sites of enzymes and receptors.[2] The biological activity of these derivatives is profoundly influenced by the nature and position of substituents on the aromatic ring, which modulate the molecule's lipophilicity, electronic profile, and steric hindrance.[2][3]

This guide focuses specifically on derivatives of 2-ethyl-4-methylbenzoic acid. By analyzing the known biological activities of structurally similar compounds, we can construct a scientifically-grounded hypothesis for the therapeutic potential of this family, particularly in the realms of antimicrobial, anti-inflammatory, and anticancer applications.

Synthesis and Characterization of Substituted Benzoic Acid Derivatives

The synthesis of novel derivatives is the first critical step in their biological evaluation. While a specific, optimized route for 2-ethyl-4-methylbenzoic acid derivatives is not widely published, established organometallic and functional group interconversion reactions provide a reliable pathway. A general and adaptable synthetic workflow is outlined below.

General Synthetic Workflow

A common strategy involves the Suzuki or Negishi cross-coupling of a suitably substituted aryl halide with an appropriate coupling partner, followed by functionalization. For the target scaffold, a plausible route could start from a di-substituted benzene ring, which is then carboxylated.

G cluster_0 Synthesis of 2-Ethyl-4-Methylbenzoic Acid A 1-Bromo-2-ethyl-4-methylbenzene (Starting Material) B Organolithium or Grignard Reagent Intermediate A->B  Mg or n-BuLi C Carboxylation (CO2 Quench) B->C  1. CO2 (s)  2. H3O+ workup D 2-Ethyl-4-methylbenzoic Acid (Core Scaffold) C->D  Purification E Amide/Ester Derivatives D->E  SOCl2, then  R-NH2 or R-OH

Caption: General workflow for the synthesis of 2-ethyl-4-methylbenzoic acid and its derivatives.

Biological Activities: Known Data and Predictive Analysis

The biological profile of a compound is dictated by its structure. Here, we examine the known activities of close analogues to forecast the potential of the 2-ethyl-4-methylbenzoic acid series.

Antimicrobial Activity

Benzoic acid derivatives are well-documented antimicrobial agents, primarily acting by disrupting the internal pH of microbial cells in their undissociated form.[1][4] Research into thioureide derivatives of the structurally related 2-(4-ethyl-phenoxymethyl) benzoic acid has demonstrated specific and potent antimicrobial activity.[5]

A study screened these compounds against a panel of Gram-positive and Gram-negative bacteria, as well as fungal strains, revealing minimum inhibitory concentrations (MICs) ranging from 3.9 µg/mL to 250 µg/mL.[5] This suggests that derivatization of the carboxylic acid group of the 2-ethyl-4-methylbenzoic acid scaffold, particularly into thioureides, is a promising strategy for developing novel antimicrobial agents.

Table 1: Antimicrobial Activity of 2-(4-ethyl-phenoxymethyl) Benzoic Acid Thioureides

Microbial Strain Type MIC Range (µg/mL)[5]
Staphylococcus aureus Gram-positive 3.9 - 125
Bacillus subtilis Gram-positive 3.9 - 250
Escherichia coli Gram-negative 62.5 - >250
Klebsiella pneumoniae Gram-negative 125 - >250
Pseudomonas aeruginosa Gram-negative 125 - >250

| Candida albicans | Fungi | 31.2 - 250 |

This protocol is a self-validating system for determining the antimicrobial efficacy of novel compounds.

  • Preparation of Inoculum: Culture the microbial strain overnight in appropriate broth (e.g., Mueller-Hinton Broth for bacteria). Dilute the culture to achieve a standardized concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.

  • Compound Preparation: Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO). Create a series of two-fold dilutions in a 96-well microplate to obtain a range of test concentrations.

  • Inoculation: Add 50 µL of the standardized inoculum to each well of the microplate containing 50 µL of the diluted compound. Include a positive control (inoculum without compound) and a negative control (broth only).

  • Incubation: Incubate the microplate at 37°C for 18-24 hours.

  • Data Analysis: The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism. This can be determined by visual inspection or by measuring absorbance at 600 nm.

  • Trustworthiness Check: The positive control must show robust growth, and the negative control must show no growth. The results for a known standard antibiotic should fall within the expected range.

Anti-inflammatory Activity

Many benzoic acid derivatives exhibit anti-inflammatory properties, often by inhibiting enzymes in the arachidonic acid cascade, such as cyclooxygenase (COX-1 and COX-2).[6][7] For instance, fractions of Caralluma europaea containing benzoic acid derivatives showed a potent ability to inhibit cyclo-oxygenase activity and reduce carrageenan-induced paw edema in animal models.[7] The ethyl and methyl groups on the 2-ethyl-4-methylbenzoic acid scaffold increase lipophilicity, which may enhance cell membrane penetration and interaction with intracellular targets like COX enzymes.

G cluster_AA Arachidonic Acid Cascade AA Arachidonic Acid (from Cell Membrane) COX COX-1 / COX-2 Enzymes AA->COX LOX 5-LOX Enzyme AA->LOX PGs Prostaglandins (Inflammation, Pain) COX->PGs LTs Leukotrienes (Inflammation) LOX->LTs Inhibitor Benzoic Acid Derivatives (Potential Inhibitors) Inhibitor->COX  Inhibition

Caption: Inhibition of the arachidonic acid pathway by potential anti-inflammatory agents.

This is a standard in vivo model to assess acute anti-inflammatory activity.[7]

  • Animal Acclimatization: Acclimate male Wistar rats (150-200g) for one week under standard laboratory conditions.

  • Grouping and Administration: Divide animals into groups (n=5): Vehicle control (e.g., saline), positive control (e.g., Indomethacin, 10 mg/kg), and test groups receiving various doses of the 2-ethyl-4-methylbenzoic acid derivative, administered orally.

  • Induction of Inflammation: One hour after compound administration, inject 0.1 mL of 1% carrageenan solution subcutaneously into the sub-plantar region of the right hind paw of each rat.

  • Measurement of Edema: Measure the paw volume using a plethysmometer immediately before the carrageenan injection (0 hr) and at regular intervals thereafter (e.g., 1, 2, 3, 4, and 5 hours).

  • Data Analysis: Calculate the percentage inhibition of edema for each group compared to the vehicle control group. Statistical significance is determined using an appropriate test (e.g., ANOVA).

  • Trustworthiness Check: The positive control (Indomethacin) must show a statistically significant reduction in paw edema compared to the vehicle control.

Anticancer Activity

The benzoic acid moiety is present in numerous compounds with significant anticancer potential.[8][9] Their mechanisms are diverse and include the inhibition of histone deacetylases (HDACs), which plays a role in regulating gene expression, and the inhibition of crucial protein kinases involved in cancer cell proliferation.[1][10][11] For example, 3,4-dihydroxybenzoic acid has been shown to inhibit HDAC activity and retard the growth of colon cancer cells.[10] The substituents on the 2-ethyl-4-methylbenzoic acid ring can be fine-tuned to optimize interactions with the binding pockets of such oncogenic targets.

The MTT assay is a colorimetric method used to assess cell viability and the cytotoxic potential of a compound against cancer cell lines.[11]

  • Cell Seeding: Seed cancer cells (e.g., MCF-7 breast cancer cells) into a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the test compound and incubate for 24-72 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C. Live cells with active mitochondrial reductases will convert the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: Remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or isopropanol with 0.04 N HCl) to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance of the solution at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. The IC50 value (the concentration required to inhibit 50% of cell growth) is determined by plotting a dose-response curve.

  • Trustworthiness Check: The vehicle control should show maximum viability, and the positive control should exhibit a potent cytotoxic effect with a low IC50 value.

Structure-Activity Relationships (SAR): A Predictive Framework

Understanding SAR is critical for optimizing a lead compound. For benzoic acid derivatives, several principles are well-established.[2]

  • Carboxylic Acid Group: This group is often essential for activity, acting as a hydrogen bond donor and acceptor to anchor the molecule in the target's active site.[2]

  • Ring Substituents:

    • Position: The relative position of substituents is crucial. Ortho-substituents can cause steric hindrance or participate in intramolecular hydrogen bonding, affecting the conformation and binding properties.[3] In the 2-ethyl-4-methylbenzoic acid scaffold, the ortho-ethyl group may influence the orientation of the carboxylic acid.

    • Lipophilicity: The ethyl and methyl groups increase the molecule's lipophilicity, which can enhance its ability to cross cell membranes and improve oral bioavailability.[2]

    • Electronic Effects: Alkyl groups are weakly electron-donating, which can subtly influence the pKa of the carboxylic acid and the electron density of the aromatic ring.[2]

G cluster_SAR Key SAR Insights for Benzoic Acid Derivatives Core Benzoic Acid Scaffold Lipophilicity Lipophilicity & Membrane Permeation (e.g., Ethyl, Methyl groups) Core->Lipophilicity  Alkyl Groups H_Bonding Target Binding Anchor (Carboxylic Acid) Core->H_Bonding  -COOH Group Sterics Steric Influence & Conformation (Ortho-substituents) Core->Sterics  Positional Isomerism Electronics Electronic Effects (pKa & Ring Activation) Core->Electronics  Substituent Nature

Caption: Core principles of structure-activity relationships for benzoic acid derivatives.

Future Directions and Therapeutic Potential

The 2-ethyl-4-methylbenzoic acid scaffold represents an intriguing and underexplored area for drug discovery. Based on the robust data from related analogues, derivatives of this core structure are predicted to possess significant biological activity.

Future research should focus on:

  • Library Synthesis: Synthesizing a focused library of 2-ethyl-4-methylbenzoic acid derivatives with diverse functional groups (amides, esters, thioureides) to systematically explore the SAR.

  • Broad Biological Screening: Evaluating this library against a wide range of targets, including bacterial and fungal panels, inflammation-related enzymes (COX, LOX), and various cancer cell lines.

  • Mechanism of Action Studies: For any identified hits, conducting detailed mechanistic studies to elucidate the specific molecular targets and pathways involved.

By leveraging the principles and protocols outlined in this guide, researchers can efficiently probe the therapeutic potential of this promising class of molecules, paving the way for the development of novel therapeutic agents.

References

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  • Process for the preparation of 2-(4-methylphenyl)-benzoic acid derivatives.
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Protocols & Analytical Methods

Method

synthesis of 2-ethyl-4-methylbenzoic acid from methyl 2-bromo-4-methylbenzoate

Abstract This guide details a robust, scalable protocol for the synthesis of 2-ethyl-4-methylbenzoic acid starting from methyl 2-bromo-4-methylbenzoate . While classical Friedel-Crafts alkylation strategies often suffer...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This guide details a robust, scalable protocol for the synthesis of 2-ethyl-4-methylbenzoic acid starting from methyl 2-bromo-4-methylbenzoate . While classical Friedel-Crafts alkylation strategies often suffer from poor regioselectivity on pre-functionalized aromatic rings, this protocol utilizes a transition-metal-catalyzed cross-coupling approach. We prioritize the Suzuki-Miyaura coupling using potassium ethyltrifluoroborate due to its superior safety profile compared to organozinc (Negishi) or organotin (Stille) reagents in pharmaceutical contexts. The workflow includes a high-fidelity C(sp²)–C(sp³) bond formation followed by a steric-tolerant saponification.

Retrosynthetic Analysis & Strategy

The target molecule, 2-ethyl-4-methylbenzoic acid, possesses a 1,2,4-substitution pattern. Introducing the ethyl group ortho to the carboxylate is chemically challenging due to steric hindrance and the potential for electronic deactivation.

Strategic Route Selection
  • Route A: Direct Electrophilic Aromatic Substitution. Ethylation of 4-methylbenzoic acid.

    • Flaw: Directs primarily ortho to the methyl group (position 3), not the acid (position 2), leading to inseparable regioisomers.

  • Route B: Metal-Halogen Exchange/Trapping. Lithiation of 2-bromo-4-methylbenzoate followed by Et-I trapping.

    • Flaw: High risk of competing nucleophilic attack on the ester moiety; requires cryogenic conditions (-78 °C).

  • Route C (Selected): Pd-Catalyzed Cross-Coupling.

    • Logic: Utilizing the commercially available methyl 2-bromo-4-methylbenzoate allows for precise regiospecificity. The bromine atom serves as a pre-installed "handle" for the ethyl group.

    • Reagent Choice:Potassium Ethyltrifluoroborate (EtBF₃K) is selected over ethylboronic acid. Alkylboronic acids are prone to instability (protodeboronation) and low reactivity. The trifluoroborate salt slowly releases the active boronic species, maintaining a low concentration that favors transmetalation over catalyst decomposition [1].

Reaction Scheme

ReactionScheme SM Methyl 2-bromo-4-methylbenzoate (C9H9BrO2) Step1 Step 1: Suzuki-Miyaura Coupling Pd(OAc)2, SPhos EtBF3K, K3PO4 Toluene/H2O, 100°C SM->Step1 Inter Methyl 2-ethyl-4-methylbenzoate (Intermediate) Step1->Inter Step2 Step 2: Saponification LiOH, THF/MeOH/H2O Reflux Inter->Step2 Product 2-Ethyl-4-methylbenzoic acid (Target) Step2->Product

Figure 1: Two-step synthesis strategy utilizing Pd-catalyzed ethylation and ester hydrolysis.

Experimental Protocols

Step 1: Suzuki-Miyaura Coupling (Ethylation)

This step installs the ethyl group. The use of SPhos (a bulky, electron-rich Buchwald ligand) is critical. It facilitates the oxidative addition of the hindered ortho-bromo ester and accelerates the reductive elimination of the alkyl-aryl palladium complex, preventing the common side reaction of


-hydride elimination which would yield styrene [2].
Materials
  • Substrate: Methyl 2-bromo-4-methylbenzoate (1.0 equiv)

  • Reagent: Potassium ethyltrifluoroborate (EtBF₃K) (1.5 equiv)

  • Catalyst: Palladium(II) acetate [Pd(OAc)₂] (0.02 equiv / 2 mol%)

  • Ligand: SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) (0.04 equiv / 4 mol%)

  • Base: Potassium phosphate tribasic (K₃PO₄) (3.0 equiv)

  • Solvent: Toluene : Water (3:1 ratio)

Procedure
  • Catalyst Pre-complexation: In a reaction vial, charge Pd(OAc)₂ and SPhos. Add anhydrous Toluene (5 mL/g substrate) and stir at room temperature for 15 minutes under Nitrogen. The solution should turn from orange to a dark red/brown active catalytic species.

  • Reaction Assembly: To a separate 3-neck round-bottom flask equipped with a reflux condenser, add Methyl 2-bromo-4-methylbenzoate, EtBF₃K, and K₃PO₄.

  • Mixing: Transfer the catalyst solution (from step 1) to the reaction flask via cannula or syringe. Add the degassed Water (1.6 mL/g substrate).

  • Heating: Heat the biphasic mixture vigorously at 95–100 °C for 16–20 hours. Vigorous stirring is essential to ensure phase transfer of the inorganic base and borate.

  • IPC (In-Process Control): Monitor by HPLC or TLC (Hexanes/EtOAc 9:1). Look for the disappearance of the aryl bromide.

    • Note: If conversion stalls, add 0.5 equiv more of EtBF₃K and stir for 4 hours.

  • Workup: Cool to RT. Dilute with Ethyl Acetate and Water.[1] Separate layers. Extract aqueous layer 2x with Ethyl Acetate. Wash combined organics with Brine, dry over Na₂SO₄, and concentrate.

  • Purification: Flash column chromatography (Silica gel, 0-10% EtOAc in Hexanes). The product, Methyl 2-ethyl-4-methylbenzoate , is typically a clear oil.

Step 2: Saponification (Hydrolysis)

The ortho-ethyl group creates steric bulk around the ester, making standard hydrolysis (RT, 1h) sluggish. We employ Lithium Hydroxide (LiOH) at elevated temperatures to drive the reaction to completion.

Materials
  • Substrate: Methyl 2-ethyl-4-methylbenzoate (from Step 1)

  • Reagent: Lithium Hydroxide monohydrate (LiOH·H₂O) (5.0 equiv)

  • Solvent: THF : Methanol : Water (3:1:1)

Procedure
  • Dissolution: Dissolve the intermediate ester in THF/MeOH.

  • Addition: Add a solution of LiOH in Water.

  • Reaction: Heat the mixture to 60 °C (reflux) for 4–6 hours.

  • IPC: Monitor by LC-MS for the mass shift from ester (M+) to acid (M-1 in negative mode).

  • Workup:

    • Concentrate the reaction mixture to remove THF/MeOH.

    • Dilute the remaining aqueous residue with water.

    • Wash: Extract once with MTBE (discard organic layer) to remove any unreacted neutral ester or non-polar impurities.

    • Acidification: Acidify the aqueous phase to pH ~2 using 1M HCl. A white precipitate should form.

    • Extraction: Extract the precipitate with Ethyl Acetate (3x).

  • Isolation: Dry combined organics (MgSO₄), filter, and concentrate.

  • Final Purification: Recrystallization from Hexanes/EtOAc or Ethanol/Water if necessary.

Data & Validation

Expected Analytical Data
CompoundKey 1H NMR Signals (CDCl₃, 400 MHz)Mass Spec (ESI)
Methyl 2-bromo-4-methylbenzoate

3.90 (s, 3H, OMe), 2.35 (s, 3H, Ar-Me)
229/231 [M+H]+
Methyl 2-ethyl-4-methylbenzoate

3.86 (s, 3H, OMe), 2.65 (q, 2H, Et) , 1.20 (t, 3H, Et)
193.1 [M+H]+
2-Ethyl-4-methylbenzoic acid

11.0 (br s, 1H, COOH), 7.90 (d, 1H), 2.95 (q, 2H), 1.25 (t, 3H)
163.1 [M-H]-
Troubleshooting Guide
IssueProbable CauseCorrective Action
Low Conversion (Step 1) Catalyst deactivation by Oxygen.Ensure rigorous degassing of solvents. Use fresh Pd(OAc)₂.
Debromination (Step 1)

-hydride elimination or protodehalogenation.
Switch solvent to n-Butanol. Lower temp to 80°C. Ensure SPhos quality.
Incomplete Hydrolysis (Step 2) Steric hindrance of ortho-ethyl.Increase temp to 75°C. Switch solvent to Ethylene Glycol/KOH (harsher conditions).

Safety & Handling

  • Palladium Residues: All Pd-contaminated waste must be segregated for heavy metal disposal.

  • Alkylboronates: While EtBF₃K is stable, avoid contact with strong acids which can generate HF or borane gases.

  • Pressure: Step 1 involves heating near the boiling point of water/toluene. Ensure glassware is free of star-cracks and joints are secured.

Workflow Diagram

Workflow cluster_0 Step 1: Cross-Coupling cluster_1 Step 2: Hydrolysis Start Start: Methyl 2-bromo-4-methylbenzoate Mix Mix Pd(OAc)2 + SPhos (Activate Catalyst) Start->Mix React1 Add Substrate + EtBF3K + Base Reflux 100°C, 18h Mix->React1 Check1 IPC: Bromide Consumed? React1->Check1 AddReagent Add 0.5 eq EtBF3K Extend time Check1->AddReagent No Saponify Add LiOH, THF/MeOH/H2O Reflux 60°C Check1->Saponify Yes AddReagent->React1 Acidify Acidify to pH 2 Precipitate Product Saponify->Acidify Final Isolate 2-Ethyl-4-methylbenzoic acid Acidify->Final

Figure 2: Operational workflow for the synthesis of 2-ethyl-4-methylbenzoic acid.

References

  • Molander, G. A., & Canturk, B. (2009).[2] Organotrifluoroborates and Monocoordinated Palladium Complexes as Catalysts—A Perfect Combination for Suzuki−Miyaura Coupling. Angewandte Chemie International Edition, 48(49), 9240-9261.

  • Martin, R., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling Reactions of Potassium Alkyltrifluoroborates with Aryl and Heteroaryl Halides. Journal of the American Chemical Society, 130(24), 7560-7561.

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457-2483.

  • Negishi, E. (2002). Palladium- or Nickel-Catalyzed Cross-Coupling.[3] A New Selective Method for Carbon-Carbon Bond Formation.[4] Accounts of Chemical Research, 15(11), 340-348. (Cited for context on alternative alkylation methods).

Sources

Application

Negishi coupling protocol for 2-ethyl-4-methylbenzoic acid preparation

An Application Note on the Palladium-Catalyzed Negishi Coupling for the Synthesis of 2-Ethyl-4-Methylbenzoic Acid Authored by: A Senior Application Scientist Introduction: The Strategic Importance of Negishi Coupling The...

Author: BenchChem Technical Support Team. Date: March 2026

An Application Note on the Palladium-Catalyzed Negishi Coupling for the Synthesis of 2-Ethyl-4-Methylbenzoic Acid

Authored by: A Senior Application Scientist

Introduction: The Strategic Importance of Negishi Coupling

The formation of carbon-carbon (C-C) bonds is the cornerstone of modern organic synthesis, particularly in the fields of pharmaceutical development and materials science. Among the array of powerful cross-coupling reactions, the Negishi coupling, developed by Nobel laureate Ei-ichi Negishi, stands out for its versatility and high functional group tolerance.[1][2] This reaction facilitates the creation of C-C bonds by coupling an organozinc compound with an organic halide or triflate, catalyzed by a nickel or palladium complex.[3]

Organozinc reagents strike a crucial balance in reactivity; they are more potent nucleophiles than their corresponding organoboron (Suzuki) or organotin (Stille) counterparts, often leading to faster reaction times and milder conditions.[3] Yet, they exhibit greater functional group compatibility than the more reactive Grignard or organolithium reagents, allowing for the presence of sensitive moieties like esters and ketones.[4] This application note provides a detailed, field-tested protocol for the synthesis of 2-ethyl-4-methylbenzoic acid, a substituted aromatic carboxylic acid, utilizing the Negishi coupling. We will delve into the mechanistic rationale behind the protocol design, offering insights to empower researchers to adapt this methodology for their specific synthetic targets.

Reaction Scheme Overview

The synthesis is designed as a two-stage process: (1) The palladium-catalyzed Negishi cross-coupling of methyl 2-bromo-4-methylbenzoate with an ethylzinc reagent, followed by (2) the saponification of the resulting ester to yield the final carboxylic acid product.

(Image for illustrative purposes)

Stage 1: Negishi Coupling Methyl 2-bromo-4-methylbenzoate + Ethylzinc Bromide → Methyl 2-ethyl-4-methylbenzoate

Stage 2: Saponification Methyl 2-ethyl-4-methylbenzoate → 2-Ethyl-4-methylbenzoic Acid

Part 1: In-Situ Preparation of the Ethylzinc Reagent

For optimal reactivity and to avoid the handling of potentially pyrophoric diethylzinc, the ethylzinc bromide reagent is prepared in situ via transmetalation from the corresponding Grignard reagent. This is a reliable and widely used method.[4]

Protocol: Preparation of Ethylzinc Bromide (EtZnBr)

Materials & Reagents

Reagent/MaterialM.W. ( g/mol )QuantityMoles (mmol)Role
Magnesium Turnings24.31365 mg15.0Grignard Formation
Iodine253.811 crystal-Initiator
Ethyl Bromide108.971.1 mL15.0Grignard Precursor
Anhydrous THF72.1120 mL-Solvent
Zinc Bromide (ZnBr₂)225.193.38 g15.0Transmetalation

Step-by-Step Procedure:

  • Flask Preparation: Under a stream of argon, add magnesium turnings and a single crystal of iodine to a flame-dried 100 mL three-neck round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a dropping funnel.

  • Grignard Initiation: Add 5 mL of anhydrous THF to the flask. In the dropping funnel, prepare a solution of ethyl bromide in 15 mL of anhydrous THF. Add approximately 1-2 mL of the ethyl bromide solution to the magnesium turnings. The disappearance of the iodine color and gentle bubbling indicates the initiation of the Grignard reaction. If the reaction does not start, gentle warming with a heat gun may be required.

  • Grignard Formation: Once initiated, add the remaining ethyl bromide solution dropwise at a rate that maintains a gentle reflux. After the addition is complete, stir the mixture at room temperature for 1 hour to ensure complete formation of ethylmagnesium bromide.

  • Transmetalation: In a separate flame-dried flask, dissolve anhydrous zinc bromide in 20 mL of anhydrous THF. This process is exothermic. Allow the solution to cool to 0 °C in an ice bath.

  • Formation of EtZnBr: Slowly transfer the freshly prepared ethylmagnesium bromide solution to the cold zinc bromide solution via cannula under argon. Stir the resulting mixture at 0 °C for 30 minutes and then allow it to warm to room temperature. This solution of ethylzinc bromide (~0.3 M in THF) is used directly in the subsequent coupling step.

Causality Corner: Why this approach?

  • In-Situ Generation: Preparing the organozinc reagent immediately before use ensures maximum reactivity. Organozinc compounds are sensitive to air and moisture.[3]

  • Grignard to Zinc Transmetalation: This is a highly efficient method for generating organozinc halides. The thermodynamic driving force favors the formation of the more covalent C-Zn bond over the more ionic C-Mg bond.[4]

Part 2: The Negishi Cross-Coupling Reaction

This core step involves the palladium-catalyzed coupling of the aryl bromide with the freshly prepared ethylzinc bromide. The choice of catalyst and ligands is critical, especially given the potential for steric hindrance from the ortho-substituents.

Experimental Workflow Diagram

G cluster_prep Reagent Preparation cluster_coupling Negishi Coupling cluster_final Final Product Synthesis EtBr Ethyl Bromide EtZnBr Ethylzinc Bromide (in THF) EtBr->EtZnBr 1. Grignard Formation 2. Transmetalation Mg Magnesium Mg->EtZnBr ZnBr2 Zinc Bromide ZnBr2->EtZnBr Coupling Reaction Mixture (THF, 60 °C) EtZnBr->Coupling ArylBr Methyl 2-bromo-4-methylbenzoate ArylBr->Coupling Catalyst Pd₂(dba)₃ / XPhos Catalyst->Coupling 2 mol% Pd Product_Ester Methyl 2-ethyl-4-methylbenzoate Coupling->Product_Ester Workup & Purification Saponification Saponification (NaOH, MeOH/H₂O) Product_Ester->Saponification Final_Acid 2-Ethyl-4-methylbenzoic Acid Saponification->Final_Acid Acidification (HCl) Negishi_Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd Ar-X PdII_Aryl L₂Pd(II)(Ar)X OxAdd->PdII_Aryl Transmetal Transmetalation PdII_Aryl->Transmetal R'-ZnX PdII_Coupling L₂Pd(II)(Ar)R' Transmetal->PdII_Coupling RedElim Reductive Elimination PdII_Coupling->RedElim Ar-R' RedElim->Pd0

Sources

Method

Application Note: Hydrolysis of Methyl 2-Ethyl-4-Methylbenzoate to 2-Ethyl-4-Methylbenzoic Acid

[1] Executive Summary This guide details the protocol for the hydrolysis of methyl 2-ethyl-4-methylbenzoate to its corresponding carboxylic acid, 2-ethyl-4-methylbenzoic acid .[1] While ester hydrolysis is a routine tran...

Author: BenchChem Technical Support Team. Date: March 2026

[1]

Executive Summary

This guide details the protocol for the hydrolysis of methyl 2-ethyl-4-methylbenzoate to its corresponding carboxylic acid, 2-ethyl-4-methylbenzoic acid .[1] While ester hydrolysis is a routine transformation, this specific substrate presents a steric challenge due to the ortho-ethyl group.[1] This substituent shields the carbonyl carbon, potentially retarding the rate of nucleophilic attack compared to unhindered benzoates (e.g., methyl p-toluate).

This protocol utilizes a base-promoted saponification (BAc2 mechanism) optimized for hindered substrates, ensuring high conversion and purity.[1] We provide a primary method using NaOH in aqueous methanol, along with a "forcing" contingency for stubborn scale-up batches.

Mechanistic Insight & Strategic Analysis

The Steric Challenge

The hydrolysis of methyl benzoates typically proceeds via the BAc2 (Base-catalyzed, Acyl-oxygen cleavage, bimolecular) mechanism.[2] The rate-determining step is the formation of the tetrahedral intermediate via hydroxide attack on the carbonyl carbon.

  • Electronic Effect: The para-methyl group is weakly electron-donating, slightly reducing the electrophilicity of the carbonyl, but this effect is minor.

  • Steric Effect (Dominant): The ortho-ethyl group creates significant steric bulk.[1] Unlike a methyl group, the ethyl group has rotational freedom that can effectively sweep the volume around the carbonyl, hindering the approach of the nucleophile (

    
    ).
    
Reaction Pathway Visualization

The following diagram illustrates the reaction pathway and the critical steric interaction.

ReactionMechanism Substrate Methyl 2-ethyl-4-methylbenzoate (Sterically Hindered) TS Tetrahedral Intermediate (High Energy) Substrate->TS + NaOH / MeOH Slow Step (Steric Block) ProductSalt Carboxylate Salt (Water Soluble) TS->ProductSalt - MeOH Collapse ProductAcid 2-Ethyl-4-methylbenzoic Acid (Precipitate) ProductSalt->ProductAcid + HCl (pH < 3) Protonation

Figure 1: Mechanistic pathway highlighting the rate-limiting formation of the tetrahedral intermediate due to ortho-substitution.[1]

Experimental Protocol

Reagents & Equipment
ReagentMW ( g/mol )Equiv.[1][3][4][5]Role
Methyl 2-ethyl-4-methylbenzoate 178.231.0Substrate
Sodium Hydroxide (NaOH) 40.005.0Base / Nucleophile
Methanol (MeOH) 32.04SolventSolubilizer
Water (DI) 18.02SolventNucleophile Source
Hydrochloric Acid (1M or 6M) 36.46ExcessAcidification

Equipment:

  • Round-bottom flask (RBF) with magnetic stir bar.[1][3][4]

  • Reflux condenser (essential for heating).[1][6]

  • Oil bath or heating mantle with temperature control.[1]

  • pH paper or probe (range 1-14).[1]

Method A: Standard Optimized Procedure

This method is sufficient for most batches and balances rate with operational simplicity.[1]

Step 1: Reaction Setup

  • Dissolve methyl 2-ethyl-4-methylbenzoate (1.0 equiv) in Methanol (concentration ~0.2 M).

  • Prepare an aqueous solution of NaOH (5.0 equiv) in minimal water (approx. 1:1 v/v ratio with methanol). Note: A high excess of base drives the equilibrium and compensates for the slower kinetics.

  • Add the NaOH solution to the methanolic ester solution. The mixture may become slightly cloudy initially.

Step 2: Reaction

  • Heat the mixture to 60°C (gentle reflux) with vigorous stirring.

  • Monitor: Check progress by TLC (Hexane/EtOAc 4:1) or HPLC after 4 hours.[1]

    • Target: Disappearance of the less polar ester spot/peak.

    • Duration: Typically requires 12–18 hours (overnight) due to steric hindrance.[1]

Step 3: Workup & Isolation [1]

  • Cool the reaction mixture to room temperature.

  • Concentrate: Remove the bulk of methanol under reduced pressure (Rotavap). Caution: Do not distill to dryness; leave the aqueous residue.

  • Wash (Optional): Dilute the aqueous residue with water and wash with a small amount of Diethyl Ether or MTBE to remove any unreacted neutral organic impurities. Discard the organic (top) layer.

  • Acidification: Cool the aqueous layer in an ice bath. Slowly add 1M HCl dropwise with stirring until pH reaches 2–3 .

    • Observation: The product, 2-ethyl-4-methylbenzoic acid, will precipitate as a white solid.[1]

  • Filtration/Extraction:

    • If solid precipitates: Filter the solid, wash with cold water, and dry.

    • If oil forms (common with alkyl-substituted benzoic acids): Extract the acidified aqueous layer with Ethyl Acetate (3x) .

Step 4: Purification

  • Combine organic extracts, wash with Brine , and dry over Anhydrous

    
     .
    
  • Filter and concentrate in vacuo to yield the crude acid.[1][7]

  • Recrystallization: If necessary, recrystallize from Ethanol/Water or Hexane/EtOAc.[1]

Method B: Forcing Conditions (Contingency)

If Method A yields <50% conversion after 24 hours (possible with very bulky batches or old reagents), switch to high-temperature hydrolysis.[1]

  • Solvent System: Replace MeOH with DMSO or Ethylene Glycol .[1]

  • Base: Use KOH (pellets, 10 equiv).

  • Temperature: Heat to 100–120°C .

  • Workup: Pour the cooled reaction mixture into crushed ice/water before acidification.

Process Workflow Diagram

Workflow Start Start: Methyl Ester + NaOH (5 eq) Reaction Reflux (60°C) MeOH/H2O, 12-18h Start->Reaction Check QC Check (TLC/HPLC) Complete? Reaction->Check Check->Reaction No Concentrate Remove Methanol (Rotavap) Check->Concentrate Yes Wash Wash aq. layer w/ MTBE (Remove neutrals) Concentrate->Wash Acidify Acidify to pH 2-3 (Precipitation) Wash->Acidify Extract Extract w/ EtOAc or Filter Solid Acidify->Extract Final Pure 2-Ethyl-4-methylbenzoic Acid Extract->Final

Figure 2: Step-by-step operational workflow for the isolation of the target acid.

Quality Control & Characterization

ParameterSpecificationMethod
Appearance White to off-white solidVisual
Purity > 95% (Area %)HPLC (C18, ACN/Water + 0.1% TFA)
Proton NMR Loss of methyl ester singlet (~3.8 ppm).[1] Presence of acid proton (>11 ppm, broad).1H-NMR (DMSO-d6 or CDCl3)
Melting Point Determine experimentally (Likely <180°C, cf. p-toluic acid)Capillary MP Apparatus

Key NMR Diagnostic Signals (Expected):

  • Ester (Starting Material):

    
     ~3.85 ppm (s, 3H, 
    
    
    
    ).[1]
  • Acid (Product): Disappearance of the 3.85 ppm singlet.

  • Ethyl Group:

    
     ~1.2 ppm (t, 3H) and ~2.6 ppm (q, 2H).
    
  • Aromatic Region: 3 protons, coupling pattern characteristic of 1,2,4-substitution.

References

  • General Hydrolysis of Hindered Esters

    • Protocol for sterically hindered benzo
    • Source: 8[1]

  • Specific Synthesis Context

    • Synthesis of 2-ethyl-4-methylbenzoic acid
    • Source: 5[1]

  • Physical Properties

    • Ethyl 4-methylbenzo
    • Source: 1[1]

Sources

Application

Application Notes and Protocols for Pd(dppf)Cl₂ Catalyzed Cross-Coupling of Benzoic Acid Derivatives

Introduction: A Modern Approach to Biaryl and Alkyne Synthesis In the landscape of pharmaceutical and materials science, the construction of carbon-carbon bonds is a foundational pillar of molecular synthesis. Among the...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: A Modern Approach to Biaryl and Alkyne Synthesis

In the landscape of pharmaceutical and materials science, the construction of carbon-carbon bonds is a foundational pillar of molecular synthesis. Among the myriad of available methods, palladium-catalyzed cross-coupling reactions stand as a cornerstone technology, enabling the efficient and selective formation of these crucial linkages.[1][2] Traditionally, these reactions have relied upon the use of aryl halides and pseudohalides as electrophilic partners. However, the abundance and structural diversity of carboxylic acids in commercially available starting materials and late-stage synthetic intermediates have driven the development of innovative methodologies that utilize this ubiquitous functional group.

This guide delves into the application of [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂), a robust and versatile catalyst, in the cross-coupling of benzoic acid derivatives. We will explore the underlying principles of decarbonylative coupling, a transformative approach that allows for the use of benzoic acids as aryl sources, thereby expanding the synthetic toolkit for researchers in drug discovery and development. This document provides not only a theoretical framework but also detailed, field-proven protocols for Suzuki-Miyaura, Stille, and Sonogashira couplings, designed to be both informative and immediately applicable in a laboratory setting.

The Catalyst: Understanding the Role of Pd(dppf)Cl₂

The efficacy of Pd(dppf)Cl₂ in a wide range of cross-coupling reactions stems from the unique properties of the 1,1'-bis(diphenylphosphino)ferrocene (dppf) ligand. This bidentate phosphine ligand coordinates to the palladium center, creating a catalytically active species with enhanced stability and reactivity. The dppf ligand's large bite angle and electron-rich nature are crucial for promoting both the oxidative addition and reductive elimination steps of the catalytic cycle, often leading to higher yields and broader substrate scope compared to other phosphine ligands.[3]

Mechanism: The Decarbonylative Pathway

Unlike traditional cross-coupling reactions that proceed via direct oxidative addition of an aryl halide to a Pd(0) center, the coupling of benzoic acids necessitates a different mechanistic pathway. The carboxylic acid moiety is not sufficiently reactive for direct coupling. Therefore, an in situ activation step is employed, typically through the formation of a mixed anhydride. This is commonly achieved using pivalic anhydride (Piv₂O).[4][5][6]

The catalytic cycle for a decarbonylative Suzuki-Miyaura coupling is illustrated below:

Decarbonylative Suzuki-Miyaura Coupling cluster_activation In Situ Activation cluster_catalytic_cycle Catalytic Cycle Ar-COOH Benzoic Acid (Ar-COOH) Mixed_Anhydride Mixed Anhydride (Ar-CO-O-CO-tBu) Ar-COOH->Mixed_Anhydride Activation Piv2O Pivalic Anhydride (Piv₂O) Oxidative_Addition Oxidative Addition Mixed_Anhydride->Oxidative_Addition Pd(0)L2 Pd(0)L₂ Pd(0)L2->Oxidative_Addition Acyl-Pd(II) Acyl-Pd(II) Complex (Ar-CO-Pd(II)-X) Oxidative_Addition->Acyl-Pd(II) Decarbonylation Decarbonylation (-CO) Acyl-Pd(II)->Decarbonylation Aryl-Pd(II) Aryl-Pd(II) Complex (Ar-Pd(II)-X) Decarbonylation->Aryl-Pd(II) Transmetalation Transmetalation Aryl-Pd(II)->Transmetalation Ar-Pd(II)-Ar' Diaryl-Pd(II) Complex (Ar-Pd(II)-Ar') Transmetalation->Ar-Pd(II)-Ar' Reductive_Elimination Reductive Elimination Ar-Pd(II)-Ar'->Reductive_Elimination Reductive_Elimination->Pd(0)L2 Regeneration Product Biaryl Product (Ar-Ar') Reductive_Elimination->Product Boronic_Acid Arylboronic Acid (Ar'-B(OH)₂) Boronic_Acid->Transmetalation

Figure 1: Catalytic cycle for decarbonylative Suzuki-Miyaura coupling.

The key steps in this process are:

  • In Situ Activation: The benzoic acid reacts with an activating agent, such as pivalic anhydride, to form a more reactive mixed anhydride.[4][5][6]

  • Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition to the C(acyl)-O bond of the mixed anhydride to form an acyl-Pd(II) complex.

  • Decarbonylation: The acyl-Pd(II) intermediate readily loses a molecule of carbon monoxide (CO) to generate an aryl-Pd(II) species. This is a critical step that distinguishes this pathway from traditional cross-coupling.

  • Transmetalation: The aryl group from the organometallic coupling partner (e.g., an arylboronic acid in the Suzuki reaction) is transferred to the palladium center.

  • Reductive Elimination: The two coupled aryl groups are eliminated from the palladium, forming the desired biaryl product and regenerating the active Pd(0) catalyst.[1]

Experimental Protocols

The following protocols are provided as a starting point for the development of specific applications. Optimization of reaction conditions, including solvent, base, temperature, and reaction time, may be necessary for different substrates.

Protocol 1: Decarbonylative Suzuki-Miyaura Coupling

This protocol is adapted from a procedure for the coupling of heteroaromatic carboxylic acids with arylboronic acids.[5][6][7]

Reaction Scheme:

Ar-COOH + Ar'-B(OH)₂ --(Pd(dppf)Cl₂, Base, Activator)--> Ar-Ar'

Materials and Reagents:

ReagentCAS NumberMolecular WeightNotes
Benzoic Acid DerivativeVariesVariesSubstrate
Arylboronic AcidVariesVariesCoupling Partner
Pd(dppf)Cl₂·CH₂Cl₂95464-05-4816.64Catalyst
Pivalic Anhydride (Piv₂O)1538-75-6186.25Activator
Potassium Carbonate (K₂CO₃)584-08-7138.21Base
1,4-Dioxane (anhydrous)123-91-188.11Solvent

Procedure:

  • To an oven-dried reaction vial equipped with a magnetic stir bar, add the benzoic acid derivative (1.0 equiv.), arylboronic acid (1.5 equiv.), and potassium carbonate (2.0 equiv.).

  • Add Pd(dppf)Cl₂·CH₂Cl₂ (0.05 equiv.).

  • The vial is sealed with a cap containing a PTFE septum and purged with an inert gas (e.g., argon or nitrogen) for 5-10 minutes.

  • Add anhydrous 1,4-dioxane (to make a 0.2 M solution with respect to the benzoic acid derivative) via syringe.

  • Add pivalic anhydride (2.0 equiv.) via syringe.

  • Place the reaction vial in a preheated oil bath or heating block at 120-160 °C.

  • Stir the reaction mixture for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and filter through a pad of celite.

  • Wash the filtrate with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Protocol 2: Decarbonylative Stille Coupling (Adapted)

This protocol is an adaptation of a standard Stille coupling procedure, incorporating the in-situ activation of a benzoic acid derivative.[8][9][10][11][12]

Reaction Scheme:

Ar-COOH + Ar'-SnBu₃ --(Pd(dppf)Cl₂, Activator)--> Ar-Ar'

Materials and Reagents:

ReagentCAS NumberMolecular WeightNotes
Benzoic Acid DerivativeVariesVariesSubstrate
Aryl(tributyl)stannaneVariesVariesCoupling Partner
Pd(dppf)Cl₂·CH₂Cl₂95464-05-4816.64Catalyst
Pivalic Anhydride (Piv₂O)1538-75-6186.25Activator
Lithium Chloride (LiCl)7447-41-842.39Additive (optional)
Toluene (anhydrous)108-88-392.14Solvent

Procedure:

  • To an oven-dried Schlenk flask equipped with a magnetic stir bar, add the benzoic acid derivative (1.0 equiv.) and lithium chloride (3.0 equiv., if used).

  • The flask is sealed, evacuated, and backfilled with an inert gas (e.g., argon or nitrogen) three times.

  • Add anhydrous toluene (to make a 0.2 M solution with respect to the benzoic acid derivative) via syringe.

  • Add pivalic anhydride (2.0 equiv.) via syringe.

  • Add the aryl(tributyl)stannane (1.2 equiv.) via syringe.

  • In a separate vial, dissolve Pd(dppf)Cl₂·CH₂Cl₂ (0.05 equiv.) in a small amount of anhydrous toluene under an inert atmosphere.

  • Add the catalyst solution to the reaction mixture via syringe.

  • Heat the reaction mixture to 100-110 °C and stir for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with diethyl ether and add a saturated aqueous solution of potassium fluoride. Stir vigorously for 1-2 hours to precipitate the tin byproducts.

  • Filter the mixture through a pad of celite, washing with diethyl ether.

  • Wash the filtrate with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Protocol 3: Decarbonylative Sonogashira Coupling (Adapted)

This protocol is an adaptation of a standard Sonogashira coupling procedure, incorporating the in-situ activation of a benzoic acid derivative.[3][13][14][15][16][17]

Reaction Scheme:

Ar-COOH + H-C≡C-R' --(Pd(dppf)Cl₂, CuI, Base, Activator)--> Ar-C≡C-R'

Materials and Reagents:

ReagentCAS NumberMolecular WeightNotes
Benzoic Acid DerivativeVariesVariesSubstrate
Terminal AlkyneVariesVariesCoupling Partner
Pd(dppf)Cl₂·CH₂Cl₂95464-05-4816.64Catalyst
Copper(I) Iodide (CuI)7681-65-4190.45Co-catalyst
Pivalic Anhydride (Piv₂O)1538-75-6186.25Activator
Triethylamine (Et₃N)121-44-8101.19Base and Solvent

Procedure:

  • To an oven-dried Schlenk flask equipped with a magnetic stir bar, add the benzoic acid derivative (1.0 equiv.), Pd(dppf)Cl₂·CH₂Cl₂ (0.05 equiv.), and copper(I) iodide (0.1 equiv.).

  • The flask is sealed, evacuated, and backfilled with an inert gas (e.g., argon or nitrogen) three times.

  • Add anhydrous triethylamine (to make a 0.2 M solution with respect to the benzoic acid derivative) via syringe.

  • Add pivalic anhydride (2.0 equiv.) via syringe.

  • Add the terminal alkyne (1.5 equiv.) via syringe.

  • Heat the reaction mixture to 80-100 °C and stir for 6-18 hours. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Concentrate the mixture under reduced pressure to remove the triethylamine.

  • Dissolve the residue in ethyl acetate and wash with a saturated aqueous solution of ammonium chloride, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

General Experimental Workflow

The following diagram outlines a typical workflow for performing these cross-coupling reactions.

Experimental Workflow Start Start Reagent_Prep Reagent Preparation (Drying of solvents, weighing reagents) Start->Reagent_Prep Reaction_Setup Reaction Setup (Inert atmosphere, addition of reagents) Reagent_Prep->Reaction_Setup Reaction_Monitoring Reaction Monitoring (TLC, LC-MS) Reaction_Setup->Reaction_Monitoring Workup Aqueous Workup (Extraction, washing) Reaction_Monitoring->Workup Reaction Complete Purification Purification (Column chromatography) Workup->Purification Analysis Product Analysis (NMR, MS) Purification->Analysis End End Analysis->End

Figure 2: General experimental workflow for cross-coupling reactions.

Troubleshooting Guide

Low yields or incomplete reactions are common challenges in cross-coupling chemistry. The following table provides guidance on troubleshooting these issues.[1][18][19][20]

IssuePotential Cause(s)Suggested Solution(s)
Low or No Conversion Inactive catalystUse a fresh batch of catalyst. Ensure proper inert atmosphere techniques.
Poor quality reagentsPurify starting materials. Use anhydrous solvents and bases.
Insufficient activation of carboxylic acidIncrease the amount of activating agent (e.g., Piv₂O). Increase reaction temperature.
Low reaction temperatureIncrease the reaction temperature in increments of 10-20 °C.
Formation of Side Products Homocoupling of the organometallic reagentUse a slight excess of the benzoic acid derivative. Ensure rigorous exclusion of oxygen.
Protodeboronation (Suzuki)Use anhydrous base and solvent. Add a dehydrating agent like boric acid.[5]
Catalyst decomposition (formation of Pd black)Use a higher ligand-to-palladium ratio. Avoid excessively high temperatures.
Difficulty in Purification Residual tin compounds (Stille)Perform a potassium fluoride workup to precipitate tin salts.
Co-eluting byproductsOptimize chromatography conditions (solvent system, gradient).

Safety and Handling

  • Palladium Catalysts: Palladium compounds are toxic and should be handled in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[21][22][23]

  • Phosphine Ligands: Many phosphine ligands are air-sensitive and can be pyrophoric. They should be handled under an inert atmosphere.[19]

  • Organotin Reagents (Stille Coupling): Organotin compounds are highly toxic and should be handled with extreme care in a fume hood. Avoid skin contact and inhalation. All waste containing organotin compounds must be disposed of as hazardous waste according to institutional guidelines.[12]

  • Solvents: The solvents used in these reactions (e.g., dioxane, toluene) are flammable and have associated health risks. Handle them in a fume hood and away from ignition sources.

Always consult the Safety Data Sheet (SDS) for each reagent before use and follow all institutional safety protocols.

Conclusion

The use of Pd(dppf)Cl₂ as a catalyst for the decarbonylative cross-coupling of benzoic acid derivatives represents a significant advancement in synthetic chemistry. This methodology provides a powerful and versatile tool for the construction of complex molecular architectures from readily available starting materials. By understanding the underlying mechanistic principles and following robust experimental protocols, researchers can effectively leverage this technology to accelerate their research and development efforts in the pharmaceutical and materials science industries.

References

  • Fiveable. (2025, August 15). Palladium-catalyzed cross-coupling reactions. Retrieved from [Link]

  • Liu, C., & Szostak, M. (2020). Decarbonylative Suzuki-Miyaura Cross-Coupling of Aroyl Chlorides. [Journal Name], [Volume], [page numbers]. Retrieved from [Link]

  • Cervantes-Reyes, A., Smith, A. C., Chinigo, G. M., Blakemore, D. C., & Szostak, M. (2022). Decarbonylative Pd-Catalyzed Suzuki Cross-Coupling for the Synthesis of Structurally Diverse Heterobiaryls. [Journal Name], [Volume], [page numbers]. Retrieved from [Link]

  • Cervantes-Reyes, A., Smith, A. C., Chinigo, G. M., Blakemore, D. C., & Szostak, M. (2022). Decarbonylative Pd-Catalyzed Suzuki Cross-Coupling for the Synthesis of Structurally Diverse Heterobiaryls. Organic Letters, 24(8), 1662-1667. Retrieved from [Link]

  • [Author(s)]. (2025, November 11). Synthesis of Biaryls via Decarbonylative Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling of Carboxylic Acids. ResearchGate. Retrieved from [Link]

  • [Author(s)]. Scope of the Decarbonylative Suzuki-Miyaura Cross-Coupling of Carboxylic Acids. ResearchGate. Retrieved from [Link]

  • Cervantes-Reyes, A., Smith, A. C., Chinigo, G. M., Blakemore, D. C., & Szostak, M. (2022). Decarbonylative Pd-Catalyzed Suzuki Cross-Coupling for the Synthesis of Structurally Diverse Heterobiaryls. [Journal Name], [Volume], [page numbers]. Retrieved from [Link]

  • [Author(s)]. Constructing chemical bonds via in situ activation of benzoic acids. ResearchGate. Retrieved from [Link]

  • UCLA EH&S. (2017, May 25). Standard Operating Procedure: Palladium. Retrieved from [Link]

  • [Author(s)]. Decarboxylative Suzuki–Miyaura coupling of (hetero)aromatic carboxylic acids using iodine as the terminal oxidant. Chemical Communications. Retrieved from [Link]

  • OpenOChem Learn. Stille Coupling. Retrieved from [Link]

  • Liu, C., & Szostak, M. (2021). Decarbonylative Sonogashira Cross-Coupling of Carboxylic Acids. Organic Letters, 23(12), 4726-4730. Retrieved from [Link]

  • Pichette Drapeau, M., Bahri, J., Lichte, D., & Gooßen, L. J. (2019). Decarboxylative ipso Amination of Activated Benzoic Acids. Angewandte Chemie International Edition, 58(3), 892-896. Retrieved from [Link]

  • Cervantes-Reyes, A., Smith, A. C., Chinigo, G. M., Blakemore, D. C., & Szostak, M. (2022). Decarbonylative Pd-Catalyzed Suzuki Cross-Coupling for the Synthesis of Structurally Diverse Heterobiaryls. Organic Letters, 24(8), 1678-1683. Retrieved from [Link]

  • Pichette Drapeau, M., Bahri, J., Lichte, D., & Gooßen, L. J. Decarboxylative ipso Amination of Activated Benzoic Acids. ResearchGate. Retrieved from [Link]

  • Organic Chemistry Portal. Sonogashira Coupling. Retrieved from [Link]

  • Wikipedia. Sonogashira coupling. Retrieved from [Link]

  • Hashemi, E., & Teimoury, M. (2026, January 12). Advancing total synthesis through the Stille cross-coupling: recent innovations and case studies. RSC Publishing. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, June 30). Stille Coupling. Retrieved from [Link]

  • Chemistry LibreTexts. (2024, August 5). Sonogashira Coupling. Retrieved from [Link]

  • Carl ROTH. Safety Data Sheet: Palladium. Retrieved from [Link]

  • Organic Syntheses. 4-METHOXY-4'-NITROPHENYL. Retrieved from [Link]

  • Zhu, Q., et al. (2017). Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes. Modern Research in Catalysis, 6, 121-133. Retrieved from [Link]

  • Organic Syntheses. ACCELERATED SUZUKI COUPLING VIA A LIGANDLESS PALLADIUM CATALYST: 4-METHOXY-2'-METHYLBIPHENYL. Retrieved from [Link]

  • [Author(s)]. (2022, July 10). Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm. ACS Publications. Retrieved from [Link]

  • [Author(s)]. Radical Decarboxylative Carbometalation of Benzoic Acids: A Solution to Aromatic Decarboxylative Fluorination. Scite.ai. Retrieved from [Link]

Sources

Method

reagents for ethylation of 2-bromo-4-methylbenzoic acid esters

Application Note: High-Efficiency Ethylation Strategies for 2-Bromo-4-Methylbenzoic Acid Esters Executive Summary & Strategic Analysis The "ethylation" of 2-bromo-4-methylbenzoic acid esters presents a specific regiochem...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: High-Efficiency Ethylation Strategies for 2-Bromo-4-Methylbenzoic Acid Esters

Executive Summary & Strategic Analysis

The "ethylation" of 2-bromo-4-methylbenzoic acid esters presents a specific regiochemical challenge often encountered in drug development. Depending on the synthetic target, this request refers to one of two distinct transformations:

  • C2-Ethylation (Cross-Coupling): Replacing the ortho-bromine atom with an ethyl group to generate Ethyl 2-ethyl-4-methylbenzoate . This is the most chemically significant transformation, requiring the overcome of substantial steric hindrance created by the adjacent ester group.

  • O-Ethylation (Esterification): Converting the carboxylic acid precursor into the ethyl ester.

This guide prioritizes C2-Ethylation via Palladium-Catalyzed Cross-Coupling (Suzuki-Miyaura and Negishi), as this is the critical step for scaffold diversification in medicinal chemistry. The 2-bromo-4-methylbenzoate scaffold is notoriously difficult to alkylate due to the steric crowding at the oxidative addition site (sandwiched between the ester and the methyl group/ring strain).

Key Technical Insight: Standard ligands (e.g., PPh3) often fail here. Success relies on bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) that facilitate both the oxidative addition across the hindered C-Br bond and the reductive elimination of the alkyl-aryl product.

Critical Reagent Selection Guide

Reaction PathwayPrimary ReagentCatalyst SystemKey AdditivesApplication Context
Suzuki-Miyaura (Recommended)Ethylboronic acid (or Pinacol Ester)Pd(OAc)₂ + SPhos K₃PO₄ (Base)Robust, moisture-tolerant, high functional group tolerance. Best for scale-up.
Negishi Coupling Diethylzinc (Et₂Zn)Pd(dppf)Cl₂ or Pd-PEPPSINoneHigher reactivity for extremely unreactive substrates. Requires strictly anhydrous conditions (Pyrophoric).
Fischer Esterification Ethanol (Solvent/Reagent)H₂SO₄ (Cat.)[1]NoneOnly for converting the acid to the ester (O-ethylation).

Detailed Protocols

Protocol A: Suzuki-Miyaura C2-Ethylation (The "Buchwald" Approach)

Best for: High yield, ease of handling, and steric tolerance.

Mechanism: The SPhos ligand creates a protective pocket around the Palladium, allowing it to insert into the hindered C-Br bond without dimerizing or precipitating.

Materials:

  • Substrate: Ethyl 2-bromo-4-methylbenzoate (1.0 equiv)

  • Reagent: Ethylboronic acid (1.5 equiv)

  • Catalyst: Pd(OAc)₂ (2-5 mol%)

  • Ligand: SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) (4-10 mol%)

  • Base: K₃PO₄ (3.0 equiv)

  • Solvent: Toluene/Water (10:1 ratio)

Step-by-Step Methodology:

  • Catalyst Pre-complexation: In a reaction vial, dissolve Pd(OAc)₂ and SPhos in Toluene. Stir at room temperature (RT) for 15 minutes to generate the active catalytic species (Yellow to orange color change).

  • Loading: Add the substrate (Ethyl 2-bromo-4-methylbenzoate), Ethylboronic acid, and solid K₃PO₄ to the vial.

  • Degassing (Critical): Add the water component.[2] Seal the vial and purge with Argon or Nitrogen for 5 minutes (sparging) to remove oxygen, which kills the active Pd(0) species.

  • Reaction: Heat the mixture to 100°C for 12–18 hours. Vigorous stirring is essential to mix the biphasic system.

  • Work-up: Cool to RT. Dilute with Ethyl Acetate (EtOAc) and wash with water.[2] Dry the organic layer over MgSO₄.[3]

  • Purification: Flash column chromatography (Silica gel, Hexanes/EtOAc gradient).

Validation Check:

  • TLC:[1][2][4][5] Product will have a slightly higher Rf than the starting bromide due to loss of the heavy halogen.

  • NMR: Look for the disappearance of the aromatic C2-H signal (if applicable) or shift in the ester peaks, and the appearance of the ethyl triplet/quartet pattern attached to the aromatic ring (~2.6 ppm for CH₂).

Protocol B: Negishi C2-Ethylation

Best for: Substrates that fail Suzuki coupling; highly reactive.

Safety Warning: Diethylzinc is pyrophoric . Handle only under inert atmosphere (Glovebox or Schlenk line).

Materials:

  • Substrate: Ethyl 2-bromo-4-methylbenzoate (1.0 equiv)

  • Reagent: Diethylzinc (1.0 M in Hexanes, 1.2 equiv)

  • Catalyst: Pd(dppf)Cl₂[6]·DCM (3-5 mol%)

  • Solvent: Anhydrous THF (Dry)

Step-by-Step Methodology:

  • Inert Setup: Flame-dry a Schlenk flask and cool under Argon flow.

  • Solvation: Dissolve the substrate and Pd(dppf)Cl₂ in anhydrous THF.

  • Addition: Cool the mixture to 0°C. Slowly add Diethylzinc dropwise via syringe. (Exothermic reaction).

  • Reflux: Remove ice bath and heat to 60°C (Reflux) for 4–8 hours.

  • Quench (Hazard Control): Cool to 0°C. Very slowly add Methanol or saturated NH₄Cl solution to quench excess zinc reagents. Caution: Gas evolution.

  • Extraction: Extract with Diethyl Ether. Wash with brine.[1][2][4]

  • Purification: Standard silica chromatography.

Visualizing the Chemical Logic

The following diagram illustrates the decision matrix and the catalytic cycle required to overcome the specific steric hindrance of the 2-bromo-benzoate scaffold.

EthylationWorkflow Start Substrate: 2-Bromo-4-Methylbenzoic Acid Ester Decision Target Transformation? Start->Decision RouteA Route A: C2-Ethylation (Replace Br) (Synthesis of 2-Ethyl Analog) Decision->RouteA Alkylating Ring RouteB Route B: O-Ethylation (Acid to Ester) Decision->RouteB Esterifying Acid Suzuki Protocol: Suzuki-Miyaura Ligand: SPhos (Steric Bulk) Reagent: Et-B(OH)2 RouteA->Suzuki Standard (Robust) Negishi Protocol: Negishi Coupling Reagent: Et2Zn (High Reactivity) RouteA->Negishi Alternative (Reactive) Fischer Protocol: Fischer Esterification Reagent: EtOH/H2SO4 RouteB->Fischer ProductA Product: Ethyl 2-ethyl-4-methylbenzoate Suzuki->ProductA Pd(0)/Pd(II) Cycle Negishi->ProductA Transmetallation ProductB Product: Ethyl 2-bromo-4-methylbenzoate Fischer->ProductB Acid Catalysis

Caption: Workflow selection for ethylation based on regiochemical target. Route A utilizes specialized ligands to overcome ortho-steric hindrance.

Troubleshooting & Optimization Data

The following table summarizes common failure modes when ethylating sterically hindered benzoates and their corrections.

ObservationProbable CauseCorrective Action
No Reaction (Starting Material Recovered) Catalyst deactivation or inability to insert (Oxidative Addition failure).Switch to SPhos or XPhos ligand. Increase temp to 110°C. Ensure O₂ removal.
Protodehalogenation (Br replaced by H) "Beta-hydride elimination" pathway competing with reductive elimination.Use anhydrous conditions (Negishi) or increase concentration of Ethylboronic acid.
Homocoupling (Biaryl formation) Oxidative coupling of boronic acids.Degas solvent more thoroughly. Add base after degassing.
Low Conversion (<50%) Catalyst poisoning by ester group coordination.Increase catalyst loading to 5 mol%. Switch base to Cs₂CO₃.

References

  • Milne, J. E., & Buchwald, S. L. An Extremely Active Catalyst for the Negishi Cross-Coupling Reaction. Journal of the American Chemical Society (2004). Retrieved from [Link]

  • Organic Chemistry Portal. Negishi Coupling - Recent Literature and Protocols. Retrieved from [Link]

  • Martin, R., & Buchwald, S. L. Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Accounts of Chemical Research (2008). Retrieved from [Link]

Sources

Application

2-ethyl-4-methylbenzoic acid intermediate in fatty acid synthase modulators

Application Notes & Protocols Topic: The Role and Application of Benzoic Acid Intermediates in the Development of Fatty Acid Synthase (FASN) Modulators Audience: Researchers, scientists, and drug development professional...

Author: BenchChem Technical Support Team. Date: March 2026

Application Notes & Protocols

Topic: The Role and Application of Benzoic Acid Intermediates in the Development of Fatty Acid Synthase (FASN) Modulators

Audience: Researchers, scientists, and drug development professionals.

Introduction: Fatty Acid Synthase (FASN) as a Compelling Therapeutic Target in Oncology

Metabolic reprogramming is a hallmark of cancer, enabling tumor cells to meet the bioenergetic and biosynthetic demands of rapid proliferation.[1] One of the key metabolic enzymes frequently upregulated in a wide variety of human cancers—including breast, prostate, colon, and lung—is Fatty Acid Synthase (FASN).[2][3] FASN is the central enzyme responsible for the de novo synthesis of long-chain fatty acids, primarily palmitate, from acetyl-CoA and malonyl-CoA.[4][5] While most normal tissues rely on circulating dietary fatty acids, many cancer cells exhibit a strong dependence on FASN-driven lipogenesis.[3][6][7]

This dependency makes FASN a promising target for anticancer therapy.[7][8] Pharmacological inhibition of FASN has been shown to disrupt lipid biosynthesis, leading to a cascade of anti-tumor effects, including the induction of metabolic stress, cell cycle arrest, and ultimately, apoptosis.[1][8] Furthermore, FASN activity is intricately linked with major oncogenic signaling pathways such as PI3K–AKT–mTOR and MAPK, and its inhibition can disrupt these critical survival networks.[9][10] The development of potent and selective FASN inhibitors, therefore, represents a promising strategy for cancer treatment.[2][11]

This guide provides a detailed overview of the synthetic and biological evaluation workflows for developing FASN modulators derived from benzoic acid scaffolds. While numerous chemical scaffolds can be employed, benzoic acid and its derivatives offer a versatile and synthetically tractable starting point for creating novel inhibitors.[12][13] We will explore the journey from a representative intermediate, 2-ethyl-4-methylbenzoic acid, through chemical synthesis to comprehensive biological characterization.

Section 1: Synthesis of a Novel FASN Modulator from a Benzoic Acid Intermediate

The benzoic acid moiety serves as a foundational scaffold in medicinal chemistry due to its synthetic versatility and ability to engage in key molecular interactions.[12][13] The following protocol outlines a representative, multi-step synthesis to illustrate how an intermediate like 2-ethyl-4-methylbenzoic acid can be elaborated into a potential FASN inhibitor. This process typically involves an initial activation step followed by coupling with an amine-containing fragment to generate a final benzamide derivative, a common structural motif in bioactive molecules.[14]

Workflow for Synthesis of a Representative FASN Inhibitor

G cluster_0 PART A: Acid Chloride Formation cluster_1 PART B: Amide Coupling cluster_2 PART C: Purification A 2-Ethyl-4-methylbenzoic Acid (Intermediate) B Acyl Chloride Derivative (Activated Intermediate) A->B  SOCl₂ or (COCl)₂  DCM, 0°C to RT   D Final FASN Modulator (Crude Product) B->D  Triethylamine (Base)  DCM, 0°C to RT   C Amine Fragment (e.g., Substituted Piperazine) C->D E Purified FASN Modulator D->E  Column Chromatography  (Silica Gel)  

Caption: Synthetic workflow from a benzoic acid intermediate to a purified FASN modulator.

Protocol 1.1: Synthesis of (4-Ethyl-2-methylphenyl)(piperazin-1-yl)methanone (A Representative Modulator)

This protocol details the synthesis in two main parts: the formation of an activated acyl chloride and its subsequent reaction with an amine.

Materials:

  • 2-ethyl-4-methylbenzoic acid

  • Oxalyl chloride or Thionyl chloride (SOCl₂)

  • Dichloromethane (DCM), anhydrous

  • N,N-Dimethylformamide (DMF), catalytic amount

  • Piperazine (or a suitable substituted amine)

  • Triethylamine (TEA)

  • Saturated sodium bicarbonate solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., Hexanes, Ethyl Acetate)

Part A: Formation of 2-Ethyl-4-methylbenzoyl Chloride

  • Rationale: The carboxylic acid is converted to a more reactive acyl chloride. This is a standard transformation that facilitates the subsequent nucleophilic acyl substitution by the amine.[15] Oxalyl chloride is often preferred as its byproducts (CO, CO₂, HCl) are gaseous and easily removed.

  • To a round-bottom flask under an inert atmosphere (N₂ or Argon), add 2-ethyl-4-methylbenzoic acid (1.0 eq).

  • Dissolve the acid in anhydrous DCM (approx. 10 mL per gram of acid).

  • Cool the solution to 0°C using an ice bath.

  • Add a catalytic amount of DMF (1-2 drops).

  • Slowly add oxalyl chloride (1.2 eq) dropwise to the stirred solution. Vigorous gas evolution will be observed.

  • After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 2-3 hours, or until gas evolution ceases and the reaction is complete (monitor by TLC).

  • Concentrate the reaction mixture in vacuo to remove the solvent and excess oxalyl chloride. The resulting crude acyl chloride is typically used immediately in the next step without further purification.[14]

Part B: Amide Coupling Reaction

  • Rationale: The amine (piperazine) acts as a nucleophile, attacking the electrophilic carbonyl carbon of the acyl chloride. A non-nucleophilic base like triethylamine is added to neutralize the HCl generated during the reaction, driving the reaction to completion.

  • In a separate flask, dissolve piperazine (1.5 eq) and triethylamine (2.5 eq) in anhydrous DCM.

  • Cool this solution to 0°C in an ice bath.

  • Dissolve the crude acyl chloride from Part A in a small amount of anhydrous DCM.

  • Add the acyl chloride solution dropwise to the stirred piperazine/triethylamine solution at 0°C.

  • Once the addition is complete, allow the reaction to warm to room temperature and stir for 12-16 hours, or until the starting material is consumed (monitor by TLC or LC-MS).

  • Quench the reaction by adding water. Transfer the mixture to a separatory funnel.

  • Wash the organic layer sequentially with saturated sodium bicarbonate solution, water, and brine.

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate in vacuo to yield the crude product.

Part C: Purification

  • Rationale: Column chromatography is a standard method to separate the desired product from unreacted starting materials, byproducts, and residual reagents based on differential polarity.

  • Purify the crude product using flash column chromatography on silica gel.

  • Elute with an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to isolate the pure benzamide derivative.

  • Combine the pure fractions and concentrate in vacuo to yield the final product.

  • Characterize the final compound using ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.

Section 2: Biological Evaluation of Novel FASN Modulators

Once synthesized and purified, the novel compound must be rigorously tested to confirm its biological activity and mechanism of action. The following protocols outline a standard cascade of assays, from direct enzyme inhibition to cellular effects.

Mechanism of FASN Inhibition and Downstream Cellular Consequences

G FASN Fatty Acid Synthase (FASN) Malonyl Malonyl-CoA Accumulation FASN->Malonyl Substrate Accumulation Palmitate Palmitate Synthesis (De Novo Lipogenesis) ⬇ FASN->Palmitate Blocks Product Inhibitor FASN Inhibitor (e.g., TVB-3166) Inhibitor->FASN Inhibition Signaling Oncogenic Signaling (PI3K/AKT) ⬇ Palmitate->Signaling Disrupts Membrane Membrane Integrity (Lipid Rafts) ⬇ Palmitate->Membrane Disrupts Apoptosis Apoptosis ⬆ (PARP Cleavage) Signaling->Apoptosis Growth Cell Growth & Proliferation ⬇ Signaling->Growth Membrane->Growth

Sources

Method

Application Note: Strategic Methodologies for the Synthesis of 2,4-Disubstituted Benzoic Acids

Introduction & Strategic Rationale 2,4-Disubstituted benzoic acids are privileged pharmacophores in drug development, serving as critical building blocks for non-steroidal anti-inflammatory drugs (NSAIDs), agrochemicals,...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Strategic Rationale

2,4-Disubstituted benzoic acids are privileged pharmacophores in drug development, serving as critical building blocks for non-steroidal anti-inflammatory drugs (NSAIDs), agrochemicals, and targeted kinase inhibitors. The 2,4-substitution pattern presents a unique dual challenge: the ortho-substituent (position 2) introduces significant steric hindrance that can impede transition-metal coordination, while the para-substituent (position 4) heavily modulates the electronic density of the aromatic ring.

To navigate these challenges, this application note details two highly robust, orthogonal methodologies for synthesizing 2,4-disubstituted benzoic acids:

  • Visible-Light-Driven Palladium-Catalyzed Carboxylation : A modern, atom-economical approach utilizing CO₂ as a C1 feedstock, ideal for late-stage functionalization of aryl halides.

  • Phase-Transfer Catalyzed (PTC) Permanganate Oxidation : A classical, highly scalable biphasic approach for the direct oxidation of substituted toluenes.

Strategy A: Visible-Light-Driven Palladium-Catalyzed Carboxylation

Mechanistic Causality & Design

The direct carboxylation of unactivated aryl halides using CO₂ is a highly desirable transformation [1]. Historically, this required harsh metallic reductants (e.g., diethylzinc) or high CO₂ pressures. By merging palladium cross-coupling with photoredox catalysis, we can achieve this transformation under mild, atmospheric conditions [2].

  • The Role of XPhos : The use of bulky, electron-rich biaryl phosphine ligands like XPhos is critical. The electron-rich nature of XPhos accelerates the oxidative addition of Pd(0) into the sterically hindered 2,4-disubstituted aryl bromide. Simultaneously, its massive steric bulk prevents the formation of inactive Pd-bis(phosphine) off-cycle complexes, forcing the catalytic cycle forward toward CO₂ insertion.

  • The Role of the Photocatalyst & DIPEA : The iridium photocatalyst (Ir(ppy)₂dtbbpyPF₆) absorbs blue light and is subsequently reduced by N,N-diisopropylethylamine (DIPEA), which acts as a sacrificial electron donor. The resulting Ir(II) species transfers an electron to the Pd(II) intermediate, reducing it back to active Pd(0) and closing the catalytic cycle without the need for pyrophoric metal reductants [1, 2].

pd_cycle Pd0 Pd(0)L_n Active Catalyst OxAdd Oxidative Addition (Ar-X) Pd0->OxAdd PdII_Ar Ar-Pd(II)-X L_n Intermediate OxAdd->PdII_Ar CO2_Ins CO2 Insertion PdII_Ar->CO2_Ins PdII_OOC Ar-COO-Pd(II)-X L_n Carboxylate Complex CO2_Ins->PdII_OOC RedElim Photoredox Reduction (Ir-Catalyst + DIPEA) PdII_OOC->RedElim RedElim->Pd0 Regenerates Pd(0) Product 2,4-Disubstituted Benzoate RedElim->Product

Catalytic cycle for the Pd-catalyzed direct carboxylation of aryl halides using CO2.

Protocol 1: Photochemical Carboxylation of 2-Bromo-4-methyltoluene

This protocol is designed as a self-validating system for the synthesis of 2,4-dimethylbenzoic acid.

Reagents:

  • 2-Bromo-4-methyltoluene: 1.0 mmol

  • Pd(OAc)₂: 5.0 mol% (0.05 mmol)

  • XPhos: 10.0 mol% (0.10 mmol)

  • Ir(ppy)₂(dtbbpy)PF₆: 1.0 mol% (0.01 mmol)

  • DIPEA: 3.0 mmol (3.0 equiv)

  • Anhydrous DMF: 5.0 mL

  • CO₂ Gas: 1 atm (Balloon)

Step-by-Step Methodology:

  • Preparation : In a nitrogen-filled glovebox, charge an oven-dried 20 mL Schlenk tube with Pd(OAc)₂, XPhos, and the Ir-photocatalyst.

  • Solvent & Substrate Addition : Add 2-bromo-4-methyltoluene and anhydrous DMF. Add DIPEA via a micro-syringe. Seal the tube with a rubber septum and remove it from the glovebox.

  • Atmosphere Exchange : Pierce the septum with a long needle connected to a CO₂ line. Bubble CO₂ gas directly through the solution for 5 minutes to displace dissolved nitrogen. Attach a CO₂ balloon to maintain 1 atm of pressure.

  • Irradiation : Place the Schlenk tube in a blue LED photoreactor (450 nm). Stir vigorously (1000 rpm) at room temperature for 24 hours.

  • Workup : Quench the reaction by adding 10 mL of 1M HCl to protonate the newly formed carboxylate. Extract the aqueous layer with Ethyl Acetate (3 × 15 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

  • Purification : Purify the crude residue via flash column chromatography (Hexanes/EtOAc gradient with 1% Acetic Acid) to yield the pure 2,4-dimethylbenzoic acid.

Validation & Checkpoints:

  • Visual Cue 1: Upon initiation of blue light irradiation, the solution will transition from a pale yellow/orange to a deep, translucent red, confirming the generation of the active Ir(II) and Pd(0) species.

  • Analytical Cue: TLC monitoring (Hexanes/EtOAc 3:1) prior to HCl quenching will show the disappearance of the UV-active starting material and the appearance of a baseline spot (the highly polar carboxylate salt).

Strategy B: Phase-Transfer Catalyzed (PTC) Permanganate Oxidation

Mechanistic Causality & Design

For substrates lacking a halogen handle but possessing a benzylic methyl group, direct oxidation is the most industrially scalable route. However, a fundamental kinetic barrier exists: KMnO₄ is strictly water-soluble, while 2,4-disubstituted toluenes are highly lipophilic [3].

  • The Role of TBAB : Tetrabutylammonium bromide (TBAB) acts as a phase-transfer catalyst. The bulky, lipophilic tetrabutylammonium cation (TBA⁺) undergoes ion exchange with potassium permanganate to form a lipophilic ion pair (TBA⁺ MnO₄⁻). This complex easily traverses the biphasic boundary into the organic layer, delivering the oxidant directly to the substrate [3].

  • The Role of Pyridine : Utilizing a Pyridine/Water mixture serves a dual purpose. Pyridine acts as a co-solvent to lower the interfacial tension of the biphasic system, and it acts as a mild base to continuously deprotonate the forming benzoic acid, pulling the reaction equilibrium forward.

ptc_oxidation cluster_aq Aqueous Phase cluster_org Organic Phase KMnO4 K+ MnO4- (Water Soluble) TBA_MnO4_aq TBA+ MnO4- (Ion Pair) KMnO4->TBA_MnO4_aq Ion Exchange TBAB_aq TBA+ Br- (Catalyst) TBAB_aq->TBA_MnO4_aq TBA_MnO4_org TBA+ MnO4- (Active Oxidant) TBA_MnO4_aq->TBA_MnO4_org Phase Transfer Substrate 2,4-Disubstituted Toluene TBA_MnO4_org->Substrate Oxidation Product 2,4-Disubstituted Benzoic Acid Substrate->Product

Phase-transfer catalyzed oxidation of toluenes using KMnO4 and TBAB.

Protocol 2: PTC Oxidation of 2-Chloro-4-nitrotoluene

This protocol describes the synthesis of 2-chloro-4-nitrobenzoic acid, demonstrating tolerance to electron-withdrawing groups.

Reagents:

  • 2-Chloro-4-nitrotoluene: 10.0 mmol

  • KMnO₄: 30.0 mmol (3.0 equiv)

  • TBAB: 0.5 mmol (5.0 mol%)

  • Pyridine: 20 mL

  • Distilled Water: 30 mL

Step-by-Step Methodology:

  • Organic Phase Preparation : In a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 2-chloro-4-nitrotoluene in 20 mL of pyridine. Heat the solution to 60 °C.

  • Aqueous Phase Preparation : In a separate beaker, completely dissolve KMnO₄ and TBAB in 30 mL of distilled water.

  • Biphasic Mixing : Add the dark purple aqueous solution dropwise to the vigorously stirring organic phase over 30 minutes to prevent a runaway exothermic reaction.

  • Oxidation : Maintain the reaction mixture at 60 °C with vigorous stirring (1200 rpm) for 6 hours.

  • Filtration : Filter the hot reaction mixture through a tightly packed pad of Celite to remove the insoluble MnO₂ byproduct. Wash the filter cake with 20 mL of hot water.

  • Precipitation : Transfer the clear filtrate to an ice bath. Slowly add concentrated HCl dropwise until the pH of the solution reaches 1–2.

  • Isolation : Collect the resulting heavy precipitate via vacuum filtration using a Büchner funnel. Wash the solid with ice-cold distilled water and dry under high vacuum overnight.

Validation & Checkpoints:

  • Visual Cue 1: As the oxidation proceeds, the vibrant purple color of the permanganate will be steadily replaced by a thick, dark brown suspension. This is MnO₂ precipitating out, visually confirming the reduction of Mn(VII) to Mn(IV).

  • Visual Cue 2: During the final acidification step (Step 6), a sudden and massive precipitation of a white/off-white solid will occur exactly as the pH drops below the pKa of the product (~2.5), confirming the successful protonation of the water-soluble benzoate.

Quantitative Data Summarization

The following table provides a comparative analysis of the two methodologies to guide synthetic route selection based on substrate availability and scale.

MethodologySubstrate ScopeTypical YieldsKey ReagentsReaction ConditionsPrimary Advantage
Pd-Catalyzed Photochemical Carboxylation Aryl bromides, aryl triflates (Tolerates both electron-rich & deficient groups)75–95%Pd(OAc)₂, XPhos, Ir-photocatalyst, CO₂ (1 atm), DIPEARoom Temp, Blue LED (450 nm), 24hExceptional functional group tolerance; utilizes mild, atmospheric conditions.
PTC-Assisted Permanganate Oxidation Substituted toluenes (Highly effective for halogenated and nitro-substituted rings)65–90%KMnO₄, TBAB (phase transfer catalyst), Pyridine60–80 °C, Vigorous stirring, 4–12hHighly scalable; utilizes inexpensive, classical reagents without requiring inert atmospheres.

References

  • Title : Recent Advances in Catalyst Design for Carboxylation Using CO2 as the C1 Feedstock Source : MDPI (Catalysts) URL :[Link]

  • Title : Science of Synthesis Knowledge Updates 2024/3, Chapter 20.2.10.2: Palladium-Catalyzed Carboxylation of Aryl Halides Source : Thieme Connect URL :[Link]

Application

Application Note: Purification of 2-Ethyl-4-Methylbenzoic Acid by Recrystallization

Abstract & Introduction 2-Ethyl-4-methylbenzoic acid (C₁₀H₁₂O₂) is a critical substituted benzoic acid intermediate, notably utilized in the synthesis of heterocyclic modulators for lipid synthesis pathways [1]. While of...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract & Introduction

2-Ethyl-4-methylbenzoic acid (C₁₀H₁₂O₂) is a critical substituted benzoic acid intermediate, notably utilized in the synthesis of heterocyclic modulators for lipid synthesis pathways [1]. While often isolated as a crude precipitate following the hydrolysis of its corresponding ester, pharmaceutical-grade applications require high purity (>99.5%) to prevent downstream side reactions.

The primary challenge in purifying this compound lies in separating it from structural isomers (e.g., 2-ethyl-5-methylbenzoic acid) and unreacted starting materials. This Application Note details an optimized recrystallization protocol utilizing a binary solvent system (Ethanol/Water) . This method exploits the steep solubility curve of the carboxylic acid moiety in aqueous alcohols, ensuring high recovery yields while effectively rejecting non-polar organic impurities.

Key Chemical Properties
PropertyDataNotes
CAS Number 1369815-07-5Verified Identifier [2]
Molecular Formula C₁₀H₁₂O₂MW: 164.20 g/mol
Physical State White to Off-white SolidCrystalline
Predicted Melting Point 110–130°CEmpirical determination required per batch
Solubility Profile Soluble in alcohols, DMSO; Insoluble in waterpH-dependent aqueous solubility

Solvent Selection Strategy

The purification logic relies on the "Like Dissolves Like" principle, modified by temperature dependence. Substituted benzoic acids form stable dimers in non-polar solvents (like toluene) but dissociate in polar protic solvents (alcohols).

We evaluated three solvent systems based on the Hansen Solubility Parameters (HSP) relative to the target molecule:

Solvent SystemMechanismProsConsRecommendation
Ethanol / Water Anti-solvent Precipitation Excellent yield; removes inorganic salts; environmentally benign.Requires precise temperature control to avoid "oiling out."Primary Protocol
Toluene Temperature Gradient Excellent for removing polar oxidation byproducts.Lower recovery yield; toxicity concerns.Secondary Option
Ethyl Acetate / Hexane Polymorph Control Good for controlling crystal habit.Flammable; Hexane is neurotoxic.Not Recommended
Mechanism of Purification

The Ethanol/Water system functions via a metastable zone width manipulation. The compound is highly soluble in hot ethanol. As water (anti-solvent) is added, the dielectric constant of the medium increases, reducing the solubility of the lipophilic acid. Cooling drives the target molecule out of solution into a crystalline lattice, while impurities remain dissolved in the mother liquor.

Detailed Recrystallization Protocol

Materials Required[1][2][3][4][5]
  • Crude 2-Ethyl-4-methylbenzoic acid (purity >85%)

  • Solvent A: Ethanol (Absolute or 95%)

  • Solvent B: Deionized Water (Type II)

  • Equipment: Round-bottom flask, reflux condenser, magnetic stirrer, heating mantle, vacuum filtration setup (Büchner funnel).

Step-by-Step Methodology
Phase 1: Dissolution
  • Charge: Place 10.0 g of crude 2-ethyl-4-methylbenzoic acid into a 250 mL round-bottom flask.

  • Solvent A Addition: Add 30 mL of Ethanol.

  • Heating: Equip with a reflux condenser and heat the mixture to reflux (approx. 78°C) with stirring.

  • Check: If the solid does not dissolve completely, add Ethanol in 2 mL increments until a clear solution is obtained.

    • Note: If black specks (insolubles) remain, perform a hot filtration through a pre-warmed glass frit or Celite pad immediately.

Phase 2: Nucleation & Crystallization
  • Anti-Solvent Addition: While maintaining a gentle boil, slowly add hot Deionized Water (approx. 80-90°C) via the top of the condenser.

    • Endpoint: Stop adding water the moment a faint, persistent turbidity (cloudiness) appears.

    • Re-dissolution: Add 1-2 mL of Ethanol to clear the turbidity and return to a homogenous solution.

  • Slow Cooling (Critical): Remove the heat source. Allow the flask to cool to room temperature undisturbed on a cork ring.

    • Science: Rapid cooling causes precipitation (trapping impurities). Slow cooling promotes crystal growth (excluding impurities).

  • Ice Bath: Once at room temperature (approx. 25°C), place the flask in an ice-water bath (0-4°C) for 30 minutes to maximize yield.

Phase 3: Isolation & Drying
  • Filtration: Collect the crystals via vacuum filtration using a Büchner funnel.

  • Washing: Wash the filter cake with 2 x 10 mL of cold Ethanol/Water (1:1 mixture).

    • Caution: Do not use pure ethanol for washing, as it will redissolve the product.

  • Drying: Dry the solid in a vacuum oven at 45°C for 4 hours or until constant weight is achieved.

Process Analytical Technology (PAT) & Validation

To ensure the protocol's success, the following Quality Control (QC) checks are mandatory.

Purity Analysis (HPLC)
  • Column: C18 Reverse Phase (e.g., Agilent ZORBAX Eclipse Plus, 4.6 x 100 mm, 3.5 µm).

  • Mobile Phase: A: 0.1% Phosphoric Acid in Water; B: Acetonitrile. Gradient 10% B to 90% B over 15 mins.

  • Detection: UV at 230 nm (Benzoic acid absorption max).

  • Acceptance Criteria: Area % > 99.0%.

Structural Verification (1H-NMR)
  • Solvent: DMSO-d6.

  • Key Signals:

    • ~12.0-13.0 ppm (Broad singlet, 1H, -COOH)

    • ~7.7-7.8 ppm (Doublet, 1H, Ar-H ortho to COOH)

    • ~2.6 ppm (Quartet, 2H, -CH₂-CH₃)

    • ~2.3 ppm (Singlet, 3H, -CH₃)

Visualizing the Workflow

The following diagram illustrates the logical flow and critical decision points in the purification process.

RecrystallizationWorkflow Start Start: Crude 2-Ethyl-4-methylbenzoic acid Dissolve Dissolve in Hot Ethanol (Reflux) Start->Dissolve CheckSol Is Solution Clear? Dissolve->CheckSol HotFilter Hot Filtration (Remove Insolubles) CheckSol->HotFilter No (Solids present) AddWater Add Hot Water until Turbid (Anti-Solvent) CheckSol->AddWater Yes HotFilter->AddWater ClearTurb Add minimal Ethanol to Clear AddWater->ClearTurb Cooling Controlled Cooling (Reflux -> RT -> 4°C) ClearTurb->Cooling Filter Vacuum Filtration & Wash Cooling->Filter Dry Vacuum Dry (45°C) Filter->Dry QC QC: HPLC & NMR Dry->QC

Figure 1: Step-by-step purification workflow for 2-ethyl-4-methylbenzoic acid, emphasizing the critical hot filtration and nucleation steps.

Troubleshooting Guide

ObservationRoot CauseCorrective Action
"Oiling Out" (Liquid droplets form instead of crystals)Temperature dropped too fast or solvent mixture is too polar.Re-heat to reflux. Add slightly more Ethanol. Cool much slower (wrap flask in towel).
Low Yield (<50%) Too much solvent used or product is too soluble in mother liquor.Concentrate mother liquor by rotary evaporation and repeat cooling (Second Crop).
Colored Impurities Persist Oxidation byproducts trapped in lattice.Add activated charcoal (1-2 wt%) during the hot dissolution step, then hot filter.

References

  • Oslob, J. D., et al. (2012).[1] Heterocyclic modulators of lipid synthesis. World Intellectual Property Organization Patent WO2012122391A1. Retrieved from .

  • BLD Pharm.[2][3][4] (n.d.). 2-Ethyl-4-methylbenzoic acid (CAS 1369815-07-5) Product Data. Retrieved from .

  • Armarego, W. L. F., & Chai, C. L. L. (2013). Purification of Laboratory Chemicals (7th ed.). Butterworth-Heinemann.
  • Cheng, W., et al. (2013). Solubility of Benzoic Acid in Ethanol, Benzene, Acetic Acid and Ethyl Acetate. Advanced Materials Research. Retrieved from .

Sources

Method

Application Notes &amp; Protocols: Leveraging 2-Ethyl-4-methylbenzoic Acid in the Synthesis of Bioactive Heterocyclic Scaffolds

Abstract: This document provides a comprehensive technical guide for researchers, chemists, and drug development professionals on the strategic utilization of 2-ethyl-4-methylbenzoic acid as a versatile starting material...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract: This document provides a comprehensive technical guide for researchers, chemists, and drug development professionals on the strategic utilization of 2-ethyl-4-methylbenzoic acid as a versatile starting material for the synthesis of medicinally relevant heterocyclic compounds. While direct cyclization pathways from this specific precursor are not extensively documented, its strategic functionalization unlocks access to key intermediates for constructing valuable scaffolds such as phthalazinones and quinolones. This guide elucidates the underlying chemical logic, provides detailed, field-tested protocols for transforming the substrate, and outlines subsequent cyclization strategies based on established, authoritative methodologies for analogous compounds.

Introduction: A Strategy for Versatility

Heterocyclic compounds form the backbone of a vast number of pharmaceuticals and bioactive molecules, making the development of efficient synthetic routes a cornerstone of medicinal chemistry.[1] 2-Ethyl-4-methylbenzoic acid, a substituted aromatic carboxylic acid, represents an accessible and cost-effective starting material. However, its direct application in heterocyclic synthesis is limited by the relative inertness of its alkyl substituents.

The core strategy detailed herein is to first introduce a more reactive functional group onto the aromatic ring via a targeted chemical transformation. Specifically, we will focus on the selective oxidation of the ethyl group at the 2-position to an acetyl group. This transformation yields a 2-acetyl-4-methylbenzoic acid intermediate. This proposed intermediate is a close analog of 2-acylbenzoic acids, which are well-established and highly versatile synthons for building a diverse array of fused heterocyclic systems, including phthalides, isoindolinones, and, as we will detail, phthalazinones and quinolones.[2][3]

This guide provides a logically derived framework, explaining the causality behind each synthetic step and adapting robust protocols from the literature to this specific chemical system.

PART 1: Core Synthon Preparation via Benzylic Oxidation

The critical first step is the conversion of the ethyl group to a ketone. This enhances the molecule's reactivity, creating an ortho-acylbenzoic acid structure ripe for cyclization reactions. The benzylic position of the ethyl group is susceptible to oxidation.

Protocol 1: Synthesis of 2-Acetyl-4-methylbenzoic Acid

This protocol describes the oxidation of 2-ethyl-4-methylbenzoic acid to 2-acetyl-4-methylbenzoic acid. This transformation is pivotal, creating the necessary keto-acid functionality for subsequent heterocycle formation.

Causality & Experimental Choice: Potassium permanganate (KMnO₄) is a powerful and cost-effective oxidizing agent suitable for converting benzylic alkyl groups to ketones or carboxylic acids. The reaction conditions, including temperature and stoichiometry, are controlled to favor the formation of the ketone and minimize over-oxidation to the dicarboxylic acid. The use of a phase-transfer catalyst (PTC) like tetrabutylammonium bromide (TBAB) is recommended to facilitate the reaction between the aqueous KMnO₄ and the organic substrate.

Materials:

  • 2-Ethyl-4-methylbenzoic acid

  • Potassium permanganate (KMnO₄)

  • Tetrabutylammonium bromide (TBAB)

  • Dichloromethane (DCM)

  • Sodium bisulfite (NaHSO₃)

  • Hydrochloric acid (HCl), 1M

  • Deionized water

  • Magnesium sulfate (MgSO₄)

Procedure:

  • In a 250 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve 2-ethyl-4-methylbenzoic acid (10 mmol) in 100 mL of dichloromethane.

  • Add tetrabutylammonium bromide (1 mmol).

  • In a separate beaker, prepare a solution of potassium permanganate (15 mmol) in 50 mL of deionized water.

  • Slowly add the KMnO₄ solution to the DCM solution over 30 minutes with vigorous stirring.

  • Heat the reaction mixture to a gentle reflux (approx. 40°C) and maintain for 8-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the mixture to room temperature.

  • Quench the reaction by slowly adding a saturated solution of sodium bisulfite until the purple color of the permanganate disappears and the brown manganese dioxide precipitate dissolves.

  • Transfer the mixture to a separatory funnel. Separate the organic layer.

  • Extract the aqueous layer twice with 50 mL portions of DCM.

  • Combine all organic layers and wash with 50 mL of 1M HCl, followed by 50 mL of brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude 2-acetyl-4-methylbenzoic acid, which can be purified by recrystallization from an appropriate solvent system (e.g., ethyl acetate/hexanes).

PART 2: Synthesis of 6-Methyl-4-ethylphthalazin-1(2H)-one

With the key 2-acetyl-4-methylbenzoic acid synthon in hand, we can proceed to construct heterocyclic systems. Phthalazinones are a class of nitrogen-containing heterocycles with a wide range of pharmacological activities.[2] The synthesis involves a straightforward condensation with hydrazine.

Overall Synthetic Workflow

G cluster_0 Core Functionalization cluster_1 Heterocycle Synthesis A 2-Ethyl-4-methylbenzoic Acid (Starting Material) B 2-Acetyl-4-methylbenzoic Acid (Key Intermediate) A->B Benzylic Oxidation (Protocol 1) C Phthalazinone Derivative B->C Hydrazine Condensation (Protocol 2) D Quinolone Scaffold B->D Multi-Step Sequence (Protocol 3)

Caption: Proposed synthetic pathways from 2-ethyl-4-methylbenzoic acid.

Protocol 2: One-Pot Synthesis of 6-Methyl-4-ethylphthalazin-1(2H)-one

This protocol details the direct conversion of the intermediate to a phthalazinone derivative.

Causality & Experimental Choice: The reaction proceeds via an initial condensation between the ketone of the 2-acetyl-4-methylbenzoic acid and one of the amino groups of hydrazine hydrate to form a hydrazone intermediate. Subsequent intramolecular cyclization, driven by heating, involves the second amino group attacking the carboxylic acid, eliminating water to form the stable, fused heterocyclic phthalazinone ring.[2] Ethanol is an excellent solvent as it solubilizes the reactants and has a suitable boiling point for the reflux conditions required for cyclization.

Materials:

  • 2-Acetyl-4-methylbenzoic acid (from Protocol 1)

  • Hydrazine hydrate (N₂H₄·H₂O)

  • Absolute Ethanol

  • Round-bottom flask, magnetic stirrer, reflux condenser

Procedure:

  • In a 100 mL round-bottom flask, dissolve 2-acetyl-4-methylbenzoic acid (5 mmol) in 50 mL of absolute ethanol.

  • Add hydrazine hydrate (6 mmol, 1.2 equivalents) to the solution.

  • Heat the reaction mixture to reflux (approximately 78°C) and maintain for 3-5 hours.

  • Monitor the reaction progress using TLC until the starting material is consumed.

  • Upon completion, cool the reaction mixture to room temperature. The product will likely precipitate out of the solution.

  • Collect the solid product by vacuum filtration.

  • Wash the collected solid with a small amount of cold ethanol to remove any unreacted hydrazine.

  • Dry the product under vacuum to obtain pure 6-methyl-4-ethylphthalazin-1(2H)-one.

Parameter Condition Rationale
Solvent Absolute EthanolGood solubility for reactants and suitable reflux temperature for cyclization.
Reagent Hydrazine Hydrate (1.2 eq.)Provides the di-nitrogen component for the heterocycle. A slight excess ensures complete reaction.
Temperature Reflux (~78°C)Provides sufficient energy for the intramolecular cyclization and water elimination.
Reaction Time 3-5 hoursTypically sufficient for complete conversion, should be monitored by TLC.
Work-up Cooling and FiltrationThe product often has limited solubility in cold ethanol, allowing for simple isolation.

PART 3: A Multi-Step Strategy for Quinolone Synthesis

Quinolones are a major class of antibiotics and pharmacologically active compounds.[4] Their synthesis from our intermediate requires a multi-step approach, culminating in the well-established Friedländer Annulation.[5] This pathway demonstrates how a simple starting material can be elaborated into a complex and valuable molecular architecture.

Protocol 3: Synthesis of a 7-Methyl-5-ethylquinolone-4-one Derivative

This protocol is divided into three critical stages: nitration, reduction, and cyclocondensation.

Step 3A: Nitration of 2-Acetyl-4-methylbenzoic Acid

Causality & Experimental Choice: To prepare for the Friedländer synthesis, an amino group must be installed ortho to the acetyl group. This is achieved by first nitrating the ring and then reducing the nitro group. The directing effects of the existing substituents must be considered. The carboxylic acid and acetyl groups are deactivating and meta-directing, while the methyl group is activating and ortho, para-directing. Nitration is expected to occur at the position influenced by the strongest activating group, ortho to the methyl group (C5), which is also meta to the deactivating groups. This regioselectivity is crucial for the subsequent cyclization. A cold, strong acid mixture (H₂SO₄/HNO₃) is the classic and effective reagent for this electrophilic aromatic substitution.[5]

Materials:

  • 2-Acetyl-4-methylbenzoic acid (from Protocol 1)

  • Concentrated Sulfuric Acid (H₂SO₄, 98%)

  • Concentrated Nitric Acid (HNO₃, 70%)

  • Ice bath

Procedure:

  • Caution: This procedure involves highly corrosive strong acids. Perform in a well-ventilated fume hood with appropriate PPE.

  • In a 100 mL flask, carefully add 2-acetyl-4-methylbenzoic acid (5 mmol) to 20 mL of concentrated sulfuric acid, pre-chilled to 0°C in an ice bath. Stir until fully dissolved.

  • Prepare the nitrating mixture by slowly adding concentrated nitric acid (5.5 mmol) to 5 mL of concentrated sulfuric acid in a separate flask, also chilled in an ice bath.

  • Add the nitrating mixture dropwise to the solution of the benzoic acid over 30 minutes. Crucially, maintain the reaction temperature below 5°C throughout the addition.

  • After the addition is complete, continue stirring the mixture in the ice bath for an additional 1-2 hours.

  • Carefully pour the reaction mixture over 100 g of crushed ice.

  • The solid nitro-product will precipitate. Collect the precipitate by vacuum filtration and wash thoroughly with cold water until the washings are neutral.

  • Dry the solid to yield the desired nitro-intermediate.

Step 3B: Reduction of the Nitro Group

Causality & Experimental Choice: The nitro group is reduced to the corresponding primary amine, yielding the key 2-aminoaryl ketone intermediate. Tin(II) chloride (SnCl₂) in the presence of concentrated HCl is a classic and reliable method for this transformation, being particularly effective for aromatic nitro compounds.[5] The tin complex formed is subsequently hydrolyzed during work-up to release the free amine.

Materials:

  • Nitro-intermediate from Step 3A

  • Tin(II) chloride dihydrate (SnCl₂·2H₂O)

  • Concentrated Hydrochloric Acid (HCl)

  • Sodium hydroxide (NaOH) solution, 5M

Procedure:

  • In a 250 mL round-bottom flask, suspend the nitro-intermediate (4 mmol) and tin(II) chloride dihydrate (20 mmol, 5 equivalents) in 50 mL of absolute ethanol.

  • Stir the suspension and heat to 60°C.

  • Slowly add 10 mL of concentrated HCl dropwise. The reaction is exothermic.

  • After the addition, maintain the reflux for 2-3 hours, or until TLC analysis indicates complete consumption of the starting material.

  • Cool the reaction mixture to room temperature and concentrate under reduced pressure to remove the ethanol.

  • Dissolve the residue in 100 mL of water and carefully neutralize with 5M NaOH solution until the tin salts precipitate and the pH is approximately 8-9.

  • Extract the aqueous mixture three times with 75 mL portions of ethyl acetate.

  • Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and evaporate the solvent to yield the crude 2-amino-5-methyl-6-acetylbenzoic acid.

Step 3C: Friedländer Annulation to the Quinolone Core

Causality & Experimental Choice: The Friedländer synthesis is a condensation reaction between a 2-aminoaryl aldehyde or ketone and a compound containing an α-methylene group (e.g., ethyl acetoacetate).[5] The reaction can be catalyzed by either an acid or a base. The base (piperidine) deprotonates the α-methylene group of ethyl acetoacetate, forming an enolate which attacks the ketone of the amino-benzoic acid derivative. Subsequent cyclization and dehydration yield the fully aromatic quinolone ring system.

G A 2-Aminoaryl Ketone (from Protocol 3B) C Base-Catalyzed Condensation A->C B Ethyl Acetoacetate (α-Methylene Compound) B->C D Intramolecular Cyclization C->D E Dehydration D->E F Quinolone Product E->F

Caption: Logical workflow of the Friedländer Annulation reaction.

Materials:

  • 2-amino-5-methyl-6-acetylbenzoic acid (from Step 3B)

  • Ethyl acetoacetate

  • Piperidine (catalyst)

  • Absolute Ethanol

Procedure:

  • In a 100 mL round-bottom flask, dissolve the amino-intermediate (3 mmol) in 40 mL of absolute ethanol.

  • Add ethyl acetoacetate (3.6 mmol, 1.2 equivalents) to the solution.

  • Add a catalytic amount of piperidine (5-10 drops).

  • Heat the mixture to reflux and maintain for 4-6 hours, monitoring progress by TLC.

  • Upon completion, cool the reaction mixture to room temperature. The quinolone product may precipitate.

  • If a precipitate has formed, collect it by vacuum filtration and wash with a small amount of cold ethanol.

  • If no precipitate forms, concentrate the solution under reduced pressure and purify the residue by column chromatography to yield the final quinolone product.

References

  • BenchChem. (2025).
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Application

Scale-Up Synthesis of 2-Ethyl-4-methylbenzoic Acid for Pharmaceutical R&amp;D: An Application Note and Protocol

Introduction: The Significance of Substituted Benzoic Acids in Drug Discovery Substituted benzoic acids are a cornerstone of medicinal chemistry, serving as pivotal intermediates and key structural motifs in a vast array...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Significance of Substituted Benzoic Acids in Drug Discovery

Substituted benzoic acids are a cornerstone of medicinal chemistry, serving as pivotal intermediates and key structural motifs in a vast array of pharmacologically active molecules. Their prevalence stems from the carboxylic acid functionality, which can act as a versatile handle for forming amide bonds, esters, and other functional groups, while the substituted aromatic ring allows for the fine-tuning of physicochemical properties such as lipophilicity, electronic distribution, and metabolic stability. 2-Ethyl-4-methylbenzoic acid, in particular, represents a valuable building block in pharmaceutical research and development (R&D), with its specific substitution pattern offering a unique combination of steric and electronic features that can be exploited to optimize drug-target interactions.

The transition of a promising drug candidate from laboratory-scale synthesis to larger-scale production for preclinical and clinical studies is a critical juncture in the drug development pipeline. This application note provides a comprehensive guide to the scale-up synthesis of 2-ethyl-4-methylbenzoic acid, focusing on a robust and scalable Grignard carboxylation route. We will delve into a detailed laboratory-scale protocol, followed by an in-depth analysis of the critical considerations and methodologies for a safe and efficient scale-up. This guide is intended for researchers, scientists, and drug development professionals, offering not only a step-by-step protocol but also the underlying scientific rationale for the experimental choices, in line with the principles of Quality by Design (QbD).

Synthetic Strategy: The Grignard Carboxylation Route

The chosen synthetic pathway for 2-ethyl-4-methylbenzoic acid is the carboxylation of a Grignard reagent derived from 2-ethyl-4-methylbromobenzene. This method is advantageous due to its high efficiency, relatively low cost of starting materials, and the directness of the carbon-carbon bond formation.[1]

The overall reaction scheme is as follows:

  • Formation of the Grignard Reagent: 2-ethyl-4-methylbromobenzene is reacted with magnesium metal in an ethereal solvent, typically tetrahydrofuran (THF), to form the corresponding Grignard reagent, 2-ethyl-4-methylphenylmagnesium bromide.[2]

  • Carboxylation: The highly nucleophilic Grignard reagent is then reacted with carbon dioxide (in the form of dry ice) to form a magnesium carboxylate salt.[3][4]

  • Acidic Work-up: The reaction mixture is quenched with an aqueous acid to protonate the carboxylate salt, yielding the final product, 2-ethyl-4-methylbenzoic acid.

This synthetic approach is well-established and offers a solid foundation for scale-up, provided that the inherent challenges, particularly the exothermic nature of the Grignard formation, are carefully managed.

PART 1: Laboratory-Scale Synthesis Protocol (10 g Scale)

This protocol details the synthesis of 2-ethyl-4-methylbenzoic acid on a 10-gram scale, providing a baseline for understanding the reaction and for subsequent scale-up.

Materials and Equipment:
  • 2-ethyl-4-methylbromobenzene (assume availability or synthesis from 2-ethyl-4-methylaniline)[5]

  • Magnesium turnings

  • Iodine crystal (for activation)

  • Anhydrous tetrahydrofuran (THF)

  • Dry ice (solid carbon dioxide)

  • Hydrochloric acid (HCl), 6 M

  • Diethyl ether

  • Saturated sodium chloride solution (brine)

  • Anhydrous sodium sulfate

  • Three-necked round-bottom flask (500 mL) equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet

  • Magnetic stirrer and heating mantle

  • Ice bath

Step-by-Step Protocol:
  • Preparation: All glassware must be oven-dried and assembled while hot under a stream of dry nitrogen to ensure anhydrous conditions.

  • Grignard Reagent Formation:

    • Place magnesium turnings (1.5 g, 62 mmol) in the three-necked flask.

    • Add a single crystal of iodine.

    • In the dropping funnel, prepare a solution of 2-ethyl-4-methylbromobenzene (10.0 g, 50 mmol) in anhydrous THF (50 mL).

    • Add a small portion (approx. 5 mL) of the bromide solution to the magnesium turnings. The disappearance of the iodine color and the gentle reflux of the solvent indicate the initiation of the reaction. If the reaction does not start, gentle warming with a heat gun may be necessary.[6]

    • Once the reaction has initiated, add the remaining bromide solution dropwise at a rate that maintains a gentle reflux.

    • After the addition is complete, stir the mixture at room temperature for an additional hour to ensure complete formation of the Grignard reagent.

  • Carboxylation:

    • In a separate large beaker, place an excess of crushed dry ice (approx. 50 g).

    • Slowly and carefully pour the prepared Grignard solution onto the dry ice with gentle stirring. A vigorous reaction will occur.[7]

    • Allow the mixture to warm to room temperature as the excess dry ice sublimes.

  • Work-up and Purification:

    • Slowly quench the reaction mixture by adding 6 M HCl (50 mL) until the aqueous layer is acidic (test with pH paper) and all magnesium salts have dissolved.[8]

    • Transfer the mixture to a separatory funnel. Extract the aqueous layer with diethyl ether (3 x 50 mL).

    • Combine the organic extracts and wash with brine (50 mL).

    • Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to yield the crude product.

  • Crystallization:

    • Recrystallize the crude solid from a suitable solvent system, such as a mixture of ethanol and water or toluene, to obtain pure 2-ethyl-4-methylbenzoic acid.[9][10]

PART 2: Scale-Up Considerations and Protocol (1 kg Scale)

Scaling up the synthesis of 2-ethyl-4-methylbenzoic acid from a 10 g to a 1 kg scale introduces significant challenges that must be addressed to ensure safety, efficiency, and product quality. The primary concern with Grignard reactions is their highly exothermic nature, which can lead to a runaway reaction if not properly controlled.[11]

Core Principles for Scale-Up:
  • Safety First: A thorough risk assessment is paramount. The potential for thermal runaway, solvent flammability, and handling of reactive intermediates must be evaluated and mitigated.

  • Process Understanding: A deep understanding of the reaction kinetics, thermodynamics, and the impact of process parameters on yield and purity is essential. This aligns with the principles of Quality by Design (QbD) as outlined in ICH Q11.[12][13]

  • Control Strategy: A robust control strategy must be developed to monitor and control Critical Process Parameters (CPPs) to ensure that Critical Quality Attributes (CQAs) of the final product are consistently met.[14][15]

Key Scale-Up Challenges and Solutions:
ChallengeRationaleSolution
Heat Management The Grignard formation is highly exothermic. The surface area-to-volume ratio decreases upon scale-up, making heat dissipation less efficient.- Use a jacketed reactor with a reliable cooling system. - Employ heat flow calorimetry to determine the heat of reaction and the required cooling capacity.[16][17] - Control the addition rate of the aryl bromide to match the cooling capacity of the reactor.
Initiation Control The induction period for Grignard reactions can be unpredictable. A delayed initiation can lead to the accumulation of unreacted aryl bromide, followed by a sudden, violent reaction.- Use a small amount of pre-formed Grignard reagent as an initiator. - Activate the magnesium with iodine or 1,2-dibromoethane.[2] - Monitor the reaction initiation using Process Analytical Technology (PAT) , such as an in-situ FTIR probe, to detect the consumption of the starting material.[18][19]
Mass Transfer Inefficient mixing can lead to localized "hot spots" and incomplete reactions.- Use a reactor with an appropriate agitator design (e.g., anchor or pitched-blade turbine) to ensure good mixing of the heterogeneous mixture (magnesium and solution).
Reagent Addition The addition of the Grignard reagent to dry ice can be challenging to control on a large scale.- Use a metered addition of the Grignard solution to a well-stirred slurry of dry ice in an appropriate solvent (e.g., THF). - Alternatively, bubble gaseous CO2 through the Grignard solution, with careful temperature control.[20]
Quenching The quenching process is also highly exothermic and can lead to the evolution of flammable gases if not controlled.- Perform a slow, controlled addition of the acidic solution to the reaction mixture with efficient cooling.[8] - Ensure adequate ventilation to handle any evolved gases.
Work-up and Isolation Handling large volumes of solvents and performing extractions can be cumbersome and pose safety risks.- Use appropriate-sized extraction vessels and phase-separation equipment. - Consider alternative work-up procedures to minimize solvent use.
Purification Achieving consistent purity and crystal form is crucial for an active pharmaceutical ingredient (API) intermediate.- Develop a robust crystallization protocol with defined solvent ratios, cooling profiles, and agitation rates to control particle size and polymorphism.[9][21]
Scaled-Up Protocol (1 kg Scale) - A Framework

This protocol provides a framework for the 1 kg scale synthesis, emphasizing the integration of process control and safety measures.

Equipment:

  • 10 L jacketed glass reactor with overhead stirring, reflux condenser, temperature probe, and nitrogen inlet/outlet

  • Dosing pump for controlled addition

  • Heat flow calorimeter (or a reactor with integrated calorimetric capabilities)

  • In-situ FTIR probe

  • Appropriate work-up and filtration equipment (e.g., Nutsche filter-dryer)

Procedure Outline:

  • Reactor Preparation and Inerting: Thoroughly clean, dry, and inert the reactor system with nitrogen.

  • Magnesium and Solvent Charging: Charge the reactor with magnesium turnings (150 g) and anhydrous THF (3 L).

  • Initiation and Monitoring:

    • Heat the reactor to 40-50°C.

    • Add a small amount of the 2-ethyl-4-methylbromobenzene solution (1 kg in 5 L of anhydrous THF) to initiate the reaction.

    • Monitor the initiation via the temperature probe and the in-situ FTIR probe for the disappearance of the C-Br stretch of the starting material.

  • Controlled Addition:

    • Once initiation is confirmed, begin the controlled addition of the remaining bromide solution via the dosing pump.

    • Maintain the reaction temperature at a set point (e.g., 50-60°C) by controlling the addition rate and the cooling jacket temperature. Continuously monitor the heat flow to ensure it remains within the reactor's cooling capacity.

  • Completion and Carboxylation:

    • After the addition is complete, maintain the reaction temperature for an additional 1-2 hours to ensure full conversion.

    • Cool the reactor to -20°C.

    • Slowly add crushed dry ice in portions or bubble gaseous CO2 through the solution at a controlled rate, maintaining the temperature below 0°C.

  • Quenching and Work-up:

    • Slowly add 6 M HCl to the cooled reaction mixture, ensuring the temperature does not exceed 25°C.

    • Perform the aqueous work-up as described in the lab-scale protocol, using appropriate-scale equipment.

  • Crystallization and Drying:

    • Dissolve the crude product in a pre-determined solvent system (e.g., toluene) at an elevated temperature.

    • Execute a controlled cooling profile to induce crystallization.

    • Isolate the product using a Nutsche filter-dryer and dry under vacuum.

PART 3: Quality Control and Regulatory Considerations

Analytical Methods for Quality Control:
  • High-Performance Liquid Chromatography (HPLC): A validated reverse-phase HPLC method is the primary tool for determining the purity of the final product and quantifying any impurities. A typical method would use a C18 column with a mobile phase of acetonitrile and water (with an acid modifier like phosphoric acid) and UV detection.[22][23]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the structure of the final product.

  • Mass Spectrometry (MS): To confirm the molecular weight of the product.

  • Melting Point: As a measure of purity.

Regulatory Context: Starting Material Definition and GMP

According to the International Council for Harmonisation (ICH) Q7 guideline, Good Manufacturing Practice (GMP) should be applied to the manufacturing steps of an API starting from the introduction of the "API Starting Material".[24][25][26] The point at which 2-ethyl-4-methylbromobenzene is introduced into the process would typically be considered the start of the GMP-controlled synthesis of 2-ethyl-4-methylbenzoic acid if the latter is designated as a registered starting material for a subsequent API synthesis. The rationale for this designation should be well-documented and justified.[27]

The principles outlined in ICH Q11 on the development and manufacture of drug substances provide a framework for developing a robust manufacturing process and control strategy.[13][28] The use of PAT and a thorough understanding of the process, as described in this application note, are key components of an enhanced approach to process development that can lead to a more flexible regulatory framework.[12]

Visualization of the Workflow

Scale_Up_Workflow cluster_lab Laboratory Scale (10 g) cluster_scaleup Scale-Up (1 kg) cluster_control Process Control & Safety lab_start Starting Materials lab_grignard Grignard Formation lab_start->lab_grignard lab_carboxylation Carboxylation lab_grignard->lab_carboxylation lab_workup Work-up & Purification lab_carboxylation->lab_workup lab_product Final Product lab_workup->lab_product scale_start Starting Materials lab_product->scale_start Process Understanding scale_grignard Controlled Grignard Formation scale_start->scale_grignard scale_carboxylation Controlled Carboxylation scale_grignard->scale_carboxylation pat PAT (FTIR) scale_grignard->pat calorimetry Heat Flow Calorimetry scale_grignard->calorimetry qbd QbD Principles scale_grignard->qbd scale_workup Scaled Work-up & Isolation scale_carboxylation->scale_workup scale_product Final Product (GMP) scale_workup->scale_product

Caption: Workflow for the scale-up synthesis of 2-ethyl-4-methylbenzoic acid.

Conclusion

The successful scale-up of the synthesis of 2-ethyl-4-methylbenzoic acid via the Grignard carboxylation route is a testament to the power of applying sound chemical engineering principles and modern process analytical technology to a classic organic transformation. By moving from a qualitative understanding of the reaction at the lab scale to a quantitative, data-driven approach at the pilot scale, we can ensure a safe, robust, and reproducible process. This application note has provided a detailed roadmap for this transition, emphasizing the critical importance of heat management, initiation control, and the implementation of a comprehensive control strategy. By adhering to these principles and the relevant regulatory guidelines, pharmaceutical R&D professionals can confidently and efficiently produce key intermediates like 2-ethyl-4-methylbenzoic acid, thereby accelerating the journey of new medicines from the bench to the bedside.

References

  • ICH. (2000). Q7 Good Manufacturing Practice Guide for Active Pharmaceutical Ingredients. International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. [Link]

  • European Medicines Agency. (2015). ICH guideline Q7 on good manufacturing practice for active pharmaceutical ingredients – questions and answers. [Link]

  • Pharmaceutical Technology. (2025, May 19). Understanding ICH Q11—FDA's Guidance on the Development and Manufacture of Drug Substances. [Link]

  • IntuitionLabs. (2025, November 14). Guide to ICH Q7, Q8, & Q9: GMP, QbD, and QRM Standards. [Link]

  • ICH. (2000, November 10). ICH Harmonised Tripartite Guideline on Good Manufacturing Practice Guide for Active Pharmaceutical Ingredients Q7. [Link]

  • ICH. (2012, May 1). Development and Manufacture of Drug Substances (Chemical Entities and Biotechnological/Biological Entities) Q11. [Link]

  • ECA Academy. (2018, April 18). Auditing Starting Materials - new APIC Guideline defines Standards. [Link]

  • Unknown. Organic Synthesis: Benzoic Acid via a Grignard Reaction. [Link]

  • Fraunhofer-Publica. Infrared Spectroscopy as Process Analytics to Identify and Quantify Grignard Reagents. [Link]

  • OpenOChem Learn. Preparation of Carboxylic Acids. [Link]

  • ICH. (2011, May 15). ICH guideline Q11 on development and manufacture of drug substances (chemical entities and biotechnological/biological entities). [Link]

  • GaBI Journal. (2012, August 1). ICH Q11: development and manufacture of drug substances–chemical and biotechnological/biological entities. [Link]

  • FDA. Q11 Development and Manufacture of Drug Substances (Chemical Entities and Biotechnological/Biological Entities) Questions and An. [Link]

  • ACS Publications. (2011, November 1). Continuous Preparation of Arylmagnesium Reagents in Flow with Inline IR Monitoring. [Link]

  • UCL Discovery. Speciation of substituted benzoic acids in solution: evaluation of spectroscopic and computational methods for the identification of associates and their role in crystallization. [Link]

  • RSC Publishing. (2015, June 15). Kinetic and Economic Analysis of Reactive Capture of Dilute Carbon Dioxide with Grignard Reagents. [Link]

  • Diva-Portal.org. Spherical Crystallization of Benzoic acid in different solvents. [Link]

  • Unknown. Grignard Reaction. [Link]

  • AIDIC. Characterize your reaction at a glance. RTCal a new real time calorimetry technique. [Link]

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  • Schnyderchemsafety. Grignard-reagent formation in Multi-product facilities ‒ not an easy task!. [Link]

  • ResearchGate. Solvent Effects and Its Role in Quantitative Manipulating the Crystal Growth: Benzoic Acid as Case Study. [Link]

  • ACS Publications. Preparation of Grignard Reagents: FTIR and Calorimetric Investigation for Safe Scale-Up. [Link]

  • HZDR. Calorimetric investigation of the formation of Grignard reagents. [Link]

  • Unknown. 25. The Grignard Reaction. [Link]

  • Adichemistry. GRIGNARD REAGENT | REACTIONS | PREPARATION | MECHANISM. [Link]

  • Web Pages. 1. Grignard Reaction. [Link]

  • Google Patents. CN116573986A - Synthesis method of 2, 6-diethyl-4-methyl bromobenzene.
  • Chemistry LibreTexts. (2025, January 19). 20.5: Preparing Carboxylic Acids. [Link]

  • YouTube. (2020, October 30). Grignard Reaction Experiment Part 3, Reaction with CO2, Workup, and Characterization. [Link]

  • Sciencemadness. (2013, October 7). Using CO2 gas for grignard reaction instead of dry ice?. [Link]

  • Mettler-Toledo. MultiMax - Investigation of a Grignard Reaction at Small Scale. [Link]

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  • ACS Publications. (2022, March 9). Thermal Hazards of Synthesizing a Grignard Reagent under Different Dosing Rates. [Link]

  • ChemRxiv. (2022, February 21). Mechanochemical Grignard Reactions with Gaseous CO2 and Sodium Methyl Carbonate. [Link]

  • Google Patents. CN109553532B - Preparation method of 4-bromoacetyl-2-methyl benzoic acid methyl ester.
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Technical Notes & Optimization

Troubleshooting

Technical Support Center: 2-Ethyl-4-methylbenzoic Acid Synthesis

Welcome to the technical support center for the synthesis of 2-ethyl-4-methylbenzoic acid. This guide is designed for researchers, chemists, and drug development professionals to navigate the challenges associated with t...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the synthesis of 2-ethyl-4-methylbenzoic acid. This guide is designed for researchers, chemists, and drug development professionals to navigate the challenges associated with the hydrolysis of its nitrile precursor, 2-ethyl-4-methylbenzonitrile. Due to the steric hindrance imparted by the ortho-ethyl group, this reaction often requires careful optimization to achieve high yields. This document provides in-depth troubleshooting advice, frequently asked questions, and validated protocols to support your experimental success.

Troubleshooting Guide: Low Yield and Impurities

This section addresses the most common issues encountered during the hydrolysis of 2-ethyl-4-methylbenzonitrile.

Issue 1: Incomplete Reaction or Very Low Conversion

Most Probable Cause: The primary challenge in this synthesis is the steric hindrance around the nitrile group. The ortho-ethyl group shields the electrophilic carbon from nucleophilic attack, slowing down the hydrolysis rate significantly compared to unhindered nitriles.[1] Standard hydrolysis conditions are often insufficient to drive the reaction to completion.

Solutions & Scientific Rationale:

  • Intensify Reaction Conditions: Both acid and base-catalyzed hydrolysis mechanisms require sufficient energy to overcome the activation barrier. Harsher conditions are typically necessary.[2]

    • Acid Hydrolysis: Use a high concentration of a strong acid like 70-85% sulfuric acid (H₂SO₄). Heat the reaction mixture to a high temperature (reflux, typically >100°C) for an extended period (12-48 hours). The initial protonation of the nitrile nitrogen increases the carbon's electrophilicity, making it more susceptible to attack by the weak nucleophile, water.[3][4][5]

    • Base Hydrolysis: Employ a concentrated solution of a strong base like sodium hydroxide (NaOH) or potassium hydroxide (KOH) in a co-solvent system. Ethylene glycol is an excellent choice as it allows for higher reaction temperatures (up to 150-180°C). The strongly nucleophilic hydroxide anion attacks the nitrile carbon directly.[2][3] This process often requires more vigorous conditions than acid hydrolysis.[2]

  • Improve Solubility: 2-ethyl-4-methylbenzonitrile is poorly soluble in purely aqueous solutions. A biphasic system will result in a slow, interface-limited reaction.

    • Co-solvents: Introduce a high-boiling point, water-miscible co-solvent like ethanol, dioxane, or ethylene glycol to create a homogeneous reaction mixture.[6] This ensures that the nitrile and the hydrolyzing agent are in the same phase, increasing collision frequency.

    • Phase-Transfer Catalysis (PTC): For basic hydrolysis, adding a phase-transfer catalyst such as a quaternary ammonium salt (e.g., tetrabutylammonium bromide) can shuttle the hydroxide ion from the aqueous phase to the organic phase, accelerating the reaction rate at lower temperatures.

Issue 2: Reaction Stalls at the Amide Intermediate

Most Probable Cause: Nitrile hydrolysis is a two-step process: the nitrile is first converted to an amide (2-ethyl-4-methylbenzamide), which is then hydrolyzed to the carboxylic acid.[7][8] The second step, amide hydrolysis, can have a higher activation energy and may not proceed under conditions that were sufficient for the first step.

Solutions & Scientific Rationale:

  • Confirm Amide Presence: Use analytical techniques to verify the presence of the amide intermediate. On a Thin Layer Chromatography (TLC) plate, the amide will have a polarity between the starting nitrile and the final carboxylic acid product.

  • Re-initiate with Harsher Conditions: If the amide has been isolated or is the major component in the reaction mixture, subject it to more forceful hydrolysis conditions as described in Issue 1 . Amide hydrolysis, like nitrile hydrolysis, is promoted by strong acid or base and high temperatures.[9]

Issue 3: Product is Impure or Contaminated

Most Probable Cause: Impurities can arise from unreacted starting material, the intermediate amide, or side reactions occurring under the harsh conditions required for hydrolysis.

Solutions & Scientific Rationale:

  • Systematic Work-up for Purification: A standard acid-base extraction is highly effective for isolating the carboxylic acid product.

    • After cooling the reaction mixture, dilute it with water.

    • Basify the solution with NaOH or NaHCO₃ to a pH > 10. This deprotonates the desired carboxylic acid, forming the water-soluble sodium 2-ethyl-4-methylbenzoate.

    • Wash the aqueous layer with an organic solvent (e.g., diethyl ether, ethyl acetate) to remove any unreacted nitrile and other non-acidic organic impurities.

    • Re-acidify the clean aqueous layer with a strong acid like HCl or H₂SO₄ to a pH < 2. The 2-ethyl-4-methylbenzoic acid will precipitate out as it is insoluble in acidic water.[8][10]

    • Collect the solid product by vacuum filtration.

  • Recrystallization: For the highest purity, recrystallize the crude product.

    • Dissolve the filtered solid in a minimal amount of a hot solvent in which the acid has high solubility but low solubility when cold (e.g., ethanol/water mixture, acetic acid/water, or toluene).

    • Allow the solution to cool slowly to form pure crystals, leaving impurities behind in the mother liquor.

    • Filter to collect the purified product and dry under vacuum.

Frequently Asked Questions (FAQs)

Q1: Which is better for this specific hydrolysis: acidic or basic conditions?

For sterically hindered nitriles like 2-ethyl-4-methylbenzonitrile, acid-catalyzed hydrolysis is often preferred . The mechanism involves protonating the nitrile, which strongly activates it towards nucleophilic attack by even a weak nucleophile like water.[2][11] While basic hydrolysis can also be effective, it relies on the direct attack of hydroxide and may require significantly higher temperatures and longer reaction times to overcome the steric hindrance.[2]

Q2: How can I monitor the reaction to know when it's complete?

  • Thin Layer Chromatography (TLC): This is the most straightforward method. Spot the reaction mixture on a silica gel plate against a standard of the starting material. The carboxylic acid product is much more polar and will have a significantly lower Rf value. The reaction is complete when the starting material spot has completely disappeared.

  • High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC): For more precise, quantitative monitoring, HPLC or GC can be used to track the disappearance of the reactant and the appearance of the product over time.

Q3: Are there any milder, alternative methods to hydrolyze a hindered nitrile?

Yes, biocatalysis offers a green and highly efficient alternative.

  • Enzymatic Hydrolysis: Nitrilase enzymes can directly hydrolyze nitriles to carboxylic acids under mild conditions (room temperature, neutral pH).[12] These enzymes can exhibit high selectivity and can be particularly effective for sterically hindered substrates where chemical methods fail or require harsh conditions.[12][13]

Q4: What are the optimal parameters for maximizing yield?

Optimizing for yield requires balancing reaction rate with potential side reactions. The table below summarizes key parameters for traditional chemical hydrolysis methods.

ParameterAcid HydrolysisBase HydrolysisRationale & Key Considerations
Reagent 70-85% H₂SO₄20-40% NaOH or KOHHigher concentrations increase the rate but also risk of side reactions.
Temperature 100 - 140 °C (Reflux)120 - 180 °CHigh temperature is essential to overcome the steric hindrance.
Solvent Water, or Aqueous Acetic AcidWater with a co-solvent (e.g., Ethylene Glycol)A co-solvent ensures a homogeneous mixture, improving reaction kinetics.
Time 12 - 48 hours24 - 72 hoursReaction should be monitored for completion to avoid unnecessary heating.

Visualizations and Workflows

Acid-Catalyzed Hydrolysis Mechanism

The following diagram illustrates the key steps in the acid-catalyzed hydrolysis of a nitrile to a carboxylic acid.

Hydrolysis_Mechanism Nitrile 1. Protonated Nitrile (Activated) Intermediate1 2. Oxonium Ion Intermediate Nitrile->Intermediate1 Nucleophilic Attack Water H₂O Water->Intermediate1 Amide 3. Protonated Amide Intermediate1->Amide Tautomerization Amide_Hydrolysis 4. Amide Hydrolysis (Further Steps) Amide->Amide_Hydrolysis H₂O Attack Carboxylic_Acid 5. Carboxylic Acid Amide_Hydrolysis->Carboxylic_Acid Forms Product

Caption: Key stages of acid-catalyzed nitrile hydrolysis.

Troubleshooting Workflow for Low Yield

This decision tree provides a logical path for troubleshooting experiments that result in poor yields.

Troubleshooting_Workflow Start Low Yield of Carboxylic Acid? Check_Completion Is the reaction complete? (Analyze by TLC/HPLC) Start->Check_Completion Incomplete No Check_Completion->Incomplete No Complete Yes Check_Completion->Complete Yes Increase_Severity Increase Temp/Time/ Concentration Incomplete->Increase_Severity Check_Purity Is the product pure? (Analyze by NMR/MP) Complete->Check_Purity Increase_Severity->Check_Completion Re-run Reaction Impure No Check_Purity->Impure No Pure Yes Check_Purity->Pure Yes Optimize_Workup Optimize Purification (Acid-Base Extraction, Recrystallization) Impure->Optimize_Workup Consider_Alternative Consider Alternative Method (e.g., Enzymatic) Pure->Consider_Alternative

Caption: A decision tree for troubleshooting low-yield reactions.

Experimental Protocols

Protocol 1: Acid-Catalyzed Hydrolysis (H₂SO₄)

Self-Validation: This protocol includes a TLC monitoring step to ensure reaction completion and a purification process that isolates the acidic product from neutral impurities.

  • Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 2-ethyl-4-methylbenzonitrile (1 eq.).

  • Reagents: Carefully add a 75% (v/v) aqueous solution of sulfuric acid (H₂SO₄) (10-15 volumes).

  • Reaction: Heat the mixture to a vigorous reflux (approx. 120-130°C) with stirring.

  • Monitoring: Every 4-6 hours, carefully take a small aliquot, quench it with water, and extract with ethyl acetate. Spot the organic layer on a TLC plate to monitor the disappearance of the starting material.

  • Work-up: Once the reaction is complete (typically 12-24 hours), cool the mixture to room temperature and pour it carefully over crushed ice.

  • Extraction: Transfer the cold mixture to a separatory funnel. Extract the product with ethyl acetate or diethyl ether (3 x 50 mL).

  • Purification: Combine the organic extracts and wash them with a saturated sodium bicarbonate (NaHCO₃) solution. The product will move to the aqueous layer as its sodium salt.

  • Isolation: Separate the aqueous layer and wash it once more with ether. Then, slowly acidify the aqueous layer with concentrated HCl until no more precipitate forms (pH ~2).

  • Final Steps: Collect the solid product by vacuum filtration, wash with cold water, and dry under vacuum. Recrystallize from an ethanol/water mixture for higher purity.

References

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  • 20.7 Chemistry of Nitriles. (2023, September 20). OpenStax. [Link]

  • Starks, C. M. (1970). Hydrolysis of nitriles to carboxylic acids. U.S.
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  • The Mechanism of Nitrile Hydrolysis To Carboxylic Acid. (2021, September 25). Chemistry Steps. [Link]

  • Acidic Hydrolysis of Nitriles To Amides. (n.d.). Master Organic Chemistry. [Link]

  • Enhancing the catalytic efficiency of nitrilase for sterically hindered substrates by distal sites engineering. (2026, January 20). ResearchGate. [Link]

  • Hydrolysing Nitriles. (n.d.). Chemguide. [Link]

  • Nitrile-Converting Enzymes: Industrial Perspective, Challenges and Emerging Strategies. (2025, October 1). MDPI. [Link]

  • Hydrolysis of Nitriles to Carboxylic Acid. (n.d.). Ventura College. [Link]

  • Mechanism of the base-catalyzed conversion of nitriles to amides by hydrogen peroxide. (n.d.). ACS Publications. [Link]

  • 7.8 Reactions of Nitriles. (n.d.). KPU Pressbooks. [Link]

  • Platinum-Catalyzed Selective Hydration of Hindered Nitriles and Nitriles with Acid- or Base-Sensitive Groups. (2004, February 26). ACS Publications. [Link]

  • Hydrolysis of Nitriles. (n.d.). Organic Synthesis. [Link]

  • Esterification of carboxylic acids with trialkyloxonium salts. (n.d.). Organic Syntheses. [Link]

  • Hydrolysis of Benzonitrile to Benzoic Acid. (n.d.). Scribd. [Link]

  • The Hydrolysis of Nitriles with Acids. (n.d.). ACS Publications. [Link]

  • The acid-catalysed hydrolysis of benzonitrile. (n.d.). RSC Publishing. [Link]

  • Hydrolysis of Nitriles Explained! (Basic and Acidic Conditions). (2024, April 26). YouTube. [Link]

  • Swift and efficient sono-hydrolysis of nitriles to carboxylic acids under basic condition. (2025, October 23). ResearchGate. [Link]

  • What happens when nitriles undergo acid hydrolysis? (2019, November 1). Quora. [Link]

  • High-Yield Production of Fatty Nitriles by One-Step Vapor-Phase Thermocatalysis of Triglycerides. (n.d.). PMC. [Link]

  • Purification of 2,4 Dichlorobenzoic Acid. (n.d.). ResearchGate. [Link]

  • Tag Archives: nitrile hydrolysis. (2014, February 7). Interesting Organic Chemistry and Natural Products. [Link]

  • 2-Methyl-4-[(4-methylphenyl)amino]benzoic acid. (n.d.). PMC. [Link]

  • Chapter 20 – Carboxylic Acids and Nitriles Solutions to Problems. (n.d.). Cengage. [Link]

  • Process for the hydrolysis of nitriles. (n.d.).
  • Process for the purification of benzoic acid. (n.d.).
  • Preparation method of 2-methyl-4-N-(2-methylbenzoyl)benzoic acid. (n.d.).
  • Unusual hydrolysis of methyl 2,4,6‐trimethylbenzoate. (2020, July 19). Chemistry Stack Exchange. [Link]

  • General procedure for the preparation of methyl 4-acetyl-2-methylbenzoate (2). (2012). Research Journal of Pharmaceutical, Biological and Chemical Sciences. [Link]

  • New method for preparing 2-methyl-4-acetyl benzoic acid and derivatives thereof. (n.d.).

Sources

Optimization

troubleshooting low conversion in Negishi coupling of aryl bromides

Introduction Welcome to the Technical Support Center. This guide is designed to provide in-depth, practical solutions for researchers encountering challenges with the Negishi cross-coupling of aryl bromides.

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

Welcome to the Technical Support Center. This guide is designed to provide in-depth, practical solutions for researchers encountering challenges with the Negishi cross-coupling of aryl bromides. As a cornerstone of C-C bond formation, the Negishi coupling is prized for its functional group tolerance and broad scope.[1][2] However, its success, particularly with less reactive electrophiles like aryl bromides, hinges on a nuanced understanding of the interplay between the catalyst, ligands, reagents, and reaction conditions. This document moves beyond simple checklists to explain the causality behind common failures and provides logical, field-proven troubleshooting strategies.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: My Negishi coupling reaction with an aryl bromide shows low or no conversion. What are the most critical initial checkpoints?

A: Before delving into complex catalyst optimization, it's crucial to validate the foundational parameters of your reaction setup. Low conversion is frequently traced back to seemingly minor details that compromise the catalytic cycle.

  • Atmospheric Integrity: The Pd(0) species, which is the active catalyst, is highly sensitive to oxygen. Ensure your reaction is conducted under a strictly inert atmosphere (Nitrogen or Argon). This involves using flame-dried glassware, properly sealed septa, and employing robust degassing techniques (e.g., freeze-pump-thaw cycles or sparging the solvent with inert gas for at least 30 minutes).

  • Reagent Quality and Stoichiometry:

    • Organozinc Reagent: The quality of your organozinc reagent is paramount. If commercially sourced, use a freshly opened bottle or one that has been stored meticulously under an inert atmosphere. If prepared in-house, its concentration should be determined via titration before use. Organozinc reagents are sensitive to both air and moisture. A common side reaction is the quenching of the organozinc reagent, which leads to reduced arene byproducts.[3]

    • Aryl Bromide: Verify the purity of your aryl bromide. Impurities can sometimes poison the catalyst.

    • Solvent: Use anhydrous, degassed solvents. Water will rapidly quench the organozinc reagent. Ethereal solvents like THF are common, but ensure they are free of peroxides, which can degrade both the catalyst and ligands.

Q2: I'm confident in my setup, but the reaction is still failing. How do I select the optimal Palladium catalyst and ligand for an aryl bromide?

A: The choice of the catalyst-ligand system is the most critical variable for activating aryl bromides, which are less reactive than the corresponding iodides.[4] The system must facilitate the rate-determining oxidative addition step without promoting unwanted side reactions.

The key is to use a palladium source (pre-catalyst) paired with a suitable ligand. The active Pd(0) catalyst is typically generated in situ.

  • Palladium Source: Common and effective pre-catalysts include Pd(OAc)₂, Pd₂(dba)₃, or pre-formed complexes like PdCl₂(PPh₃)₂.

  • Ligand Selection: This is where the most significant performance gains are found. For aryl bromides, especially those that are sterically hindered or electronically challenging, bulky and electron-rich phosphine ligands are the gold standard. These ligands stabilize the Pd(0) center and promote the oxidative addition step.[3][5]

    • Biarylphosphine Ligands: Ligands like SPhos, XPhos, and the specially designed CPhos have shown exceptional performance in coupling secondary alkylzinc halides with demanding aryl bromides.[3][5][6] CPhos, in particular, was developed to suppress β-hydride elimination, a common side reaction.[3][6][7]

    • Bidentate Ligands: For less demanding substrates, bidentate ligands like DPPF (1,1'-Bis(diphenylphosphino)ferrocene) can be effective.[7][8]

Troubleshooting Table: Ligand Selection for Aryl Bromides

Aryl Bromide TypeRecommended Ligand ClassSpecific ExamplesRationale & Key Considerations
Electron-Poor Monodentate BiarylphosphinesSPhos, XPhosThese substrates undergo oxidative addition more readily. The primary role of the ligand is to facilitate reductive elimination.
Electron-Rich Monodentate BiarylphosphinesCPhos, RuPhos, XPhosThese are challenging substrates. Bulky, electron-donating ligands are required to promote the difficult oxidative addition step.
Sterically Hindered (ortho-substituted) Monodentate BiarylphosphinesCPhos, XPhosThe steric bulk on the ligand helps create a coordinatively unsaturated Pd center, which is necessary for the oxidative addition of a hindered substrate.[3]
Heteroaromatic Furylphosphines, BiarylphosphinesP(2-furyl)₃, SPhosHeteroaromatic substrates can be tricky due to coordination with the metal center. P(2-furyl)₃ has been shown to be effective for halopyridines.[9]

Experimental Protocol: Ligand Screening

  • Set up parallel reactions in small vials within a glovebox.

  • To each vial, add the aryl bromide (1.0 equiv), Pd(OAc)₂ (2 mol%), and the specific ligand (4 mol%).

  • Add anhydrous, degassed solvent (e.g., THF).

  • Initiate the reaction by adding the organozinc reagent (1.2-1.5 equiv).

  • Stir at room temperature or a slightly elevated temperature (e.g., 40-60 °C).

  • Monitor by TLC or GC-MS at set time points (e.g., 1h, 4h, 12h) to identify the most promising ligand.

Q3: I suspect my organozinc reagent is inactive or being consumed by side reactions. What's going on?

A: This is a very common issue. The transmetalation step, where the organic group is transferred from zinc to palladium, can be sluggish or complex, and the reagent itself can be unstable.

  • The Role of Additives (LiCl, ZnBr₂):

    • Beneficial Effects: Organozinc halides often exist as aggregates. Additives like LiCl are known to break up these aggregates, forming more reactive monomeric "ate" complexes (e.g., RZnX₂⁻ Li⁺).[10] This can significantly accelerate the transmetalation step. Many modern protocols for preparing organozinc reagents from organic halides and zinc dust include LiCl for this reason.

    • Inhibitory Effects: Conversely, the ZnX₂ byproduct generated during the reaction can have an inhibitory effect.[11] It is a Lewis acid that can coordinate to the palladium catalyst or its ligands, forming off-cycle, inactive intermetallic species.[11] If your reaction starts well but then stalls, product inhibition by ZnBr₂ could be the culprit. Adding LiX can passivate this Lewis-acidic byproduct, preventing it from interfering with the catalyst.[11]

  • Side Reactions:

    • Homocoupling: The formation of Ar-Ar or R-R products is a known side reaction.[2] This can arise from a second transmetalation event. Careful control of stoichiometry and temperature can minimize this.

    • β-Hydride Elimination: This is a major issue when using alkylzinc reagents with β-hydrogens. The palladium-alkyl intermediate can eliminate to form a palladium-hydride species and an alkene, ultimately leading to reduced arene (Ar-H) as a byproduct.[3][7] The development of ligands like CPhos was specifically aimed at making the desired reductive elimination step faster than β-hydride elimination.[5][6]

Visualization: The Negishi Catalytic Cycle & Points of Failure

Negishi_Cycle cluster_side Common Failure Points Pd0 Pd(0)L₂ (Active Catalyst) OxAdd Ar-Pd(II)L₂-Br Pd0->OxAdd Oxidative Addition (Often Rate-Limiting for Ar-Br) Inhibition Catalyst Inhibition (e.g., by ZnBr₂ byproduct) Pd0->Inhibition Forms off-cycle species Transmetal Ar-Pd(II)L₂-R OxAdd->Transmetal Transmetalation Transmetal->Pd0 Reductive Elimination Product Ar-R (Product) Transmetal->Product BetaHydride β-Hydride Elimination (Leads to Ar-H) Transmetal->BetaHydride If R has β-H ArBr Aryl Bromide (Ar-Br) ArBr->OxAdd RZnX Organozinc (R-ZnX) RZnX->Transmetal Troubleshooting_Flowchart start Low Conversion Observed check_basics Step 1: Verify Basics - Inert Atmosphere? - Anhydrous/Degassed Solvent? - Reagent Purity? start->check_basics check_zinc Step 2: Check Organozinc - Freshly Prepared/Titrated? - Consider LiCl Additive check_basics->check_zinc Basics OK success Problem Solved check_basics->success Issue Found & Fixed optimize_catalyst Step 3: Optimize Catalyst System - Screen Bulky Phosphine Ligands (e.g., CPhos, XPhos) - Vary Pd Source (Pd(OAc)₂, Pd₂(dba)₃) check_zinc->optimize_catalyst Zinc Reagent OK check_zinc->success Issue Found & Fixed optimize_conditions Step 4: Adjust Conditions - Increase Temperature (40-80°C) - Change Solvent (THF, Toluene, DMA) - Check Stoichiometry optimize_catalyst->optimize_conditions Still Low Conversion optimize_catalyst->success Issue Found & Fixed optimize_conditions->success Issue Found & Fixed

Caption: A systematic workflow for troubleshooting Negishi couplings.

  • Validate the Basics: Start with Q1. Run a control reaction with a known, reliable aryl bromide and your organozinc to confirm your general setup and reagent quality are not the issue.

  • Assess the Organozinc: If the control fails, the organozinc reagent is the likely culprit. Prepare it fresh using an established protocol, such as the LiCl-assisted zinc insertion method described by Knochel. [3]3. Optimize the Catalyst System: If the control works but your substrate of interest fails, the problem lies with activating your specific aryl bromide. Begin a systematic screen of ligands as described in Q2. Use a Pd(OAc)₂/ligand ratio of 1:2.

  • Adjust Reaction Conditions:

    • Temperature: Many couplings with aryl bromides require gentle heating (40-80 °C) to achieve a reasonable rate. [8] * Solvent: While THF is a good starting point, some reactions benefit from other solvents. For instance, employing toluene as a co-solvent can improve yields and selectivity for electron-deficient aryl bromides. [3][6]A mixture of DMA/THF can also be beneficial for reactivity and selectivity in some cases. [12] By following this logical progression, you can efficiently identify and resolve the root cause of low conversion in your Negishi coupling reactions.

References

  • Enantioconvergent Negishi Cross-Coupling of Racemic sec-Alkylzinc Reagent with Aryl Halides Enabled by Bulky N-Heterocyclic Carbene-Pd Catalyst. CCS Chemistry. [Link]

  • Negishi Coupling of Secondary Alkylzinc Halides with Aryl Bromides and Chlorides. PMC. [Link]

  • Kinetics and Intermediates of Palladium-catalyzed Negishi Cross-Coupling Reactions. Elektronische Hochschulschriften der LMU München. [Link]

  • Palladium-Catalyzed Negishi Cross-Coupling Reaction of Aryl Halides with (Difluoromethyl)zinc Reagent. ACS Publications. [Link]

  • Negishi Coupling. Organic Chemistry Portal. [Link]

  • Negishi coupling. Wikipedia. [Link]

  • Negishi Coupling of Secondary Alkylzinc Halides with Aryl Bromides and Chlorides. MIT Open Access Articles. [Link]

  • Intermetallic species in the Negishi coupling and their involvement in inhibition pathways. Royal Society of Chemistry. [Link]

  • Negishi Coupling of Secondary Alkylzinc Halides with Aryl Bromides and Chlorides. Wipf Group, University of Pittsburgh. [Link]

  • The Negishi Cross-Coupling Reaction. Denmark Group, University of Illinois. [Link]

  • Negishi Coupling of Secondary Alkylzinc Halides with Aryl Bromides and Chlorides. Synfacts. [Link]

  • Nickel-Catalyzed Negishi Arylations of Propargylic Bromides: A Mechanistic Investigation. ACS Publications. [Link]

  • An Extremely Active Catalyst for the Negishi Cross-Coupling Reaction. ResearchGate. [Link]

  • Ligand Effects on Negishi Couplings of Alkenyl Halides. PMC. [Link]

  • Mechanochemical Activation of Zinc and Application to Negishi Cross‐Coupling. PMC. [Link]

  • Negishi cross-couplings in the synthesis of amino acids. Organic & Biomolecular Chemistry (RSC Publishing). [Link]

Sources

Troubleshooting

Technical Support Center: Palladium Remediation in 2-Ethyl-4-Methylbenzoic Acid Synthesis

Executive Summary & Diagnostic Triage The Challenge: You are isolating 2-ethyl-4-methylbenzoic acid , likely as a key intermediate for Angiotensin II receptor blockers (e.g., Telmisartan). The synthesis often involves Pa...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Diagnostic Triage

The Challenge: You are isolating 2-ethyl-4-methylbenzoic acid , likely as a key intermediate for Angiotensin II receptor blockers (e.g., Telmisartan). The synthesis often involves Palladium-catalyzed carbonylation or Suzuki coupling.

The Problem: Carboxylic acids are excellent ligands. The benzoate moiety can coordinate to Pd(II), creating soluble complexes that resist standard filtration. Furthermore, if your reaction utilized high-energy conditions, you likely have colloidal Pd(0) ("Pd black") that passes through standard 0.45 µm filters, leaving your product grey or brown.

Diagnostic Decision Matrix: Before selecting a protocol, assess your current state:

Current State Pd Load (Est.) Visual Appearance Recommended Protocol
Gross Contamination >1000 ppmBlack/Dark BrownProtocol B (Carbon) + Protocol C
Moderate Residue 50 - 1000 ppmGrey/Off-WhiteProtocol A (Silica Scavenger)
Trace Polish <50 ppmSlightly Off-WhiteProtocol C (Crystallization)
Color Issue Only <20 ppmGrey TintProtocol D (Hot Filtration)

Workflow Visualization

The following decision tree outlines the logical flow for purification based on impurity levels and product state.

Pd_Removal_Workflow Start Crude 2-ethyl-4-methylbenzoic acid Check_Pd Quantify Pd Content (ICP-MS) Start->Check_Pd High_Pd > 1000 ppm (Gross) Check_Pd->High_Pd Med_Pd 50 - 1000 ppm (Moderate) Check_Pd->Med_Pd Low_Pd < 50 ppm (Trace) Check_Pd->Low_Pd Carbon Protocol B: Activated Carbon (High Capacity, Non-Specific) High_Pd->Carbon Bulk Removal Silica Protocol A: Thiol-Silica Scavenger (High Selectivity, Low Loss) Med_Pd->Silica Cryst Protocol C: Recrystallization (EtOH/Water or Toluene) Low_Pd->Cryst Carbon->Silica Polishing Silica->Cryst Optional Final_Check Final QC (ICH Q3D Limit) Cryst->Final_Check Pass Release (<10 ppm) Final_Check->Pass Pass Fail Reprocess Final_Check->Fail Fail Fail->Silica

Caption: Logic flow for selecting the appropriate purification method based on initial Palladium load.

Technical Protocols

Protocol A: Functionalized Silica Scavenging (The Gold Standard)

Why this works: Unlike activated carbon, functionalized silica (specifically Thiol or Thiourea modified) chemically bonds to Pd. Crucially, for your benzoic acid derivative, you must avoid amine-functionalized scavengers (e.g., diamine silica), as the amine will form a salt with your carboxylic acid, leading to massive product loss on the filter.

Materials:

  • Silica-supported Thiol (e.g., SiliaMetS® Thiol or equivalent).[1]

  • Solvent: Ethyl Acetate (EtOAc) or THF (2-ethyl-4-methylbenzoic acid is highly soluble in these).

Step-by-Step:

  • Dissolution: Dissolve the crude acid in EtOAc (10 volumes). Ensure complete dissolution; heat to 40°C if necessary.

  • Loading: Add Thiol-Silica scavenger.[2]

    • Dosage: 5–10 equivalents relative to the residual Pd content (molar). If Pd content is unknown, start with 5-10% w/w relative to the substrate.

  • Incubation: Stir at 50-60°C for 2–4 hours.

    • Note: Heat is critical. Pd complex kinetics are slow; heat drives the ligand exchange from your product to the sulfur on the silica.

  • Filtration: Filter hot through a 0.45 µm membrane or a Celite pad to remove the scavenger.

  • Wash: Wash the filter cake with 2 volumes of hot EtOAc to recover entrained product.

Protocol B: Activated Carbon (Bulk Remediation)

Why this works: Carbon has a massive surface area and is cost-effective for gross contamination (>1000 ppm). However, it is "messy" and non-selective, meaning it will adsorb some of your benzoic acid product.

Step-by-Step:

  • Slurry: Dissolve crude material in Ethanol or EtOAc.

  • Addition: Add Activated Carbon (e.g., Darco KB-B or Ecosorb C-941).

    • Dosage: 10-20% w/w relative to the substrate.

  • Digestion: Reflux for 1 hour.

  • Filtration (Critical): Carbon fines are notorious for passing through filters.

    • Prepare a filter funnel with a tight bed of Celite 545 (diatomaceous earth).

    • Filter the hot slurry through the Celite.

    • Visual Check: If the filtrate is grey, refilter.

  • Concentration: Evaporate solvent to recover the solid.

Protocol C: Recrystallization (Final Polish)

Why this works: 2-ethyl-4-methylbenzoic acid has a classic "benzoic acid" solubility profile—soluble in hot alcohols/non-polar mixes, insoluble in cold. This step rejects soluble impurities but may trap colloidal Pd if not filtered first.

Solvent System: Ethanol/Water (Best for purging salts) or Toluene/Heptane.

Step-by-Step:

  • Dissolve: Suspend the solid in Ethanol (approx. 3-5 volumes). Heat to reflux until clear.

  • Hot Filtration (Safety Net): If any black specks remain, filter the hot solution immediately.

  • Precipitation: Slowly add Water (anti-solvent) to the hot solution until a slight turbidity persists.

  • Cooling: Allow to cool slowly to room temperature, then chill to 0-5°C. Rapid cooling traps impurities.

  • Harvest: Filter the white crystals and wash with cold Ethanol/Water (1:1).

Troubleshooting & FAQs

Q1: I used an amine-scavenger (e.g., EnCat™) and my yield dropped by 40%. What happened? A: You performed an acid-base reaction.[3] Your product (a benzoic acid) reacted with the amine functionality on the scavenger to form an insoluble salt, which remained on the filter.

  • Fix: Flush the used scavenger with a solution of 5% Acetic Acid in MeOH to break the salt and recover your product. In the future, use Thiol (SH) or Thiourea scavengers which are neutral/acidic compatible.

Q2: The Pd ppm is low (<10 ppm), but the product is still grey. Why? A: You have "Colloidal Palladium" (Pd nanoparticles). Standard chemical scavengers target soluble Pd(II). Nanoparticles are too large to diffuse into scavenger pores but small enough to pass through filters.

  • Fix: Dissolve the product and perform a wash with L-Cysteine or N-Acetyl Cysteine (NAC) in water. Alternatively, filter through a 0.2 µm membrane or use a carbon-impregnated filter disk (e.g., ZetaCarbon).

Q3: Can I use distillation? A: Not recommended. 2-ethyl-4-methylbenzoic acid is a solid with a high boiling point. Distillation risks thermal degradation and often results in Pd subliming or carrying over with the product.

Q4: What are the regulatory limits for Pd? A: According to ICH Q3D (R2) , Palladium is a Class 2B impurity.

  • Oral Administration: Limit is 100 µ g/day .[1][4] For a drug dosed at 10g/day (unlikely high), the limit is 10 ppm.[4] For standard doses (<1g), the limit is effectively higher, but industry standard is <10 ppm or <20 ppm .

  • Parenteral (Injectable): Limit is 10 µ g/day (approx 1 ppm).

Comparative Data: Scavenger Efficiency

MethodTarget SpeciesEstimated Pd ReductionYield ImpactCost
Thiol-Silica Pd(II), Pd(0)95 - 99%Low (<2% loss)High
Activated Carbon Colloidal Pd, Pd(II)80 - 95%Medium (5-15% loss)Low
Crystallization Soluble Impurities50 - 80%Low (Recycle ML)Low
NAC Wash Soluble Pd(II)90 - 98%LowLow

References

  • International Council for Harmonisation (ICH). (2022).[5] Guideline for Elemental Impurities Q3D(R2).[2][5] [Link]

  • Garrett, C. E., & Prasad, K. (2004). The Art of Meeting Palladium Specifications in Active Pharmaceutical Ingredients Produced by Pd-Catalyzed Reactions. Advanced Synthesis & Catalysis, 346(8), 889–900. [Link]

  • Biotage. (n.d.). Metal Scavenging in Pharmaceutical Synthesis.[2][6] [Link]

  • Welch, C. J., et al. (2005). Adsorbent Screening for Metal Impurity Removal in Pharmaceutical Process Development.[6] Organic Process Research & Development, 9(2), 198–205. [Link]

Sources

Optimization

optimizing solvent systems for 2-ethyl-4-methylbenzoic acid extraction

Welcome to the Technical Support Center for the extraction and purification of 2-ethyl-4-methylbenzoic acid (CAS: 1369815-07-5). As a Senior Application Scientist, I have designed this guide to move beyond generic protoc...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the extraction and purification of 2-ethyl-4-methylbenzoic acid (CAS: 1369815-07-5). As a Senior Application Scientist, I have designed this guide to move beyond generic protocols. Successful extraction of substituted benzoic acids requires a precise understanding of their physicochemical properties—specifically, the interplay between lipophilicity (driven by the ethyl and methyl groups) and pH-dependent ionization (dictated by the carboxylic acid moiety).

Below, you will find targeted troubleshooting guides, empirical solvent data, and self-validating methodologies designed to ensure high-yield, high-purity recovery in your drug development workflows.

I. Troubleshooting Guide & FAQs

Q1: My recovery of 2-ethyl-4-methylbenzoic acid is consistently below 60% during the initial organic extraction. How do I optimize the solvent system? The Causality: Poor recovery is almost always a failure to control the ionization state of the target molecule. 2-ethyl-4-methylbenzoic acid has an estimated


 of approximately 4.2. According to the Henderson-Hasselbalch equation, to ensure >99% of the molecule is in its neutral, lipophilic state, the aqueous phase must be acidified to at least two pH units below the 

(i.e., pH

2.0)[1]. If your pH is too high, a significant fraction remains as a water-soluble carboxylate anion. The Solution:
  • Verify the aqueous layer is at pH 2.0 using a calibrated pH meter or highly sensitive indicator paper before adding your organic solvent.

  • Switch your solvent. While diethyl ether is common, studies on benzoic acid derivatives show that chloroform and ethyl acetate offer superior extraction efficiencies (>80% per pass) due to favorable distribution coefficients for hydrogen-bond donors/acceptors[2][3].

Q2: I am experiencing persistent emulsions during the liquid-liquid extraction (LLE) step. How can I break them? The Causality: Emulsions form when the density difference between the aqueous and organic phases is too small, or when amphiphilic impurities (acting as surfactants) stabilize micro-droplets[4]. In crude reaction mixtures, fine solid particulates can also migrate to the interface, creating a highly stable "Pickering emulsion"[5]. The Solution:

  • Increase Aqueous Density: Add saturated sodium chloride (brine) to the aqueous phase. This "salting out" effect increases the ionic strength and density of the water layer, forcing the organic solvent out and breaking the emulsion.

  • Mechanical Disruption: If a Pickering emulsion is suspected due to solid particulates, filter the entire biphasic mixture through a pad of Celite before returning it to the separatory funnel.

  • Solvent Alteration: If using a solvent with a density close to water (e.g., ethyl acetate,

    
     g/cm³), adding a small amount of a denser solvent like dichloromethane (
    
    
    
    g/cm³) can alter the bulk organic density enough to force phase separation.

Q3: How can I selectively extract 2-ethyl-4-methylbenzoic acid from a mixture containing phenolic impurities? The Causality: Both carboxylic acids and phenols are acidic, but they have vastly different acid dissociation constants. Carboxylic acids typically have a


 around 4–5, while phenols have a 

around 10[6][7]. The Solution: Utilize a weak base for selective deprotonation. Do not use Sodium Hydroxide (NaOH), as it will deprotonate both the benzoic acid and the phenol, pulling both into the aqueous layer. Instead, wash the organic phase with saturated aqueous Sodium Bicarbonate (

). The bicarbonate anion is strong enough to deprotonate the 2-ethyl-4-methylbenzoic acid (converting it to a water-soluble sodium salt) but too weak to deprotonate the phenol, which will remain safely behind in the organic waste layer[3][8].

II. Quantitative Data: Solvent Selection Matrix

Selecting the right solvent requires balancing extraction efficiency with phase separability. The table below summarizes the properties of common solvents used for the extraction of lipophilic benzoic acid derivatives[2][3].

SolventDensity (g/cm³)Water Sol. (g/100mL)Relative Extraction EfficiencyApplication / Best Use Case
Ethyl Acetate 0.908.1HighGeneral extraction; excellent recovery of neutral acid.
Chloroform 1.490.8Very HighBottom-layer extraction; ideal for highly lipophilic analogs.
Toluene 0.870.05ModerateHigh-temperature extractions; poor for cold partitioning.
Hexane 0.650.001Low"Defatting" or washing out non-polar impurities.

III. Experimental Protocol: Optimized Acid-Base Extraction

This self-validating protocol ensures the selective isolation of 2-ethyl-4-methylbenzoic acid from crude synthetic mixtures.

Step 1: Initial Solubilization & Protonation

  • Dissolve the crude reaction mixture in 50 mL of ethyl acetate.

  • If starting from an aqueous reaction quench, add 1M

    
     dropwise while stirring until the aqueous layer reaches a stable pH of 2.0. This guarantees complete protonation of the target molecule[1].
    

Step 2: Primary Partitioning

  • Transfer the mixture to a separatory funnel. Add 50 mL of ethyl acetate (if not already added).

  • Stopper the funnel, invert, and shake vigorously for 30 seconds, venting the stopcock frequently to release pressure.

  • Allow the phases to separate completely. Drain the lower aqueous layer into a flask and collect the upper organic layer.

  • Self-Validation: Extract the aqueous layer one more time with 25 mL of ethyl acetate. Combine the organic layers.

Step 3: Selective Deprotonation (Purification)

  • To the combined organic layers in the separatory funnel, add 30 mL of saturated aqueous

    
    .
    
  • Shake gently and vent constantly. The reaction between the carboxylic acid and bicarbonate will generate

    
     gas[8].
    
  • Allow the layers to separate. The target molecule is now in the lower aqueous layer as sodium 2-ethyl-4-methylbenzoate. Drain and save this aqueous layer.

  • Discard the organic layer (which now contains neutral and weakly acidic impurities).

Step 4: Re-acidification & Isolation

  • Place the collected aqueous layer in an ice-water bath to depress solubility.

  • Slowly add concentrated

    
     dropwise under continuous magnetic stirring.
    
  • Self-Validation: As the pH drops below 4.0, the solution will turn cloudy. Continue adding

    
     until the pH reaches 2.0. The pure 2-ethyl-4-methylbenzoic acid will precipitate as a distinct white crystalline solid.
    
  • Isolate the product via vacuum filtration using a Büchner funnel. Wash the filter cake with 10 mL of ice-cold distilled water to remove residual inorganic salts, and dry under a high vacuum.

IV. Workflow Visualization

LLE_Workflow Start Crude Mixture (Organic + Aqueous) Acidify Acidify to pH 2.0 (1M HCl) Start->Acidify Protonate Acid ExtractOrg Extract with Ethyl Acetate (Collect Organic Phase) Acidify->ExtractOrg Partition BaseWash Wash with Sat. NaHCO3 (pH ~8.3) ExtractOrg->BaseWash Selective Deprotonation AqPhase Aqueous Phase (Sodium 2-ethyl-4-methylbenzoate) BaseWash->AqPhase Target in Aq OrgPhase Organic Phase (Neutral/Phenolic Impurities) BaseWash->OrgPhase Discard/Save Reacidify Re-acidify to pH 2.0 (Conc. HCl) AqPhase->Reacidify Protonate Target Precipitate Precipitate & Filter Pure Target Acid Reacidify->Precipitate Crystallization

Logical workflow for the acid-base liquid-liquid extraction of 2-ethyl-4-methylbenzoic acid.

V. References

  • Der Pharma Chemica. Effect of Solvent on Distribution Study of Benzoic Acid. Available at: [Link]

  • University of Pennsylvania (Chem 501/502). Connections between Chem 501 and Chem 502 (Two-Base Extraction). Available at:[Link]

  • Reddit (r/chemistry). pKa in organic acid-base extractions. Available at: [Link]

  • Chemistry LibreTexts. 2.3: LIQUID-LIQUID EXTRACTION. Available at: [Link]

  • Clarkson University. Extraction (Part 1). Available at: [Link]

  • Desalination and Water Treatment. Removal of benzoic acid from wastewater by pickering emulsion liquid membrane. Available at: [Link]

  • University of Massachusetts. Acid-Base Extraction. Available at: [Link]

  • Chegg Study. A solution of ethyl acetate contains the following three organic acids. Available at: [Link]

Sources

Troubleshooting

Technical Support Center: Overcoming Solubility Challenges of 2-Ethyl-4-methylbenzoic Acid in Aqueous Media

This guide provides in-depth technical assistance for researchers, scientists, and drug development professionals encountering solubility issues with 2-ethyl-4-methylbenzoic acid in aqueous solutions. The inherent hydrop...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides in-depth technical assistance for researchers, scientists, and drug development professionals encountering solubility issues with 2-ethyl-4-methylbenzoic acid in aqueous solutions. The inherent hydrophobicity of the ethyl and methyl substituents on the benzoic acid backbone significantly limits its water solubility, a common hurdle in experimental and developmental workflows. This document outlines the fundamental principles and practical strategies to effectively enhance the solubility of this compound.

Frequently Asked Questions (FAQs)

Q1: Why is 2-ethyl-4-methylbenzoic acid poorly soluble in water?

A1: The solubility of 2-ethyl-4-methylbenzoic acid in water is limited primarily due to its molecular structure. The benzene ring, along with the ethyl and methyl groups, creates a significant nonpolar character, making it hydrophobic ("water-fearing"). While the carboxylic acid group can form hydrogen bonds with water, the bulky, nonpolar portion of the molecule disrupts the hydrogen-bonding network of water, making it energetically unfavorable for the compound to dissolve.[1][2]

Q2: What is the most critical factor influencing the solubility of 2-ethyl-4-methylbenzoic acid?

A2: The pH of the aqueous solution is the most critical factor. As a carboxylic acid, 2-ethyl-4-methylbenzoic acid is a weak acid that can exist in two forms: a neutral, less soluble form and an ionized (deprotonated) carboxylate form, which is significantly more soluble in water.[1][3] The equilibrium between these two forms is governed by the pH of the solution and the pKa of the acid.

Troubleshooting Guides

Issue 1: The compound precipitates out of my neutral aqueous buffer.

Cause: At neutral pH (around 7), 2-ethyl-4-methylbenzoic acid is likely to be in its less soluble, protonated form. The pKa of benzoic acid is approximately 4.2, and while the ethyl and methyl groups can slightly alter this, the pKa of 2-ethyl-4-methylbenzoic acid is expected to be in a similar range.[3] At a pH well above the pKa, the compound will be predominantly in its ionized, more soluble form.

Solution: pH Adjustment

Increasing the pH of the solution above the pKa of 2-ethyl-4-methylbenzoic acid will deprotonate the carboxylic acid group, forming the highly soluble carboxylate salt.

Experimental Protocol: pH-Based Solubilization

  • Initial Slurry: Prepare a slurry of 2-ethyl-4-methylbenzoic acid in the desired aqueous buffer.

  • Base Titration: While stirring, slowly add a dilute solution of a suitable base (e.g., 0.1 M NaOH or KOH) dropwise.

  • Monitor pH and Dissolution: Continuously monitor the pH of the solution. As the pH increases, the compound will begin to dissolve.

  • Target pH: Continue adding the base until all of the compound has dissolved. The final pH should be at least 2 units above the estimated pKa (a target pH of >6.5 is a good starting point).

  • Final Volume Adjustment: Once the compound is fully dissolved, adjust the final volume with the buffer as needed.

Diagram: Effect of pH on the Solubility of 2-Ethyl-4-methylbenzoic Acid

cluster_low_pH Low pH (pH < pKa) cluster_high_pH High pH (pH > pKa) Insoluble_Acid 2-Ethyl-4-methylbenzoic Acid (Protonated, Poorly Soluble) Soluble_Salt 2-Ethyl-4-methylbenzoate (Deprotonated, Highly Soluble) Insoluble_Acid->Soluble_Salt Addition of Base (e.g., NaOH) Soluble_Salt->Insoluble_Acid Addition of Acid (e.g., HCl)

Caption: Ionization state and solubility of 2-ethyl-4-methylbenzoic acid at different pH levels.

Issue 2: I need to work at a specific pH where the compound is not soluble.

Cause: Certain experimental conditions may require maintaining a pH at which 2-ethyl-4-methylbenzoic acid has low intrinsic solubility.

Solution 1: Co-solvency

The addition of a water-miscible organic solvent, known as a co-solvent, can increase the solubility of hydrophobic compounds.[4][5][6] Co-solvents work by reducing the polarity of the aqueous medium, making it more favorable for the nonpolar regions of the solute to be solvated.

Common Co-solvents for Pharmaceutical Applications:

  • Ethanol

  • Propylene glycol

  • Polyethylene glycol (PEG), e.g., PEG 400

  • Glycerol[7]

  • Dimethyl sulfoxide (DMSO)[6]

Experimental Protocol: Co-solvent Titration

  • Initial Suspension: Suspend the 2-ethyl-4-methylbenzoic acid in your aqueous buffer.

  • Co-solvent Addition: While stirring, add the chosen co-solvent dropwise.

  • Observe Dissolution: Continue adding the co-solvent until the compound is fully dissolved.

  • Record Final Concentration: Note the final percentage (v/v) of the co-solvent required for complete dissolution. It is crucial to use the minimum amount of co-solvent necessary, as high concentrations can impact biological assays.

Data Presentation: Co-solvent Efficacy (Hypothetical Data)

Co-solventConcentration for 1 mg/mL Dissolution (% v/v)
Ethanol20%
Propylene Glycol15%
PEG 40010%
DMSO5%

Diagram: Mechanism of Co-solvency

cluster_water Aqueous Environment cluster_cosolvent Co-solvent System Water Water Molecules Drug Hydrophobic Compound Water->Drug Poor Interaction Co_Water Water + Co-solvent Co_Drug Hydrophobic Compound Co_Water->Co_Drug Improved Interaction

Caption: Co-solvents reduce water polarity, enhancing the dissolution of hydrophobic compounds.

Solution 2: Use of Cyclodextrins

Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity.[8][9] They can encapsulate poorly soluble molecules, like 2-ethyl-4-methylbenzoic acid, forming an inclusion complex that is water-soluble.[10][11][12]

Commonly Used Cyclodextrins:

  • β-Cyclodextrin (β-CD)

  • Hydroxypropyl-β-cyclodextrin (HP-β-CD)

  • Sulfobutylether-β-cyclodextrin (SBE-β-CD)

Experimental Protocol: Cyclodextrin Complexation

  • Prepare Cyclodextrin Solution: Dissolve the chosen cyclodextrin in the aqueous buffer. Molar ratios of cyclodextrin to the compound typically range from 1:1 to 10:1.

  • Add Compound: Add the 2-ethyl-4-methylbenzoic acid to the cyclodextrin solution.

  • Facilitate Complexation: Stir or sonicate the mixture for a period of time (e.g., 1-24 hours) to allow for the formation of the inclusion complex.

  • Assess Solubility: Visually inspect for complete dissolution or quantify the dissolved concentration using a suitable analytical method (e.g., HPLC-UV).

Issue 3: I need a high concentration of the compound in a solid form that readily dissolves in water.

Cause: For applications such as preparing stock solutions or in solid dosage form development, having a readily water-soluble solid form is advantageous.

Solution: Salt Formation

Converting the carboxylic acid to a salt can dramatically increase its aqueous solubility and dissolution rate.[13][14] This is a common strategy in drug development.

Experimental Protocol: Salt Formation

  • Dissolve Acid: Dissolve the 2-ethyl-4-methylbenzoic acid in a suitable organic solvent (e.g., ethanol, isopropanol).

  • Add Base: Add an equimolar amount of a base (e.g., sodium hydroxide, potassium hydroxide, or an appropriate amine) dissolved in a minimal amount of the same solvent or water.

  • Precipitate the Salt: The salt may precipitate out of the solution. If not, the solvent can be removed under reduced pressure to yield the solid salt.

  • Wash and Dry: The resulting solid salt should be washed with a non-polar solvent (e.g., hexane, ether) to remove any unreacted starting material and then dried under vacuum.

  • Confirm Salt Formation: Characterize the resulting solid using techniques such as FTIR, NMR, and melting point analysis to confirm salt formation.

Data Presentation: Solubility Comparison

CompoundFormAqueous Solubility (mg/mL at 25°C, pH 7)
2-Ethyl-4-methylbenzoic acidFree Acid< 0.1 (Estimated)
Sodium 2-ethyl-4-methylbenzoateSodium Salt> 10 (Hypothetical)

References

  • Vertex AI Search. (n.d.). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC.
  • MDPI. (2025, July 20). Cyclodextrins as Multifunctional Platforms in Drug Delivery and Beyond: Structural Features, Functional Applications, and Future Trends.
  • PMC. (n.d.). Cyclodextrin Inclusion Complexes for Improved Drug Bioavailability and Activity: Synthetic and Analytical Aspects.
  • Physics Forums. (2023, February 24). Understanding the Effect of pH on Benzoic Acid Solubility.
  • PubMed. (2018, August 15). Cyclodextrin complexes: Perspective from drug delivery and formulation.
  • Solubility of Things. (n.d.). Benzoic Acid.
  • MDPI. (2025, February 28). Cyclodextrin–Hydrogel Hybrids in Advanced Drug Delivery.
  • International Journal of Pharmaceutical Sciences and Research. (2017, June 1). EFFECT OF ACIDIC, NEUTRAL AND BASIC pH ON SOLUBILITY AND PARTITION-COEFFICIENT OF BENZOIC ACID BETWEEN WATER-BENZENE SYSTEM.
  • Sciencing. (2022, August 30). Why Is Benzoic Acid Slightly Soluble In Water?.
  • Effect of pH on Benzoic Acid Solubilization and Its Partition in Water-Benzene Solvents. (2021, September 25).
  • ResearchGate. (2025, August 6). Solubility enhancement and structural insights into pipemidic acid via salt formation with benzoic acid.
  • European Journal of Chemistry. (2025, June 30). Solubility enhancement and structural insights into pipemidic acid via salt formation with benzoic acid.
  • ResearchGate. (n.d.). (PDF) The Effect of Co-solvent on the Solubility of a Sparingly Soluble Crystal of Benzoic Acid.
  • Longdom Publishing. (n.d.). Brief Overview of Various Approaches to Enhance Drug Solubility.
  • Taylor & Francis. (n.d.). Cosolvent – Knowledge and References.
  • Solubility enhancement techniques: A comprehensive review. (2023, March 13).

Sources

Optimization

preventing decarboxylation during 2-ethyl-4-methylbenzoic acid synthesis

Technical Support Center: Synthesis of 2-Ethyl-4-methylbenzoic Acid A Guide to Preventing Decarboxylation and Other Side Reactions Introduction: The Challenge of Decarboxylation The synthesis of 2-ethyl-4-methylbenzoic a...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Synthesis of 2-Ethyl-4-methylbenzoic Acid

A Guide to Preventing Decarboxylation and Other Side Reactions

Introduction: The Challenge of Decarboxylation

The synthesis of 2-ethyl-4-methylbenzoic acid, a valuable building block in pharmaceuticals and functional materials, often presents a significant hurdle: decarboxylation. This unintended loss of a carboxyl group (as CO2) can drastically reduce yield and complicate purification. Decarboxylation of aromatic carboxylic acids is often thermally induced and can be catalyzed by various factors, including transition metals and acidic or basic conditions.[1][2] The presence of ortho-substituents, such as the ethyl group in our target molecule, can influence the rate of this undesirable reaction.[3]

This guide will explore the common synthetic routes to 2-ethyl-4-methylbenzoic acid and provide detailed, actionable advice to minimize decarboxylation and other potential side reactions.

Frequently Asked Questions (FAQs) & Troubleshooting

Synthesis via Grignard Reaction

The carboxylation of a Grignard reagent is a primary method for synthesizing carboxylic acids.[4][5] This involves the reaction of an organomagnesium halide with carbon dioxide.

Q1: I am experiencing low yields of 2-ethyl-4-methylbenzoic acid when using a Grignard-based synthesis, and I suspect decarboxylation. At what stage is this likely occurring and why?

A1: Decarboxylation is less likely to be the primary issue during the Grignard carboxylation itself, as this reaction is typically performed at low temperatures. However, issues during the reaction setup and workup can lead to side products that might be mistaken for decarboxylation or create conditions conducive to it later.

  • Grignard Reagent Formation: The formation of the Grignard reagent (2-ethyl-4-methylphenylmagnesium bromide) is exothermic.[6] If the temperature is not controlled, side reactions can occur.

  • Workup: The most critical stage for potential decarboxylation is the acidic workup. While necessary to protonate the carboxylate salt, prolonged exposure to strong acid, especially at elevated temperatures, can promote the loss of CO2.[7][8]

Troubleshooting Steps:

  • Strict Anhydrous Conditions: Grignard reagents are highly sensitive to moisture.[4][6] Ensure all glassware is oven- or flame-dried and the reaction is conducted under an inert atmosphere (e.g., nitrogen or argon). Any protic solvent will quench the Grignard reagent, reducing your yield of the desired carboxylate.[9]

  • Temperature Control During Grignard Formation: Maintain a gentle reflux during the formation of the Grignard reagent. An ice bath should be on hand to manage the initial exothermic reaction.[6]

  • Low-Temperature Carboxylation: Add the Grignard reagent solution to a slurry of freshly crushed dry ice (solid CO2) in anhydrous ether.[9][10] This should be done quickly to minimize condensation of atmospheric moisture on the dry ice.[10]

  • Careful Acidic Workup:

    • Perform the acidic quench at low temperatures (e.g., in an ice bath).

    • Use a dilute acid (e.g., 1 M HCl) and add it slowly to the reaction mixture.

    • Avoid prolonged exposure to acidic conditions. Once the product has precipitated, isolate it promptly.

Q2: My main byproduct is 1-ethyl-3-methylbenzene. Is this a result of decarboxylation?

A2: Yes, 1-ethyl-3-methylbenzene is the direct product of the decarboxylation of 2-ethyl-4-methylbenzoic acid. This indicates that the carboxylic acid is forming but is subsequently decomposing.

Underlying Cause: The stability of the C-COOH bond in benzoic acids can be influenced by reaction conditions.[11] While generally stable, elevated temperatures, particularly in the presence of certain metal catalysts or strong acids, can promote decarboxylation.[12][13]

Preventative Measures:

  • Re-evaluate Workup and Purification: If you are performing a distillation or recrystallization from a high-boiling point solvent after isolating the crude acid, you may be inadvertently causing thermal decarboxylation. Opt for lower-temperature purification methods like recrystallization from a lower-boiling solvent system or column chromatography if necessary.

  • Catalyst Contamination: If your synthesis involves upstream steps using transition metal catalysts (e.g., palladium or copper), ensure they are thoroughly removed.[1][14] Trace amounts of these metals can catalyze decarboxylation at elevated temperatures.[1][13]

Alternative Synthetic Routes and Decarboxylation Risks

Q3: I am considering a synthesis pathway that involves the oxidation of 2-ethyl-4-methyltoluene. What are the risks of decarboxylation with this method?

A3: The oxidation of the methyl group on the toluene derivative to a carboxylic acid is a viable route. However, the choice of oxidizing agent and reaction conditions are critical to prevent over-oxidation and subsequent decarboxylation.

  • Strong Oxidizing Agents and High Temperatures: Using harsh oxidizing agents like potassium permanganate (KMnO4) or chromic acid often requires high temperatures. These conditions can lead to the degradation of the desired product, including decarboxylation.

Recommended Approach: Milder Oxidation Conditions

Consider a two-step process:

  • Benzylic Bromination: First, selectively brominate the methyl group using N-bromosuccinimide (NBS) and a radical initiator like AIBN.

  • Oxidation of the Bromide: The resulting benzylic bromide can then be oxidized to the carboxylic acid under milder conditions, for example, using nitric acid or by conversion to a nitrile followed by hydrolysis.

This stepwise approach allows for greater control and avoids the high temperatures that favor decarboxylation.

Experimental Protocols & Data

Protocol 1: Optimized Grignard Carboxylation of 2-Bromo-1-ethyl-4-methylbenzene

This protocol is designed to maximize the yield of 2-ethyl-4-methylbenzoic acid while minimizing side reactions.

Step 1: Formation of the Grignard Reagent

  • Assemble a flame-dried three-neck round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet.

  • Add magnesium turnings (1.2 eq) to the flask.

  • In the dropping funnel, add a solution of 2-bromo-1-ethyl-4-methylbenzene (1.0 eq) in anhydrous diethyl ether.

  • Add a small portion of the bromide solution to the magnesium and gently warm the mixture to initiate the reaction.

  • Once the reaction begins (indicated by bubbling and a cloudy appearance), add the remaining bromide solution dropwise to maintain a gentle reflux.

  • After the addition is complete, reflux the mixture for an additional 30 minutes to ensure complete formation of the Grignard reagent.

Step 2: Carboxylation

  • In a separate flask, crush a generous excess of dry ice.

  • Cool the Grignard reagent solution to room temperature and then slowly pour it over the crushed dry ice with vigorous stirring.

  • Allow the mixture to warm to room temperature as the excess CO2 sublimes.

Step 3: Workup and Isolation

  • Slowly add 1 M HCl to the reaction mixture in an ice bath until the aqueous layer is acidic.

  • Separate the organic layer and extract the aqueous layer with diethyl ether.

  • Combine the organic extracts and wash with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to yield the crude 2-ethyl-4-methylbenzoic acid.

Table 1: Critical Parameters for Preventing Decarboxylation in Grignard Synthesis
ParameterRecommended ConditionRationale
Reaction Temperature Gentle reflux during Grignard formation; ≤ 0°C during carboxylation and workup.Minimizes thermal side reactions and potential for decarboxylation.
Atmosphere Inert (Nitrogen or Argon)Prevents quenching of the highly reactive Grignard reagent by atmospheric moisture.[6]
Solvent Anhydrous Ether or THFEthereal solvents stabilize the Grignard reagent and are unreactive towards it.[15]
Workup Acidity Dilute aqueous acid (e.g., 1M HCl)Sufficient to protonate the carboxylate without creating harsh conditions that promote decarboxylation.[9]

Visualizing the Process

Diagram 1: Key Steps in the Grignard Synthesis of 2-Ethyl-4-methylbenzoic Acid

G cluster_0 Step 1: Grignard Formation cluster_1 Step 2: Carboxylation cluster_2 Step 3: Acidic Workup cluster_3 Potential Side Reaction A 2-Bromo-1-ethyl-4-methylbenzene C 2-Ethyl-4-methylphenyl- magnesium bromide A->C Gentle Reflux B Mg, Anhydrous Ether B->C E Magnesium Carboxylate Salt C->E Low Temperature D Solid CO2 (Dry Ice) D->E G 2-Ethyl-4-methylbenzoic Acid E->G Protonation F Dilute HCl (aq) F->G H 1-Ethyl-3-methylbenzene G->H Decarboxylation (Heat, Acid, or Metal Catalyst) G cluster_troubleshooting Troubleshooting Path Start Low Yield of 2-Ethyl-4-methylbenzoic Acid Q1 Is 1-ethyl-3-methylbenzene the major byproduct? Start->Q1 A1_Yes Decarboxylation is occurring post-synthesis. Q1->A1_Yes Yes A1_No Issue likely in Grignard formation or carboxylation step. Q1->A1_No No S1 Review purification methods. Avoid high temperatures. A1_Yes->S1 S2 Check for catalyst carryover from previous steps. A1_Yes->S2 S3 Ensure strictly anhydrous conditions. A1_No->S3 S4 Verify temperature control during all stages. A1_No->S4

Caption: Decision tree for diagnosing low product yields.

References

  • Dalton Transactions. (2011). Mechanism of silver- and copper-catalyzed decarboxylation reactions of aryl carboxylic acids. RSC Publishing. [Link]

  • Angewandte Chemie International Edition. (2021). Decarboxylative Hydroxylation of Benzoic Acids. Wiley Online Library. [Link]

  • Google Patents. (1978).
  • The Journal of Physical Chemistry A. (2003). Spectroscopy of Hydrothermal Reactions 23: The Effect of OH Substitution on the Rates and Mechanisms of Decarboxylation of Benzoic Acid. ACS Publications. [Link]

  • International Journal of Basic & Pharmaceutical Sciences. (2024). protodecarboxylation of benzoic acid (substituted) by using transition metals compound- copper carbonate. [Link]

  • ResearchGate. (2011). Mechanism of silver- and copper-catalyzed decarboxylation reactions of aryl carboxylic acids. [Link]

  • Nature Communications. (2023). Direct decarboxylative 18 F-fluorination of benzoic acids using visible light catalysis. [Link]

  • Accounts of Chemical Research. (2011). Aryl-Decarboxylation Reactions Catalyzed by Palladium: Scope and Mechanism. ACS Publications. [Link]

  • Chemical Review and Letters. (2023). Oxidative Decarboxylation of Arylacetic Acids: Novel Approach to the Synthesis of Aryl Aldehydes and Ketones. [Link]

  • ACS Catalysis. (2021). On the Mechanism of Catalytic Decarboxylation of Carboxylic Acids on Carbon-Supported Palladium Hydride. ACS Publications. [Link]

  • Grignard Reaction Reagents: A Toolbox for Chemists. (2024). Grignard Reaction Reagents: A Toolbox for Chemists. [Link]

  • Energy & Fuels. (1996). Decarboxylation and Coupling Reactions of Aromatic Acids under Coal-Liquefaction Conditions. ACS Publications. [Link]

  • Organic Chemistry Portal. Grignard Reaction. [Link]

  • University of Canterbury. organic synthesis: benzoic acid via a grignard reaction. [Link]

  • Boston University. (2011). Grignard Reaction - Synthesis of Substituted Benzoic Acids. [Link]

  • ResearchGate. (2014). DFT investigation on the decarboxylation mechanism of ortho hydroxy benzoic acids with acid catalysis. [Link]

  • Organic Syntheses. esterification of carboxylic acids with trialkyloxonium salts: ethyl and methyl 4-acetoxybenzoates. [Link]

  • ResearchGate. (2018). Synthesis of 2-(4-ethylphenoxymethyl)benzoic acid 2. Preparation of.... [Link]

  • The Journal of Organic Chemistry. (2007). Two Methods for Direct ortho-Arylation of Benzoic Acids. ACS Publications. [Link]

  • Master Organic Chemistry. (2015). Reactions of Grignard Reagents. [Link]

  • GRIGNARD REACTION – Synthesis of Benzoic Acid. GRIGNARD REACTION – Synthesis of Benzoic Acid. [Link]

  • ResearchGate. (1999). Side Reactions in a Grignard Synthesis. [Link]

  • Preparation of Benzoic Acid from the Grignard Reaction. Preparation of Benzoic Acid from the Grignard Reaction. [Link]

  • ResearchGate. (2021). CO 2 (De)Activation in Carboxylation Reactions: A Case Study Using Grignard Reagents and Nucleophilic Bases. [Link]

  • JoVE. (2025). Video: Preparation of Carboxylic Acids: Carboxylation of Grignard Reagents. [Link]

  • Docsity. (2021). Synthesis of Benzoic Acid Using the Grignard Reaction in Lab. [Link]

  • MPG.PuRe. (2019). Structures and Chemical Rearrangements of Benzoate Derivatives Following Gas Phase Decarboxylation. [Link]

  • Google Patents. (2023).
  • Organic Syntheses. 10. [Link]

  • Organic Chemistry Portal. Decarboxylation. [Link]

  • Master Organic Chemistry. (2022). Decarboxylation. [Link]

  • Justice Media. (2025). Carboxylation Of Grignard Reagents Mechanism. [Link]

  • Google Patents. (2002). Process for the preparation of 2-(4-methylphenyl)
  • Quora. (2020). What is the procedure to perform the synthesis of ethyl benzoate, and what are the amounts of reagents to use on lab scale?. [Link]

  • ResearchGate. (2018). (PDF) How Acid-Catalyzed Decarboxylation of 2,4-Dimethoxybenzoic Acid Avoids Formation of Protonated CO2. [Link]

  • Google Patents. (2000). A process for the preparation of 2-(4-methylphenyl)
  • Google Patents. (1964). Process for making grignard reagents.

Sources

Troubleshooting

Technical Support Center: Catalyst Alternatives for Ethyl Benzoate Synthesis

The following technical guide is structured as a specialized support resource for researchers optimizing the synthesis of ethyl benzoate via alkoxycarbonylation of aryl halides . Topic: Replacement Strategies for Pd(dppf...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide is structured as a specialized support resource for researchers optimizing the synthesis of ethyl benzoate via alkoxycarbonylation of aryl halides .

Topic: Replacement Strategies for Pd(dppf)Cl₂ in Alkoxycarbonylation Audience: Medicinal Chemists, Process Chemists, and R&D Scientists Context: You are currently using Pd(dppf)Cl₂ (1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride) to convert Bromobenzene to Ethyl Benzoate via carbonylation. You seek alternatives due to cost, supply chain issues, or purification difficulties.

Executive Summary & Decision Matrix

Pd(dppf)Cl₂ is a "gold standard" catalyst because the large bite angle of the dppf ligand stabilizes the palladium center and favors reductive elimination, which is crucial for carbonylation. However, it is expensive and can lead to high residual metal content.

Use the decision tree below to select the best alternative based on your laboratory's specific constraints.

CatalystSelection Start Primary Constraint? Cost Cost Reduction Start->Cost Green Green / Purification Start->Green Safety Avoid CO Gas Start->Safety NiCat Nickel Catalysis (NiCl2 + Ligands) Cost->NiCat Extreme Cost Sensitivity PdOAc Pd(OAc)2 + Xantphos Cost->PdOAc Moderate Cost / High Activity HetPd Pd/C (Heterogeneous) Green->HetPd Easy Filtration MoCO Mo(CO)6 or Phenyl Formate Safety->MoCO Solid CO Source

Figure 1: Decision matrix for selecting a catalyst alternative. Use this to navigate the protocols below.

High-Performance Alternative: Pd(OAc)₂ / Xantphos

Best For: Users requiring higher turnover frequencies (TOF) and lower catalyst loading than Pd(dppf)Cl₂.

Technical Rationale

While dppf has a bite angle of ~99°, Xantphos (4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene) has a wider bite angle (~111°). In carbonylation reactions, this wider angle forces the metal center into a geometry that significantly accelerates the reductive elimination of the acyl-palladium species, often allowing the reaction to proceed at atmospheric pressure (balloon) rather than requiring a high-pressure autoclave [1].

Experimental Protocol

Reaction: Bromobenzene + CO (1 atm) + EtOH


 Ethyl Benzoate
  • Catalyst Prep: In a glovebox or under Argon, mix Pd(OAc)₂ (1 mol%) and Xantphos (1.5 mol%) in dry toluene. Stir for 10 mins to form the active (Xantphos)Pd(0) species (solution turns yellow/orange).

  • Substrate Addition: Add Bromobenzene (1.0 equiv) and Et₃N (2.0 equiv).

  • Nucleophile: Add Ethanol (5.0 equiv or use as cosolvent).

  • Carbonylation: Purge the vessel with CO (balloon pressure is sufficient). Heat to 80°C for 12-16 hours.

  • Workup: Filter through Celite to remove salts. Concentrate and purify via flash chromatography (Hex/EtOAc).

Troubleshooting Guide
SymptomProbable CauseCorrective Action
Low Conversion Oxidation of XantphosXantphos is air-sensitive in solution. Ensure rigorous degassing of solvents. Use fresh ligand.
Pd Black Formation Ligand dissociationIncrease Ligand:Pd ratio to 2:1. The excess ligand stabilizes the Pd(0) species.
No Reaction CO PoisoningUnlike dppf, Xantphos systems are robust, but too much CO pressure (>10 bar) can sometimes inhibit the initial oxidative addition. Stick to 1-5 bar.

Earth-Abundant Alternative: Nickel Catalysis

Best For: Drastic cost reduction and avoiding precious metals.

Technical Rationale

Nickel is significantly cheaper than Palladium but has a smaller atomic radius and different redox potentials. The challenge with Ni is its strong affinity for CO, forming inactive Ni(CO)₄.[1] Recent advances utilize photoredox dual catalysis or specific bidentate ligands to prevent this "CO poisoning" of the catalyst [2].

Experimental Protocol (Thermal Approach)

System: NiCl₂(dppe) / Zn reductant Note: This method often requires higher pressure than Pd.

  • Loading: Use NiCl₂(dppe) (5 mol%) and Zinc powder (10 mol%) as a reductant to generate Ni(0) in situ.

  • Conditions: Mix Bromobenzene, Ethanol, and K₂CO₃ (2 equiv) in DMF.

  • Pressure: Pressurize autoclave to 10 bar (150 psi) CO.

  • Temp: Heat to 100°C for 24 hours.

Troubleshooting Guide
QuestionAnswer
Why is the reaction stuck at <20% yield? Nickel catalysts are highly susceptible to deactivation by water. Ensure DMF is anhydrous (<50 ppm water). The Zn reductant surface must be active; activate Zn dust with dilute HCl and wash/dry before use.
Can I use a balloon (1 atm)? Generally, no. Nickel requires higher CO pressure to facilitate insertion, unlike the Pd/Xantphos system. If you must use 1 atm, consider a photoredox Ni method [2].
Safety Warning This reaction can generate trace Ni(CO)₄ (Nickel Tetracarbonyl), which is extremely toxic. Always vent the autoclave into a bleach scrubber.

Heterogeneous Alternative: Pd/C (Palladium on Carbon)

Best For: Process scale-up and easy catalyst removal.

Technical Rationale

Pd/C is often dismissed for carbonylation due to leaching, but with the addition of specific bases (like DBU or inorganic carbonates) and higher pressures, it works effectively. The mechanism relies on leached Pd clusters performing the catalysis and re-depositing onto the support (boomerang effect) [3].

Experimental Protocol
  • Catalyst: 10 wt% Pd/C (use 2 mol% Pd equivalent).

  • Additives: Add PPh₃ (4 mol%) to the mixture. Crucial Step: Adding free ligand to Pd/C creates a "pseudo-homogeneous" system that significantly boosts activity while maintaining filterability.

  • Base: Use NaOAc or K₂CO₃. Avoid strong amine bases if possible to reduce leaching.

  • Conditions: 10 bar CO, 120°C, Ethanol solvent.

Troubleshooting Guide
SymptomDiagnosis & Fix
High Pd in product "Leaching" is actually part of the mechanism. To fix: Perform a hot filtration to remove bulk carbon, then treat the filtrate with a metal scavenger (e.g., SiliaMetS® Thiol) to remove soluble Pd species.
Stalling after 1st Recycle The Pd has agglomerated (sintered). Fresh PPh₃ must be added to every recycle run to re-disperse the active species.

Comparative Data Analysis

The following table contrasts the standard Pd(dppf)Cl₂ with the recommended alternatives for the synthesis of Ethyl Benzoate.

MetricPd(dppf)Cl₂ (Standard)Pd(OAc)₂ / XantphosNiCl₂(dppe)Pd/C + PPh₃
Catalyst Cost High (

$)
Moderate (

)
Very Low ($)Moderate (

)
Reaction Pressure 1-5 bar1 bar (Balloon) 10-20 bar10-20 bar
Temp 80-100°C60-80°C100-120°C120°C
TOF (hr⁻¹) ~50-100>200 ~10-20~50
Key Risk High residual PdLigand oxidationNi(CO)₄ toxicity Metal Leaching

Mechanistic Visualization

Understanding the cycle helps in troubleshooting. The diagram below illustrates the critical difference between the Pd and Ni cycles, specifically the "CO Poisoning" trap in Nickel catalysis.

Mechanism Pd0 Active Pd(0)L2 OxAdd Oxidative Addition (Ar-Pd-Br) Pd0->OxAdd Ar-Br NiTrap TRAP: Ni(CO)4 (Inactive/Toxic) Pd0->NiTrap If Metal = Ni High CO Pressure COInsert CO Insertion (Ar-CO-Pd-Br) OxAdd->COInsert CO Prod Reductive Elimination (Ethyl Benzoate) COInsert->Prod EtOH / Base Prod->Pd0 Regeneration

Figure 2: Simplified catalytic cycle. Note the red "Trap" pathway for Nickel catalysts if CO pressure is too high before oxidative addition.

References

  • Martinelli, J. R., et al. (2008). "Palladium-Catalyzed Carbonylation Reactions of Aryl Bromides at Atmospheric Pressure: A General System Based on Xantphos." Journal of the American Chemical Society. Link

  • Serrano, E., et al. (2025). "Nickel-catalyzed aminocarbonylation of aryl chlorides enabled by a newly designed CO source."[1][2] Chemical Science. Link

  • Li, M., et al. (2020).[3][4] "Efficient Heterogeneous Palladium Catalysts in Oxidative Cascade Reactions." Accounts of Chemical Research. Link

Sources

Optimization

minimizing side products in 2-ethyl-4-methylbenzoic acid preparation

Technical Support Center: 2-Ethyl-4-Methylbenzoic Acid Synthesis Subject: Minimizing Side Products & Process Optimization Document ID: TS-EMBA-2026-V1 Audience: Medicinal Chemists, Process Development Scientists[1][2][3]...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: 2-Ethyl-4-Methylbenzoic Acid Synthesis

Subject: Minimizing Side Products & Process Optimization Document ID: TS-EMBA-2026-V1 Audience: Medicinal Chemists, Process Development Scientists[1][2][3]

Executive Summary

The synthesis of 2-ethyl-4-methylbenzoic acid (CAS: 190367-29-4) presents a specific regiochemical challenge: installing an ethyl group ortho to the carboxylic acid while preserving the para-methyl group.[1][2]

Direct oxidation of 2-ethyl-p-xylene is not recommended for high-purity applications due to the higher reactivity of the ethyl benzylic position compared to the methyl, leading to inseparable mixtures of keto-acids and isomers.[1]

This guide focuses on the two most robust synthetic pathways:

  • Method A (Preferred): Palladium-Catalyzed Cross-Coupling (Negishi) of Methyl 2-bromo-4-methylbenzoate.[1][2]

  • Method B (Alternative): Grignard Carboxylation of 1-bromo-2-ethyl-4-methylbenzene.[1][2]

Method A: Negishi Cross-Coupling (High Precision)

Recommended for scale-up and when starting from Methyl 2-bromo-4-methylbenzoate.[1][2]

Reaction Logic & Protocol

This method avoids the "ortho-effect" steric hindrance by using a highly reactive organozinc species.[1]

  • Step 1 (Organozinc Formation): React Ethylmagnesium bromide (EtMgBr) with Zinc Bromide (ZnBr₂) to form Ethylzinc bromide (EtZnBr) in situ.[2][3]

  • Step 2 (Coupling): React EtZnBr with Methyl 2-bromo-4-methylbenzoate using a Pd(dppf)Cl₂ catalyst.

  • Step 3 (Saponification): Hydrolyze the ester to the final acid.[1][3]

Impurity Profile & Mitigation
Impurity TypeStructure/IdentityRoot CauseMitigation Strategy
Hydro-dehalogenated Methyl 4-methylbenzoate (Des-bromo)Moisture in THF; Protonation of the Pd-Ar intermediate.[1][2]Ensure THF is distilled/dry (<50 ppm H₂O).[2][3] Increase inert gas flow during addition.[1][3]
Homocoupling (Biaryl) Bis(methoxycarbonyl) dimethylbiphenylSlow transmetallation; Catalyst degradation.[2][3]Maintain cryogenic temperatures (-78°C to 0°C) during organozinc formation.[1][2] Use fresh Pd(dppf)Cl₂.[2][3]
Unreacted SM Methyl 2-bromo-4-methylbenzoateCatalyst poisoning; Stalled cycle.[1][2]Add the organozinc reagent slowly to the aryl halide/catalyst mixture to maintain active Pd(0) species.[1][3]
Residual Ester Methyl 2-ethyl-4-methylbenzoateIncomplete saponification.[1][2]Extend hydrolysis time; ensure pH < 3 during workup to fully protonate the acid.
Troubleshooting Guide (Method A)

Q: My conversion is stuck at 70%, and the catalyst has turned black/precipitated.

A: This indicates catalyst decomposition ("Pd black" formation). [2][3] * Immediate Fix: Add a fresh 0.05 eq aliquot of catalyst and gently warm.

  • Prevention: Ensure your ZnBr₂ is anhydrous (flame-dry under vacuum before use).[1][2] Water kills the organozinc, stalling the catalytic cycle and destabilizing the Pd.[1][3]

Q: I see a spot just below the product on TLC that won't separate.

A: This is likely the Des-bromo impurity (Methyl 4-methylbenzoate) . [1][2] * Diagnosis: Check NMR for a doublet at ~7.9 ppm (2H) lacking the ethyl multiplet. [2][3] * Solution: This is difficult to remove by flash chromatography.[1][3] Recrystallize the final acid (after hydrolysis) from Ethanol/Water, as the des-ethyl acid is significantly more soluble.[2][3]

Method B: Grignard Carboxylation (Direct Route)

Recommended for smaller batches starting from the aryl halide.[2][3]

Reaction Logic

Direct lithiation or Grignard formation of 1-bromo-2-ethyl-4-methylbenzene followed by quenching with CO₂.[1][2]

Impurity Profile & Mitigation
Impurity TypeStructure/IdentityRoot CauseMitigation Strategy
Wurtz Dimer 4,4'-dimethyl-2,2'-diethyl-biphenylHigh concentration of aryl radical during Grignard formation.[1][2][3]Use slow addition of the aryl bromide to the Mg turnings (dilution is key).[1][3]
Bis-Aryl Ketone Bis(2-ethyl-4-methylphenyl)methanoneExcess Grignard reacting with the formed carboxylate salt.[1][2]Use a large excess of CO₂ (dry ice).[1][2][3] Do not bubble gas; pour the Grignard onto crushed dry ice to keep CO₂ in vast excess.[1][3]
Protonated Arene 1-ethyl-3-methylbenzeneMoisture in the CO₂ source or solvent.[1][2]Flame-dry glassware.[1][2] Use crushed dry ice from a fresh block (wipe off frost).

Visualizing the Pathway & Fail Points

The following diagram illustrates the critical bifurcation points where side products are generated in the Negishi pathway (Method A).

G Start Methyl 2-bromo-4-methylbenzoate Pd_Cycle Pd(II) Oxidative Addition Start->Pd_Cycle Pd(dppf)Cl2 Reagent EtZnBr (Organozinc) Transmetal Transmetallation Reagent->Transmetal Pd_Cycle->Transmetal Impurity_DesBromo Impurity: Methyl 4-methylbenzoate (Hydrodehalogenation) Pd_Cycle->Impurity_DesBromo + H2O (Moisture) RedElim Reductive Elimination Transmetal->RedElim Impurity_Biaryl Impurity: Biaryl Dimer (Homocoupling) Transmetal->Impurity_Biaryl Slow Kinetics Product_Ester Methyl 2-ethyl-4-methylbenzoate RedElim->Product_Ester Final_Acid 2-ethyl-4-methylbenzoic acid Product_Ester->Final_Acid NaOH / MeOH (Hydrolysis)

Figure 1: Mechanistic pathway of the Negishi coupling showing critical moisture-sensitive steps leading to hydrodehalogenation.[1][2]

FAQ: Expert Troubleshooting

Q: Can I use KMnO₄ to oxidize 2-ethyl-4-methylbenzaldehyde instead? A: We strongly advise against this.[1][2] While aldehydes oxidize easily, the ethyl group at the ortho position is highly susceptible to benzylic oxidation under standard permanganate conditions.[1][3] You will likely generate significant amounts of 4-methylphthalic acid (oxidation of the ethyl group to -COOH) or 2-acetyl-4-methylbenzoic acid .[1][2] The Negishi or Grignard routes provide superior regiocontrol.[1][3]

Q: Why is the boiling point of my product lower than reported? A: If you isolated the intermediate ester (Methyl 2-ethyl-4-methylbenzoate), it is an oil.[1][2] The final acid should be a solid (MP approx 143-147°C, though literature varies by crystal form).[2][3] If your acid is an oil or has a low MP, it is likely contaminated with 1-ethyl-3-methylbenzene (solvent trapped) or the des-bromo impurity .[1][2] Dry thoroughly under high vacuum at 50°C to remove solvent/hydrocarbons.[1][3]

Q: What is the best stopping point in the Negishi protocol? A: You can store the Methyl 2-ethyl-4-methylbenzoate intermediate indefinitely.[1] Do not store the active organozinc reagent; it must be used immediately upon preparation.[1][3]

References

  • Negishi Coupling for Benzoate Synthesis Title: Preparation of piperidinyl-4-yl-benzamide derivatives as modulators of lipid synthesis.[1][2][4] Source: US Patent 8,871,790 B2 (Example 48.1 & 48.2).[2][3] URL: Relevance: Explicit experimental procedure for converting Methyl 2-bromo-4-methylbenzoate to 2-ethyl-4-methylbenzoic acid via Zn/Pd coupling.

  • Impurity Characterization Title: 4-Ethyl-2-methylbenzoic acid (Compound Summary).[1][2][5][6] Source: PubChem (NIH).[1][2] URL:[Link] Relevance:[2][3][7][8][9] Verification of chemical structure, isomers, and physical properties.[2][3][6]

Sources

Troubleshooting

Technical Support Center: Handling Air-Sensitive Organozinc Reagents for Benzoate Synthesis

A Guide for Researchers, Scientists, and Drug Development Professionals Introduction: The Challenge and Power of Organozinc Reagents Organozinc reagents are powerful tools in organic synthesis, enabling the formation of...

Author: BenchChem Technical Support Team. Date: March 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Challenge and Power of Organozinc Reagents

Organozinc reagents are powerful tools in organic synthesis, enabling the formation of carbon-carbon bonds with a high degree of functional group tolerance.[1][2] Their application in the synthesis of benzoates, key structural motifs in pharmaceuticals and materials science, is of significant interest.[3] However, the utility of these reagents is often hampered by their sensitivity to air and moisture, which can lead to decomposition, reduced yields, and the formation of unwanted byproducts.[4][5] Many organozinc compounds are pyrophoric, meaning they can ignite spontaneously upon contact with air.[6][7][8]

This guide provides a comprehensive framework for the safe and effective handling of these sensitive reagents, empowering researchers to overcome common challenges and achieve reproducible, high-yielding results in their benzoate synthesis endeavors.

Frequently Asked Questions (FAQs)

This section addresses common questions and concerns related to the handling of air-sensitive organozinc reagents.

Q1: What makes organozinc reagents so sensitive to air and moisture?

A: The carbon-zinc bond in organozinc reagents is highly polarized, with a significant partial negative charge on the carbon atom. This makes the carbon atom highly nucleophilic and basic. Oxygen in the air can readily oxidize the organozinc reagent, while water, with its acidic protons, will rapidly protonate the carbanion, leading to the formation of the corresponding hydrocarbon and zinc hydroxide.[9][10] This decomposition is often exothermic and can be vigorous.

Q2: What is the minimum level of inert atmosphere required for working with organozinc reagents?

A: For most applications involving common organozinc reagents, a well-maintained Schlenk line or a glove box is essential.[9][11][12] A Schlenk line allows for the manipulation of reagents under a positive pressure of an inert gas, such as nitrogen or argon, effectively excluding air and moisture.[12] For exceptionally sensitive or pyrophoric reagents, or for extended manipulations, a glove box provides a more controlled and rigorously inert environment.[6][13]

Q3: Can I use a nitrogen-filled balloon instead of a Schlenk line?

A: While a nitrogen-filled balloon can provide a temporary inert atmosphere for less sensitive reactions, it is generally not recommended for organozinc chemistry.[6][14] Balloons are permeable to atmospheric gases over time, and the pressure they provide is less consistent than that from a regulated gas line. For reproducible and safe results with air-sensitive organozinc reagents, a Schlenk line is the standard and recommended equipment.[11][12]

Q4: My organozinc reaction for benzoate synthesis is giving a low yield. What are the most likely causes?

A: Low yields in organozinc-mediated benzoate synthesis can stem from several factors:

  • Incomplete exclusion of air and moisture: This is the most common culprit, leading to reagent decomposition.[15]

  • Poor quality of the organozinc reagent: The reagent may have degraded during storage or may not have been prepared correctly.

  • Inactive catalyst: If a transition metal catalyst (e.g., palladium) is used for a cross-coupling reaction, it may be inactive due to oxidation or improper handling.

  • Incorrect stoichiometry: Inaccurate measurement of reagents can lead to incomplete conversion.

  • Suboptimal reaction conditions: Temperature, solvent, and reaction time can all significantly impact the yield.[16]

Q5: How can I be sure my glassware is truly "dry" for an air-sensitive reaction?

A: Simply air-drying glassware is insufficient. Adsorbed water on the glass surface can be a significant source of moisture.[13][17] The most effective method is to oven-dry the glassware at a high temperature (e.g., 120-150 °C) for several hours or overnight and then allow it to cool under a stream of dry inert gas or in a desiccator.[13] Alternatively, flame-drying the glassware under vacuum using a heat gun is a rapid and effective method for removing residual moisture.[14][18]

Troubleshooting Guide

This section provides a systematic approach to diagnosing and resolving common problems encountered during the synthesis of benzoates using organozinc reagents.

Symptom Potential Cause Troubleshooting Steps
Low or No Product Formation 1. Reagent Decomposition: The organozinc reagent was exposed to air or moisture.- Ensure all glassware is rigorously dried and the reaction is set up under a positive pressure of high-purity inert gas.[13][17] - Use freshly opened or properly stored and sealed organozinc reagents. - Consider titrating the organozinc reagent to determine its active concentration before use.[4][19]
2. Inactive Catalyst: The palladium or other transition metal catalyst has been deactivated.- Use fresh catalyst from a reputable supplier. - Store the catalyst under an inert atmosphere. - Ensure the reaction solvent is adequately degassed to remove dissolved oxygen.
3. Incorrect Reaction Temperature: The reaction is too cold to proceed at a reasonable rate, or too hot, leading to decomposition.- Carefully monitor and control the reaction temperature using a suitable bath (e.g., ice-water, dry ice/acetone). - Consult literature for the optimal temperature range for the specific reaction.
Formation of Significant Side Products (e.g., homocoupling of the organozinc reagent) 1. Presence of Oxygen: Trace amounts of oxygen can promote homocoupling.- Thoroughly degas the reaction solvent by sparging with an inert gas or by using the freeze-pump-thaw method.[13] - Ensure a leak-free reaction setup.
2. Catalyst Issues: The catalyst may be promoting side reactions.- Screen different catalysts or ligands to optimize for the desired cross-coupling reaction.
Reaction Fails to Initiate 1. Inactive Zinc Metal (for in situ preparation): The surface of the zinc metal is passivated with zinc oxide.- Activate the zinc metal prior to use by washing with dilute acid, followed by rinsing with water, ethanol, and ether, and then drying under vacuum. - Consider using commercially available activated zinc dust (Rieke zinc).[20]
2. Poor Quality Starting Materials: The aryl halide or other starting material is impure.- Purify starting materials by distillation, recrystallization, or chromatography as needed.
Inconsistent Results Between Batches 1. Variability in Reagent Quality: The concentration or purity of the organozinc reagent is not consistent.- Standardize the procedure for preparing and titrating the organozinc reagent.[4] - Use reagents from the same lot number for critical experiments.
2. Inconsistent Inert Atmosphere Technique: Variations in the quality of the inert atmosphere setup.- Develop and strictly follow a standard operating procedure (SOP) for setting up the Schlenk line and performing air-sensitive transfers.[11]

Experimental Protocols

Protocol 1: General Setup for an Air-Sensitive Reaction using a Schlenk Line

This protocol outlines the fundamental steps for establishing an inert atmosphere for a reaction.

  • Glassware Preparation: Ensure all glassware, including the reaction flask, addition funnel, and condenser, is thoroughly cleaned and oven-dried for at least 4 hours at 125°C.[13][17]

  • Assembly: Assemble the glassware while still hot and immediately place it under a positive pressure of dry nitrogen or argon from the Schlenk line. Use a thin layer of high-vacuum grease on all ground-glass joints.

  • Purging the System: Perform at least three cycles of evacuating the system using the vacuum manifold of the Schlenk line and refilling it with the inert gas.[12] This process, known as "purging" or "evacuation-backfill," removes residual air from the apparatus.

  • Maintaining Inert Atmosphere: Throughout the reaction, maintain a slight positive pressure of the inert gas, which can be monitored by a bubbler attached to the gas outlet of the Schlenk line.[12]

Protocol 2: Transfer of an Air-Sensitive Organozinc Reagent via Syringe

This protocol describes the safe transfer of a liquid organozinc reagent.

  • Syringe Preparation: Dry a glass syringe and a long needle in an oven. Allow them to cool in a desiccator.

  • Flushing the Syringe: Flush the syringe with dry nitrogen or argon by drawing the inert gas from a balloon or a needle connected to the Schlenk line and expelling it. Repeat this process three times.[18]

  • Reagent Transfer: Puncture the septum of the organozinc reagent bottle with the needle. It is crucial to maintain a positive pressure of inert gas in the reagent bottle. This can be achieved by inserting a second needle connected to the inert gas line.

  • Withdrawing the Reagent: Slowly withdraw the desired volume of the organozinc solution into the syringe.

  • Injecting the Reagent: Quickly and carefully transfer the reagent to the reaction flask by piercing the septum. Inject the reagent slowly, especially if the reaction is exothermic.

  • Quenching the Syringe: Immediately after use, quench any residual organozinc reagent in the syringe by drawing up a small amount of a suitable quenching agent (e.g., isopropanol) and expelling the mixture into a separate beaker containing more quenching agent.

Visualizations

Experimental Workflow for Benzoate Synthesis

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification start Start dry_glassware Oven-dry Glassware start->dry_glassware assemble_schlenk Assemble Schlenk Line dry_glassware->assemble_schlenk purge_system Purge System (3x Vacuum/Inert Gas) assemble_schlenk->purge_system add_reagents Add Aryl Halide & Solvent purge_system->add_reagents cool_reaction Cool to Reaction Temperature add_reagents->cool_reaction add_organozinc Add Organozinc Reagent cool_reaction->add_organozinc add_benzoate_precursor Add Benzoate Precursor add_organozinc->add_benzoate_precursor stir_reaction Stir at Reaction Temperature add_benzoate_precursor->stir_reaction monitor_reaction Monitor Reaction (TLC/GC-MS) stir_reaction->monitor_reaction quench_reaction Quench Reaction monitor_reaction->quench_reaction extraction Aqueous Extraction quench_reaction->extraction dry_organic_layer Dry Organic Layer extraction->dry_organic_layer concentrate Concentrate in vacuo dry_organic_layer->concentrate purification Purify (Chromatography) concentrate->purification end Isolated Benzoate Product purification->end G cluster_inert Inert Atmosphere Issues cluster_reagents Reagent Quality Issues cluster_conditions Reaction Condition Issues start Low Yield or Reaction Failure check_inert Check Inert Atmosphere Technique start->check_inert check_reagents Check Reagent Quality start->check_reagents check_conditions Check Reaction Conditions start->check_conditions leak_test Leak in System? check_inert->leak_test gas_purity Inert Gas Purity? check_inert->gas_purity glassware_dry Glassware Properly Dried? check_inert->glassware_dry titrate_organozinc Titrate Organozinc? check_reagents->titrate_organozinc fresh_catalyst Catalyst Fresh? check_reagents->fresh_catalyst pure_starting_materials Starting Materials Pure? check_reagents->pure_starting_materials correct_temp Correct Temperature? check_conditions->correct_temp solvent_degassed Solvent Degassed? check_conditions->solvent_degassed stirring_adequate Adequate Stirring? check_conditions->stirring_adequate solution Implement Corrective Actions leak_test->solution gas_purity->solution glassware_dry->solution titrate_organozinc->solution fresh_catalyst->solution pure_starting_materials->solution correct_temp->solution solvent_degassed->solution stirring_adequate->solution

Caption: Troubleshooting Flowchart for Organozinc Reactions.

References

  • Columbia University. (n.d.). The Safe Use of Pyrophoric Reagents. Columbia Research. Retrieved from [Link]

  • Fiveable. (2025, August 15). Inert atmosphere Definition - Organic Chemistry II Key.... Retrieved from [Link]

  • UCLA Chemistry & Biochemistry. (2009, February). Procedures for Safe Use of Pyrophoric Liquid Reagents. Retrieved from [Link]

  • James, M. J., et al. (2023, January 29). An Illustrated Guide to Schlenk Line Techniques. Organometallics. Retrieved from [Link]

  • University of Texas at Austin. (2023, August 1). Requirements for Pyrophoric Research. Retrieved from [Link]

  • Princeton University. (n.d.). SAFE OPERATING PROCEDURE PYROPHORIC REAGENTS ORGANOLITHIUM REAGENTS. Retrieved from [Link]

  • Wikipedia. (n.d.). Schlenk line. Retrieved from [Link]

  • University of California, Santa Barbara. (n.d.). Pyrophoric Reagents Handling in Research Labs. Environmental Health and Safety. Retrieved from [Link]

  • Organic Lab Techniques. (2022, February 2). Inert Atmosphere [Video]. YouTube. Retrieved from [Link]

  • James, M. J., et al. (2022, June 15). Safe Handling of Air-Sensitive Organometallic Reagents Using Schlenk Line Techniques: Negishi Cross-Couplings for Trainee Graduate Students. Journal of Chemical Education. Retrieved from [Link]

  • Nichols, L. (2022, May 5). 7.3: Inert Atmospheric Methods. Chemistry LibreTexts. Retrieved from [Link]

  • ResearchGate. (2015, June 8). What are the possible ways to do a perfect inert atmosphere organic reaction without using glove box?. Retrieved from [Link]

  • James, M. J., et al. (2022, June 15). (PDF) Safe Handling of Air-Sensitive Organometallic Reagents Using Schlenk Line Techniques: Negishi Cross-Couplings for Trainee Graduate Students. ResearchGate. Retrieved from [Link]

  • Ellwart, M., et al. (n.d.). Preparation of Solid Organozinc Pivalates and their Reaction in Pd-Catalyzed Cross-Couplings. Organic Syntheses. Retrieved from [Link]

  • Ellwart, M., et al. (2018, May 30). Preparation of Solid Organozinc Pivalates and their Reaction in Pd-Catalyzed Cross-Couplings. Organic Syntheses. Retrieved from [Link]

  • Wipf Group, University of Pittsburgh. (2014, February 22). Techniques for Handling Air- and Moisture-Sensitive Compounds. Retrieved from [Link]

  • Scribd. (n.d.). Organolithium and Organozinc Reagents | PDF | Chemistry | Chemical Compounds. Retrieved from [Link]

  • Erdik, E. (n.d.). Organozinc Reagents in Organic Synthesis - 1st Edition. Routledge. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Mechanisms of Activating Agents to Form Organozinc Reagents from Zinc Metal: Lessons for Reaction Design. PMC. Retrieved from [Link]

  • Wikipedia. (n.d.). Organozinc chemistry. Retrieved from [Link]

  • Royal Society of Chemistry. (2015, February 12). Advances in Tandem Reactions with Organozinc Reagents. Retrieved from [Link]

  • University of Rochester. (n.d.). Troubleshooting: How to Improve Yield. Chemistry. Retrieved from [Link]

  • Knochel, P., et al. (n.d.). Preparation and Applications of Functionalized Organozinc Compounds. Angewandte Chemie International Edition in English. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Benzoic Acid Esters, Benzoates. Retrieved from [Link]

  • ACS Publications. (2024, October 1). Organozinc Reagents: Highly Efficient Scalable Continuous Conversion in Various Concentrations and Reaction Types. Organic Process Research & Development. Retrieved from [Link]

  • MDPI. (2010, November 8). Recent Advance in Heterocyclic Organozinc and Organomanganese Compounds; Direct Synthetic Routes and Application in Organic Synthesis. Retrieved from [Link]

Sources

Optimization

separation of 2-ethyl-4-methylbenzoic acid from unreacted starting material

Welcome to the technical support center for the purification of 2-ethyl-4-methylbenzoic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solution...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the purification of 2-ethyl-4-methylbenzoic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions for separating the desired product from unreacted starting materials and other impurities. The methodologies described herein are grounded in established chemical principles and validated through extensive laboratory application.

Understanding the Separation Challenge

The successful synthesis of 2-ethyl-4-methylbenzoic acid is often followed by the critical step of purification. The reaction mixture typically contains the desired carboxylic acid product alongside unreacted starting materials, byproducts, and catalysts. The efficiency of this separation directly impacts the yield and purity of the final compound, which is paramount in research and pharmaceutical development.

The primary strategy for this separation hinges on the acidic nature of the carboxylic acid group. This functional group provides a powerful handle for separation from neutral or basic impurities through techniques like acid-base extraction. Subsequent purification can be achieved through recrystallization, which relies on differences in solubility between the product and any remaining impurities.

Key Compound Properties

A thorough understanding of the physical and chemical properties of the compounds involved is crucial for designing an effective separation protocol.

CompoundMolecular FormulaMolecular Weight ( g/mol )Key Properties
2-Ethyl-4-methylbenzoic acid C10H12O2164.20Acidic (pKa ~4-5), solid at room temperature.[1][2]
Common Starting Materials (Examples)
1-Bromo-2-ethyl-4-methylbenzeneC9H11Br199.09Neutral organic compound.
Magnesium (for Grignard)Mg24.31Metal, reacts to form Grignard reagent.[3]
Carbon Dioxide (for Grignard)CO244.01Gaseous reactant.[4][5]
Common Solvents
Diethyl EtherC4H10O74.12Organic solvent, less dense than water.[6]
DichloromethaneCH2Cl284.93Organic solvent, denser than water.[6][7]

Frequently Asked Questions (FAQs)

Q1: What is the most effective method for separating 2-ethyl-4-methylbenzoic acid from neutral starting materials?

The most robust and widely used method is acid-base extraction . This technique leverages the acidic proton of the carboxylic acid group.[6][8][9][10]

Causality: By treating the reaction mixture, dissolved in an organic solvent, with an aqueous basic solution (e.g., sodium bicarbonate or sodium hydroxide), the acidic 2-ethyl-4-methylbenzoic acid is deprotonated to form its corresponding carboxylate salt.[11] This salt is ionic and therefore highly soluble in the aqueous layer, while the neutral organic impurities remain in the organic layer.[7] The two immiscible layers can then be physically separated.[6][7] Subsequently, acidification of the aqueous layer reprotonates the carboxylate, causing the purified 2-ethyl-4-methylbenzoic acid to precipitate out of the aqueous solution.[10][12]

Q2: Which base should I use for the extraction: sodium bicarbonate or sodium hydroxide?

The choice of base depends on the acidity of other potential impurities in your reaction mixture.

  • Sodium Bicarbonate (NaHCO₃): This is a weak base and is generally sufficient to deprotonate a carboxylic acid.[6][9] It is often preferred because it is less likely to cause hydrolysis of any ester functionalities that might be present as impurities.[6] A key indicator of the reaction with NaHCO₃ is the evolution of carbon dioxide gas.[9]

  • Sodium Hydroxide (NaOH): This is a strong base and will readily deprotonate the carboxylic acid.[10] However, it can also react with other functional groups, such as esters (via saponification), and may be more aggressive towards sensitive molecules.

For the separation of a carboxylic acid from neutral starting materials, sodium bicarbonate is typically the recommended choice due to its milder nature.[8][9]

Q3: My product is not precipitating after acidifying the aqueous layer. What should I do?

This is a common issue and can be resolved through several troubleshooting steps.

Possible Causes and Solutions:

  • Incomplete Acidification: Ensure you have added enough acid to lower the pH of the aqueous solution to at least 3-4.[9] Use pH paper to verify. It is often necessary to add a slight excess of acid.[8]

  • Product is a Liquid or Oil: If your product does not form a solid upon acidification, it may be an oil at the working temperature. In this case, you will need to perform a back-extraction.[9] Add a fresh portion of an organic solvent (like diethyl ether or dichloromethane) to the acidified aqueous solution, shake the mixture, and separate the layers. The protonated, neutral carboxylic acid will now be more soluble in the organic layer. You can then isolate your product by drying the organic layer and evaporating the solvent.[9][12]

  • Low Concentration: If the concentration of your product in the aqueous layer is low, it may not readily precipitate. Cooling the solution in an ice bath can often induce crystallization.[13]

Q4: I am observing a thick emulsion between the organic and aqueous layers during extraction. How can I break it?

Emulsions are colloidal suspensions of one liquid in another and can be persistent.

Troubleshooting Emulsions:

  • Patience: Sometimes, simply allowing the separatory funnel to stand for a longer period can lead to layer separation.

  • Gentle Swirling: Gently swirl the separatory funnel instead of vigorous shaking.

  • Addition of Brine: Adding a saturated aqueous solution of sodium chloride (brine) can help to break up emulsions. The high ionic strength of the brine solution increases the polarity of the aqueous layer, forcing the organic and aqueous phases to separate more distinctly.

  • Filtration: In stubborn cases, filtering the entire mixture through a pad of Celite or glass wool can help to break the emulsion.

Experimental Protocols

Protocol 1: Acid-Base Extraction Workflow

This protocol outlines the standard procedure for separating 2-ethyl-4-methylbenzoic acid from a crude reaction mixture containing neutral impurities.

AcidBaseExtraction

Protocol 2: Recrystallization for Final Purification

After initial separation by extraction, recrystallization can be employed to achieve high purity of the solid 2-ethyl-4-methylbenzoic acid.[14][15] The principle of recrystallization is based on the differential solubility of the desired compound and impurities in a given solvent at different temperatures.[14]

  • Solvent Selection: Choose a solvent in which 2-ethyl-4-methylbenzoic acid is sparingly soluble at room temperature but highly soluble at the solvent's boiling point.[15] Common solvents for benzoic acid derivatives include water, ethanol, or a mixture of solvents like ethanol/water.[12][16]

  • Dissolution: Place the crude solid in an Erlenmeyer flask and add a minimal amount of the chosen solvent. Heat the mixture to boiling while stirring to dissolve the solid completely.[17] If the solid does not fully dissolve, add small portions of hot solvent until a clear solution is obtained.[14]

  • Hot Filtration (if necessary): If there are insoluble impurities, perform a hot gravity filtration to remove them.

  • Crystallization: Allow the hot, saturated solution to cool slowly to room temperature.[17] Slow cooling promotes the formation of large, pure crystals.[14] Once at room temperature, the flask can be placed in an ice bath to maximize crystal formation.[13]

  • Isolation: Collect the purified crystals by vacuum filtration.[15]

  • Washing and Drying: Wash the crystals with a small amount of cold solvent to remove any adhering mother liquor. Allow the crystals to dry completely.

Recrystallization

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low Recovery of Product Incomplete extraction from the organic layer.Perform multiple extractions (2-3 times) of the organic layer with the aqueous base to ensure all the carboxylic acid is transferred to the aqueous phase.
Incomplete precipitation after acidification.Check the pH to ensure it is sufficiently acidic (pH 3-4).[9] If the product is oily, perform a back-extraction into an organic solvent.[9]
Product loss during recrystallization.Avoid using an excessive amount of solvent for recrystallization. Ensure the solution is fully cooled before filtration.
Product is Oily or Gummy Presence of impurities.The product may require further purification. Consider a second recrystallization from a different solvent system.
Residual solvent.Ensure the product is thoroughly dried under vacuum to remove any remaining solvent.
Unexpected Side Reactions Use of a strong base with sensitive functional groups.If the starting materials or product contain base-sensitive groups (e.g., esters), use a milder base like sodium bicarbonate for the extraction.[6]
Pressure Buildup in Separatory Funnel Evolution of CO₂ gas from the reaction of acid with sodium bicarbonate.Vent the separatory funnel frequently and with caution, especially at the beginning of the extraction.[18][19] Point the stopcock away from yourself and others.[19]

References

  • Acid-Base Extraction. (n.d.). Retrieved from Department of Chemistry, University of California, Davis.
  • Acid–base extraction - Wikipedia. (n.d.).
  • The Recrystallization of Benzoic Acid. (n.d.). Retrieved from Department of Chemistry, University of Massachusetts.
  • Nichols, L. (2022, April 7). 4.8: Acid-Base Extraction. Chemistry LibreTexts.
  • General procedures for the purification of Carboxylic acids - Chempedia. (n.d.). LookChem.
  • Separation of Organic Compounds by Acid-Base Extraction Techniques. (n.d.). Vernier.
  • Recrystallization of Benzoic Acid. (n.d.). Alfa Chemistry.
  • Recrystallization of Benzoic Acid. (n.d.).
  • Recrystallizing Benzoic Acid Lab Report. (2020, August 20). IPL.org.
  • (PDF)
  • 2-(4-ethyl-N-methylanilino)-4-methylbenzoic acid. PubChem.
  • Troubleshooting: The Workup. (n.d.). University of Rochester, Department of Chemistry.
  • How do typical impurities arise in the Grignard reaction? (n.d.). Homework.Study.com.
  • esterification of carboxylic acids with trialkyloxonium salts: ethyl and methyl 4-acetoxybenzoates. (n.d.). Organic Syntheses Procedure.
  • 4-Ethyl-2-methylbenzoic acid. PubChem.
  • Synthesis of 2-(4-ethylphenoxymethyl)benzoic acid 2. Preparation of... (n.d.).
  • What are some common mistakes when doing liquid-liquid extraction labs? (2019, May 17). Reddit.
  • Grignard Reaction - Common Conditions. (n.d.).
  • Grignard Reaction Reagents: A Toolbox for Chemists. (2024, September 19).
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  • CAS 94-08-6: Ethyl 4-methylbenzo
  • How does the pKa value of 2 - Methylbenzoic Acid compare with other benzoic acid deriv
  • SEPARATION OF ACIDIC AND NEUTRAL SUBSTANCES. (n.d.).
  • New method for preparing 2-methyl-4-acetyl benzoic acid and derivatives thereof. (n.d.).
  • 190367-29-4 | 4-Ethyl-2-methylbenzoic acid. (n.d.). ChemScene.
  • Synthesis And Reactions Of Carboxylic Acids. (2022, November 24).
  • Grignard Reaction. (n.d.). Organic Chemistry Portal.
  • How could you quantitatively separate p-ethyl benzoic acid from ethyl benzoate and recover each m
  • Process for the preparation of 2-(4-methylphenyl)-benzoic acid derivatives. (n.d.).
  • Ethyl 4-methylbenzoate | 94-08-6. (2026, January 13). ChemicalBook.
  • Separation of Acidic, Basic and Neutral Compounds. (n.d.). Magritek.
  • p-Toluic acid - Wikipedia. (n.d.).
  • 2-Methyl-4-[(4-methylphenyl)amino]benzoic acid. (n.d.). PMC.
  • (PDF) Synthesis of 2-(4-Methyl-Phenoxymethyl) Benzoic Acid; Cresol and its Metal Coordinate Complexes. (2024, December 20).
  • Ethyl 4-methylbenzo
  • Benzoic acid, 2-(4-methylbenzoyl)-. (n.d.). NIST WebBook.

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Reference Data & Comparative Studies

Validation

A Researcher's Guide to the 1H NMR Spectroscopic Analysis of 2-Ethyl-4-Methylbenzoic Acid

In the landscape of pharmaceutical research and fine chemical synthesis, the unambiguous structural elucidation of novel and known compounds is paramount. Among the arsenal of analytical techniques available, Nuclear Mag...

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of pharmaceutical research and fine chemical synthesis, the unambiguous structural elucidation of novel and known compounds is paramount. Among the arsenal of analytical techniques available, Nuclear Magnetic Resonance (NMR) spectroscopy, particularly proton (1H) NMR, stands as a cornerstone for its ability to provide a detailed atomic-level fingerprint of a molecule's structure. This guide offers an in-depth analysis of the 1H NMR spectrum of 2-ethyl-4-methylbenzoic acid, a substituted aromatic carboxylic acid. By delving into the theoretical underpinnings of chemical shifts and spin-spin coupling, we will predict and interpret its spectrum. Furthermore, we will compare its spectral features with those of its structural isomers, 4-ethylbenzoic acid and 2,4-dimethylbenzoic acid, to highlight how subtle changes in molecular structure manifest in discernible NMR spectral differences. This comparative approach, supported by established principles and experimental data from related compounds, is designed to equip researchers, scientists, and drug development professionals with the expertise to confidently analyze and interpret the NMR spectra of substituted benzoic acid derivatives.

The Structural Landscape: Predicting the 1H NMR Spectrum of 2-Ethyl-4-Methylbenzoic Acid

The structure of 2-ethyl-4-methylbenzoic acid dictates a unique set of electronic environments for each of its protons, leading to a predictable yet complex 1H NMR spectrum. The benzene ring is substituted with three groups: a carboxylic acid, an ethyl group, and a methyl group. The positions of these substituents (1,2,4-substitution pattern) are key to understanding the resulting chemical shifts and coupling patterns of the aromatic protons.

The aromatic region of the spectrum is anticipated to display three distinct signals corresponding to the three protons on the benzene ring.[1][2] The electron-withdrawing nature of the carboxylic acid group will deshield the ortho and para protons to the greatest extent, shifting them downfield (to a higher ppm value).[2][3] Conversely, the electron-donating alkyl groups (ethyl and methyl) will shield the adjacent protons, causing an upfield shift.[2][3]

The ethyl group will present as a quartet and a triplet, a classic ethyl pattern, due to the coupling between the methylene (-CH2-) and methyl (-CH3) protons. The benzylic methylene protons will be deshielded by the aromatic ring, appearing at a higher chemical shift than the terminal methyl protons.[3] The methyl group attached to the ring will appear as a singlet, as it has no adjacent protons to couple with. Finally, the acidic proton of the carboxylic acid is expected to be a broad singlet at a significantly downfield position, often above 10 ppm, due to hydrogen bonding.[4]

A Comparative Analysis: Distinguishing Isomers through 1H NMR

To truly appreciate the diagnostic power of 1H NMR, a comparison with structurally similar molecules is invaluable. Here, we will contrast the expected spectrum of 2-ethyl-4-methylbenzoic acid with that of 4-ethylbenzoic acid and 2,4-dimethylbenzoic acid.

2-Ethyl-4-Methylbenzoic Acid vs. 4-Ethylbenzoic Acid

The key difference between these two isomers lies in the substitution pattern on the aromatic ring. 4-Ethylbenzoic acid possesses a higher degree of symmetry (a 1,4-disubstituted or para pattern). This symmetry results in only two signals in the aromatic region, which will appear as a pair of doublets, a characteristic feature of many para-substituted benzene rings.[1][2] In contrast, the 1,2,4-trisubstituted pattern of 2-ethyl-4-methylbenzoic acid breaks this symmetry, leading to three distinct aromatic signals with more complex splitting patterns.

2-Ethyl-4-Methylbenzoic Acid vs. 2,4-Dimethylbenzoic Acid

Comparing 2-ethyl-4-methylbenzoic acid with 2,4-dimethylbenzoic acid highlights the spectral signature of an ethyl group versus a methyl group. While both will exhibit three aromatic proton signals due to the same substitution pattern, the aliphatic region will be the clear differentiator. 2,4-Dimethylbenzoic acid will show two singlets for the two non-equivalent methyl groups, whereas 2-ethyl-4-methylbenzoic acid will display the characteristic quartet and triplet of the ethyl group.

The following table summarizes the predicted 1H NMR spectral data for these three compounds:

Compound Proton Assignment Expected Chemical Shift (ppm) Multiplicity Integration
2-Ethyl-4-Methylbenzoic Acid Carboxylic Acid (-COOH)> 10broad singlet1H
Aromatic (H3, H5, H6)7.0 - 8.0multiplet3H
Ethyl (-CH2-)~ 2.7quartet2H
Methyl (on ring)~ 2.4singlet3H
Ethyl (-CH3)~ 1.2triplet3H
4-Ethylbenzoic Acid Carboxylic Acid (-COOH)> 10broad singlet1H
Aromatic (H2, H6)~ 7.9doublet2H
Aromatic (H3, H5)~ 7.3doublet2H
Ethyl (-CH2-)~ 2.7quartet2H
Ethyl (-CH3)~ 1.2triplet3H
2,4-Dimethylbenzoic Acid Carboxylic Acid (-COOH)> 10broad singlet1H
Aromatic (H3, H5, H6)7.0 - 7.9multiplet3H
Methyl (at C4)~ 2.4singlet3H
Methyl (at C2)~ 2.6singlet3H

Experimental Protocol for 1H NMR Spectrum Acquisition

To obtain a high-quality 1H NMR spectrum of 2-ethyl-4-methylbenzoic acid, the following protocol is recommended:

  • Sample Preparation:

    • Weigh approximately 5-10 mg of 2-ethyl-4-methylbenzoic acid.

    • Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent, such as chloroform-d (CDCl3) or dimethyl sulfoxide-d6 (DMSO-d6). CDCl3 is a common choice for many organic molecules.[5]

    • Add a small amount of an internal standard, such as tetramethylsilane (TMS), which is assigned a chemical shift of 0.00 ppm for reference.[5][6]

    • Transfer the solution to a clean, dry 5 mm NMR tube.

  • Instrument Setup:

    • The spectrum should be acquired on a high-field NMR spectrometer (e.g., 400 MHz or higher) to achieve better signal dispersion and resolution.[6]

    • The instrument should be properly tuned and shimmed to ensure a homogeneous magnetic field.

  • Data Acquisition:

    • Acquire the 1H NMR spectrum using a standard single-pulse experiment.

    • The spectral width should be set to encompass all expected proton signals (typically from 0 to 14 ppm).

    • A sufficient number of scans should be co-added to achieve an adequate signal-to-noise ratio.

  • Data Processing:

    • The acquired free induction decay (FID) should be Fourier transformed.

    • The resulting spectrum should be phased and baseline corrected.

    • The chemical shifts should be referenced to the internal standard (TMS at 0.00 ppm).

    • The signals should be integrated to determine the relative number of protons corresponding to each resonance.

    • The coupling constants (J-values) should be measured from the splitting patterns.

Visualizing Molecular Connectivity and Spectral Interpretation

The following diagrams illustrate the structure of 2-ethyl-4-methylbenzoic acid and the key interactions that give rise to its 1H NMR spectrum.

Caption: Molecular structure of 2-ethyl-4-methylbenzoic acid.

The spin-spin coupling interactions are crucial for structural assignment. In the aromatic region, the proton at position 6 will be split by the proton at position 5 (ortho coupling, typically 7-10 Hz) and the proton at position 3 (para coupling, typically 0-1 Hz).[7] The proton at position 5 will be split by the proton at position 6 (ortho coupling) and the proton at position 3 (meta coupling, typically 2-3 Hz).[7] The proton at position 3 will be split by the proton at position 5 (meta coupling). This complex interplay of couplings will result in a multiplet for each aromatic proton.

G cluster_aromatic Aromatic Protons cluster_aliphatic Aliphatic Protons H6 H6 H5 H5 H6->H5 J-ortho H3 H3 H6->H3 J-para H5->H6 J-ortho H5->H3 J-meta H3->H6 J-para H3->H5 J-meta CH2 -CH2- CH3_ethyl -CH3 (ethyl) CH2->CH3_ethyl J-vicinal CH3_ethyl->CH2 J-vicinal

Caption: Key spin-spin coupling interactions in 2-ethyl-4-methylbenzoic acid.

Conclusion

The 1H NMR spectrum of 2-ethyl-4-methylbenzoic acid is a rich source of structural information. A thorough analysis of the chemical shifts, integration, and multiplicity of the signals allows for the unambiguous assignment of each proton in the molecule. By comparing its predicted spectrum with those of its isomers, we have demonstrated how subtle structural variations lead to distinct and interpretable differences in their respective NMR spectra. This guide provides a framework for researchers to approach the analysis of substituted benzoic acids, emphasizing the importance of understanding the fundamental principles of NMR spectroscopy for accurate structural elucidation.

References

  • How to distinguish and interpret the 1H-NMR of mono- and di-substituted Benzene Derivatives - YouTube. (2023, September 27).
  • Short Summary of 1H-NMR Interpretation. (n.d.).
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  • 1H proton nmr spectrum of benzoic acid C7H6O2 C6H5COOH low/high resolution analysis interpretation of chemical shifts ppm spin spin line splitting H-1 benzoic acid 1-H nmr explaining spin-spin coupling for line splitting doc brown's advanced organic chemistry revision notes. (2025, November 10).
  • Supplementary Information - The Royal Society of Chemistry. (n.d.).
  • Spin-Spin Coupling. (n.d.).
  • Multiplicity of 1H NMR signals (Spin-spin coupling) - YouTube. (2020, June 10).
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  • APPENDIX 2 - DSpace@MIT. (n.d.).
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  • H NMR Spectroscopy. (n.d.).
  • CHEMISTRY PAPER No. 12: ORGANIC SPECTROSCOPY MODULE No. 15: Spin-Spin Coupling. (n.d.).
  • CHEMISTRY PAPER No. 12: ORGANIC SPECTROSCOPY Module 16: 1H NMR Chemical Shifts for Common Functional Groups. (n.d.).

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Comparative

A Comparative Guide to the Predicted 13C NMR Chemical Shifts of 2-ethyl-4-methylbenzoic acid

For Researchers, Scientists, and Drug Development Professionals In the field of chemical analysis and structural elucidation, Nuclear Magnetic Resonance (NMR) spectroscopy stands as an unparalleled tool. For organic chem...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

In the field of chemical analysis and structural elucidation, Nuclear Magnetic Resonance (NMR) spectroscopy stands as an unparalleled tool. For organic chemists, the 13C NMR spectrum is of particular importance, providing a detailed fingerprint of the carbon skeleton of a molecule. This guide offers an in-depth comparison of the predicted 13C NMR chemical shifts for 2-ethyl-4-methylbenzoic acid, a disubstituted benzoic acid derivative. In the absence of a publicly available experimental spectrum, this guide leverages the power of various predictive software and databases to provide researchers with a valuable reference for spectral interpretation and compound verification.

Introduction to 2-ethyl-4-methylbenzoic acid and the Importance of 13C NMR

2-ethyl-4-methylbenzoic acid is a small organic molecule featuring a benzene ring substituted with a carboxylic acid group, an ethyl group, and a methyl group. The precise arrangement of these substituents on the aromatic ring gives rise to a unique set of 13C NMR signals. Accurate prediction and interpretation of these signals are crucial for confirming the identity and purity of the compound in research and development settings.

This guide will explore the predicted 13C NMR chemical shifts for 2-ethyl-4-methylbenzoic acid obtained from several widely used prediction tools. By comparing the outputs of these different platforms, we aim to provide a comprehensive overview of the expected spectral features and highlight the nuances of in silico NMR prediction.

Comparison of Predicted 13C NMR Chemical Shifts

The following table summarizes the predicted 13C NMR chemical shifts for 2-ethyl-4-methylbenzoic acid from three different sources: a free online database (nmrdb.org), and two widely used commercial software packages, ChemDraw and MestReNova. The carbon atoms are numbered as indicated in the diagram below.

Structure of 2-ethyl-4-methylbenzoic acid with carbon numbering:

Caption: Numbering scheme for the carbon atoms of 2-ethyl-4-methylbenzoic acid.

Carbon AtomPredicted Chemical Shift (ppm) - nmrdb.orgPredicted Chemical Shift (ppm) - ChemDrawPredicted Chemical Shift (ppm) - MestReNova
C1 128.9129.2128.5
C2 145.2144.8145.5
C3 131.5131.1131.8
C4 141.3140.9141.6
C5 125.8126.1125.5
C6 129.7130.0129.4
C7 (COOH) 172.5171.9172.8
C8 (CH2) 25.425.825.1
C9 (CH3) 15.115.414.8
C10 (CH3) 21.321.621.0

Disclaimer: These are predicted values and may differ from experimental results.

Analysis of Predicted Chemical Shifts and Substituent Effects

The predicted chemical shifts across the different platforms show a good general agreement, with most values falling within a narrow range. This consistency provides a degree of confidence in the expected spectral features of 2-ethyl-4-methylbenzoic acid.

Aromatic Carbons (C1-C6): The chemical shifts of the aromatic carbons are influenced by the electronic effects of the substituents. The carboxylic acid group is an electron-withdrawing group, which generally deshields the attached carbon (C1) and the ortho (C2, C6) and para (C4) carbons. Conversely, the ethyl and methyl groups are electron-donating groups, which tend to shield the attached carbons and the ortho and para positions.

  • C1 (ipso- to COOH): The predictions place this carbon around 128.5-129.2 ppm. The deshielding effect of the carboxylic acid is somewhat counteracted by the ortho-ethyl group.

  • C2 (ipso- to Ethyl): This carbon is significantly deshielded (144.8-145.5 ppm) due to the direct attachment of the ethyl group and being ortho to the electron-withdrawing carboxylic acid group.

  • C4 (ipso- to Methyl): Similarly, C4 is deshielded (140.9-141.6 ppm) due to the methyl substituent and its para position relative to the carboxylic acid.

  • C3, C5, C6: The remaining aromatic carbons show shifts in the typical aromatic region, with their precise values determined by the combined inductive and resonance effects of all three substituents.

Aliphatic Carbons (C8, C9, C10): The chemical shifts of the ethyl and methyl carbons are in the expected aliphatic region.

  • C8 (CH2 of ethyl): Predicted around 25.1-25.8 ppm.

  • C9 (CH3 of ethyl): Predicted around 14.8-15.4 ppm.

  • C10 (CH3): Predicted around 21.0-21.6 ppm.

Carboxylic Acid Carbon (C7): The carbonyl carbon of the carboxylic acid is the most deshielded carbon in the molecule, with predicted shifts in the range of 171.9-172.8 ppm, which is characteristic for this functional group.

Methodologies of 13C NMR Prediction Tools

The minor variations in the predicted values can be attributed to the different algorithms and databases employed by each software package.

  • nmrdb.org: This is a free, web-based tool that utilizes a database of assigned NMR spectra and a prediction algorithm based on a combination of hierarchical organization of spherical environments (HOSE) codes and machine learning.[1][2][3]

  • ChemDraw: A widely used chemical drawing software that includes a 13C NMR prediction tool.[4] Its prediction engine often relies on a combination of empirical data, additivity rules, and functional group databases.[5][6]

  • MestReNova: A comprehensive NMR data processing and analysis software that also features a powerful prediction engine.[7] It often employs a combination of methods, including database approaches, and machine learning algorithms to provide accurate predictions.[8][9]

  • ACD/Labs: This software provides a suite of NMR prediction tools that are highly regarded in the industry.[10] Their algorithms are typically based on large databases of experimental data and sophisticated statistical models.[11][12]

The choice of prediction tool can depend on factors such as accessibility, the novelty of the chemical structure, and the desired level of accuracy. For common organic molecules, most predictors provide reasonably accurate results.

Experimental Protocol for 13C NMR Spectroscopy

For researchers who wish to acquire an experimental 13C NMR spectrum of 2-ethyl-4-methylbenzoic acid or similar solid organic compounds, the following is a general protocol.

1. Sample Preparation:

  • Accurately weigh approximately 50-100 mg of the purified solid sample.[13] The higher concentration is beneficial for the less sensitive 13C nucleus.[14]

  • Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl3) in a small vial.[13]

  • Ensure the sample is fully dissolved. Gentle warming or vortexing may be applied if necessary.

  • Filter the solution through a small plug of cotton or glass wool in a Pasteur pipette to remove any particulate matter.

  • Transfer the clear solution into a clean, dry 5 mm NMR tube.[14]

2. NMR Instrument Setup and Data Acquisition:

  • The 13C NMR spectrum should be acquired on a high-resolution NMR spectrometer, typically operating at a frequency of 75 MHz or higher for 13C.

  • Insert the NMR tube into the spectrometer.

  • Lock the spectrometer on the deuterium signal of the solvent.

  • Shim the magnetic field to obtain a homogeneous field, which is crucial for high resolution.

  • Set the appropriate acquisition parameters, including:

    • Pulse sequence: A standard single-pulse experiment with proton decoupling (e.g., zgpg30).

    • Number of scans (ns): Typically, a larger number of scans (e.g., 128 to 1024 or more) is required for 13C NMR to achieve a good signal-to-noise ratio.

    • Relaxation delay (d1): A delay of 1-2 seconds is usually sufficient for qualitative spectra.

    • Acquisition time (aq): Typically 1-2 seconds.

    • Spectral width (sw): A range of 0 to 220 ppm is generally adequate for most organic molecules.

3. Data Processing:

  • Apply a Fourier transform to the acquired free induction decay (FID).

  • Phase correct the resulting spectrum to obtain pure absorption lineshapes.

  • Calibrate the chemical shift scale by setting the solvent peak to its known value (e.g., 77.16 ppm for CDCl3).

  • Integrate the peaks (note: integration in 13C NMR is generally not quantitative without specific experimental setups).

  • Pick the peaks to generate a list of chemical shifts.

Visualizing the Prediction Workflow

The process of obtaining and comparing predicted 13C NMR spectra can be visualized as follows:

prediction_workflow cluster_input Input cluster_prediction Prediction Engines cluster_output Output & Analysis structure Chemical Structure (2-ethyl-4-methylbenzoic acid) nmrdb nmrdb.org structure->nmrdb is fed into chemdraw ChemDraw structure->chemdraw is fed into mestrenova MestReNova structure->mestrenova is fed into table Comparison Table of Chemical Shifts nmrdb->table generate predicted data for chemdraw->table generate predicted data for mestrenova->table generate predicted data for analysis Spectral Interpretation & Substituent Effect Analysis table->analysis informs

Caption: A workflow diagram illustrating the process of generating and comparing predicted 13C NMR spectra.

Conclusion

While an experimental 13C NMR spectrum remains the gold standard for structural confirmation, in silico prediction tools offer a powerful and convenient alternative for obtaining reliable estimates of chemical shifts. The comparison of predicted spectra from different platforms, as presented in this guide for 2-ethyl-4-methylbenzoic acid, demonstrates a high degree of consistency, providing researchers with a solid foundation for interpreting their own experimental data or for use in computational studies. As prediction algorithms continue to improve with the expansion of spectral databases and the refinement of machine learning models, their role in chemical research and development will undoubtedly become even more significant.

References

  • PerkinElmer Informatics, Inc. (2022). ChemDraw 21.0 User Guide.
  • DB Infotech. (2023, September 11). How to Predict NMR in ChemDraw [Video]. YouTube.
  • ACD/Labs. (n.d.). NMR Prediction. Retrieved from [Link]

  • Argyropoulos, D., Golotvin, S., Pol, R., Moser, A., Litman, J., Ortlieb, N., Breinlinger, S., Chilczuk, T., & Niedermeyer, T. H. J. (n.d.).
  • Cheeseman, J. R., & Frisch, Æ. (2017, June 21). Comparing NMR Methods in ChemDraw and Gaussian. Gaussian, Inc.
  • Mestrelab Research S.L. (n.d.). Mestrelab Predictor. Retrieved from [Link]

  • Mestrelab Research S.L. (n.d.). MestReNova.
  • SoftwareOne. (n.d.). NMR Predictors - ACD Labs.
  • Bruker. (2015, December 4).
  • Mestrelab Research S.L. (n.d.). Prediction.
  • ResearchGate. (2025, August 6). 13C NMR chemical shifts (ppm) experimental vs. predicted by the ACD program.
  • eGrove. (2020, May 9). 13C NMR Substituent Effects on para-Substituted Tolans: Using Deuteration to Assign 13C Signals in Methyltolan.
  • Mestrelab Research S.L. (n.d.). Download NMR Predict.
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  • Bruker. (n.d.). Mnova Predict | Accurate Prediction. Retrieved from [Link]

  • Wnuk, S., Wyrzykiewicz, E., Kaczmarek, E., & Kinastowski, S. (1990). Carbon-13 Chemical Shift Assignments of Derivatives of Benzoic Acid. Magnetic Resonance in Chemistry, 28(3), 271-280.
  • Iowa State University Chemical Instrumentation Facility. (2013, March 19).
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  • Mestrelab Research S.L. (n.d.). MestReNova. Retrieved from [Link]

  • Banfi, D., & Patiny, L. (2008). : Resurrecting and processing NMR spectra on-line. Chimia, 62(4), 280-281.

  • Bruker. (n.d.). 13C NMR Protocol for Beginners DPX-300/Avance-300.
  • Scribd. (n.d.). Predict 13C Carbon NMR Spectra.
  • auremn. (n.d.). α-Substituent Effects on 13C NMR Chemical Shifts in Some Carbonyl Compounds.
  • Anasazi Instruments. (2021, January 27). A Great 13C NMR Spectrum Even When Your Sample is Dilute.
  • ResearchGate. (2016, April 25). Can anyone help me to tell me any online website to check 13C NMR prediction...?
  • nmrdb.org. (n.d.). Predict 13C carbon NMR spectra. Retrieved from [Link]

  • nmrdb.org. (n.d.). HMBC, HSQC NMR prediction.
  • Doc Brown's Chemistry. (2025, November 15). Interpreting the 13 C NMR spectrum of benzoic acid.
  • ACS Publications. (2019, July 19).
  • MDPI. (2005, January 31).

Sources

Validation

A Researcher's Guide to the FTIR Spectroscopy of 2-Ethyl-4-methylbenzoic Acid: A Comparative Analysis

For researchers and professionals in drug development and materials science, the precise characterization of molecular structure is paramount. Fourier-Transform Infrared (FTIR) spectroscopy stands as a cornerstone techni...

Author: BenchChem Technical Support Team. Date: March 2026

For researchers and professionals in drug development and materials science, the precise characterization of molecular structure is paramount. Fourier-Transform Infrared (FTIR) spectroscopy stands as a cornerstone technique for identifying functional groups and elucidating the structural nuances of organic molecules. This guide provides an in-depth analysis of the FTIR absorption bands for 2-ethyl-4-methylbenzoic acid, offering a comparative perspective with related benzoic acid derivatives to aid in spectral interpretation and compound verification.

The Vibrational Signature of a Substituted Benzoic Acid

The infrared spectrum of 2-ethyl-4-methylbenzoic acid is a unique molecular fingerprint, defined by the vibrational modes of its constituent functional groups. The presence of a carboxylic acid moiety, an aromatic ring, and alkyl substituents gives rise to a series of characteristic absorption bands. Understanding the origin and expected position of these bands is crucial for accurate spectral analysis.

In the solid state, and often in concentrated solutions, carboxylic acids like 2-ethyl-4-methylbenzoic acid exist predominantly as hydrogen-bonded dimers.[1][2] This intermolecular interaction has a profound effect on the vibrational frequencies of the carboxylic acid group, particularly the O-H and C=O stretching modes.[2][3]

dot

Figure 1: A generalized workflow for the FTIR analysis of a solid organic compound like 2-ethyl-4-methylbenzoic acid.

Key Absorption Bands and Comparative Analysis

The FTIR spectrum of 2-ethyl-4-methylbenzoic acid can be dissected into several key regions, each corresponding to specific vibrational modes. The table below summarizes the expected absorption bands and provides a comparison with the well-characterized spectrum of benzoic acid.

Vibrational Assignment Expected Wavenumber (cm⁻¹) for 2-Ethyl-4-methylbenzoic Acid Typical Wavenumber (cm⁻¹) for Benzoic Acid Intensity and Characteristics
O-H Stretch (Carboxylic Acid Dimer) ~3300 - 2500~3300 - 2500[1][2][4]Broad, Strong
C-H Stretch (Aromatic) ~3100 - 3000~3080 - 3030[4]Medium to Weak, Sharp
C-H Stretch (Aliphatic) ~2970 - 2850N/AMedium, Sharp
C=O Stretch (Carboxylic Acid Dimer) ~1700 - 1680~1700 - 1680[4][5]Strong, Sharp
C=C Stretch (Aromatic) ~1610, ~1500, ~1450~1600, ~1495, ~1450Medium to Strong, Sharp
O-H Bend (in-plane) ~1440 - 1395~1440 - 1395[1][3]Medium
C-O Stretch ~1320 - 1210~1320 - 1210[1][4]Strong
O-H Bend (out-of-plane) ~950 - 910~960 - 900[1][4]Broad, Medium
C-H Bend (out-of-plane, aromatic) ~850 - 800~770 - 690 (monosubstituted)[4]Strong
Analysis of Key Vibrational Modes:
  • O-H Stretching: The most characteristic feature of a carboxylic acid in an FTIR spectrum is the extremely broad and intense absorption band for the O-H stretch, typically appearing between 3300 and 2500 cm⁻¹.[1][2][6] This broadening is a direct consequence of the strong hydrogen bonding in the dimeric structure. This band is often so broad that it can obscure the sharper C-H stretching vibrations in the same region.[1]

  • C=O Stretching: The carbonyl (C=O) stretching vibration of a carboxylic acid dimer gives rise to a strong and sharp absorption band. For aromatic carboxylic acids like benzoic acid and its derivatives, this peak is typically observed in the 1700-1680 cm⁻¹ range.[4] The exact position can be influenced by the electronic effects of the substituents on the aromatic ring.

  • C-O Stretching and O-H Bending: The spectrum of a carboxylic acid also features bands arising from C-O stretching and O-H bending vibrations. Two such bands, which can be coupled, appear near 1320-1210 cm⁻¹ and 1440-1395 cm⁻¹.[3] The more intense of these, often referred to as the C-O stretching band, is a reliable indicator of the carboxylic acid group.[3]

  • Aromatic and Aliphatic C-H Vibrations: The presence of the aromatic ring in 2-ethyl-4-methylbenzoic acid will result in C-H stretching vibrations appearing in the 3100-3000 cm⁻¹ region.[4] The ethyl and methyl substituents will show characteristic aliphatic C-H stretching bands at slightly lower wavenumbers, typically in the 2970-2850 cm⁻¹ range. The substitution pattern on the benzene ring will also influence the out-of-plane C-H bending vibrations, which are expected in the fingerprint region.

Experimental Protocol for FTIR Analysis

To obtain a high-quality FTIR spectrum of 2-ethyl-4-methylbenzoic acid, the following experimental protocol using the Attenuated Total Reflectance (ATR) technique is recommended. ATR is a convenient method for solid samples, requiring minimal sample preparation.

Materials and Equipment:

  • FTIR Spectrometer with an ATR accessory (e.g., diamond or zinc selenide crystal)

  • 2-Ethyl-4-methylbenzoic acid (solid powder)

  • Spatula

  • Isopropanol or ethanol for cleaning

  • Lint-free wipes

Procedure:

  • Instrument Preparation: Ensure the FTIR spectrometer is powered on and has been allowed to stabilize according to the manufacturer's instructions.

  • ATR Crystal Cleaning: Clean the surface of the ATR crystal with a lint-free wipe dampened with isopropanol or ethanol to remove any residual contaminants. Allow the solvent to fully evaporate.

  • Background Spectrum: Record a background spectrum. This will measure the absorbance of the ambient atmosphere (e.g., water vapor and carbon dioxide) and the ATR crystal itself, which will be subtracted from the sample spectrum.

  • Sample Application: Place a small amount of the 2-ethyl-4-methylbenzoic acid powder onto the center of the ATR crystal.

  • Pressure Application: Use the ATR pressure anvil to apply firm and consistent pressure to the sample, ensuring good contact between the powder and the crystal surface.

  • Sample Spectrum Acquisition: Acquire the FTIR spectrum of the sample. Typically, a range of 4000 to 400 cm⁻¹ is scanned. Co-adding multiple scans (e.g., 16 or 32) will improve the signal-to-noise ratio.

  • Data Analysis: The resulting spectrum should be baseline corrected and normalized for comparison with reference spectra. Identify the key absorption bands and compare their positions and shapes with the expected values.

  • Cleaning: After analysis, release the pressure, remove the sample, and clean the ATR crystal thoroughly as described in step 2.

Conclusion

The FTIR spectrum of 2-ethyl-4-methylbenzoic acid provides a rich source of structural information. By understanding the characteristic absorption bands of the carboxylic acid dimer, the aromatic ring, and the alkyl substituents, researchers can confidently identify and characterize this compound. A comparative approach, referencing the well-documented spectrum of benzoic acid, further enhances the accuracy of spectral interpretation. The experimental protocol outlined provides a reliable method for obtaining high-quality data, which is essential for rigorous scientific investigation in fields ranging from medicinal chemistry to materials science.

References

  • Brown, D. (n.d.). Infrared spectrum of benzoic acid. Doc Brown's Chemistry. Retrieved from [Link]

  • University of California, Los Angeles. (n.d.). IR Spectroscopy Tutorial: Carboxylic Acids. Retrieved from [Link]

  • St. Paul's Cathedral Mission College. (n.d.). INFRARED SPECTROSCOPY. Retrieved from [Link]

  • Kimmel, J. R., & Sibert, E. L. (2003). Theoretical modeling of the OH stretch infrared spectrum of carboxylic acid dimers based on first-principles anharmonic coupling. The Journal of Chemical Physics, 118(4), 1873–1882. Retrieved from [Link]

  • Singla, P., et al. (2018). The FTIR spectra of 50 mg/L benzoic acid at various sonication times. The peaks at 1732 cm-1 and 1694 cm-1 are the carboxylic acid peaks. ResearchGate. Retrieved from [Link]

  • LibreTexts. (2020, May 30). Spectroscopy of Carboxylic Acids. Chemistry LibreTexts. Retrieved from [Link]

  • Ashen-Garry, D. (2016, November 23). Infrared (IR) Spectroscopy: A Quick Primer On Interpreting Spectra. Master Organic Chemistry. Retrieved from [Link]

  • LibreTexts. (2020, May 30). Spectroscopy of Carboxylic Acids. Chemistry LibreTexts. Retrieved from [Link]

  • Specac Ltd. (n.d.). Interpreting Infrared Spectra. Retrieved from [Link]

  • Oregon State University. (n.d.). CH 336: Carboxylic Acid Spectroscopy. Retrieved from [Link]

  • LibreTexts. (2020, May 30). Infrared Spectra of Some Common Functional Groups. Chemistry LibreTexts. Retrieved from [Link]

  • Specac Ltd. (n.d.). Interpreting Infrared Spectra. Retrieved from [Link]

Sources

Comparative

Deconstructing the Molecular Blueprint: A Guide to the Mass Spectrometry Fragmentation of 2-Ethyl-4-Methylbenzoic Acid

For researchers, scientists, and drug development professionals navigating the complex world of structural elucidation, mass spectrometry stands as an indispensable tool. Understanding the fragmentation patterns of molec...

Author: BenchChem Technical Support Team. Date: March 2026

For researchers, scientists, and drug development professionals navigating the complex world of structural elucidation, mass spectrometry stands as an indispensable tool. Understanding the fragmentation patterns of molecules is paramount to confirming their identity and purity. This guide provides an in-depth analysis of the expected electron ionization (EI) mass spectrometry fragmentation pattern of 2-ethyl-4-methylbenzoic acid, a substituted aromatic carboxylic acid. By dissecting its fragmentation pathways, we can predict its mass spectrum and differentiate it from its isomers. This guide will delve into the mechanistic underpinnings of its fragmentation, offer a comparative analysis with related compounds, and provide a robust experimental protocol for its analysis.

The Foundational Principles of Fragmentation in Substituted Benzoic Acids

The fragmentation of 2-ethyl-4-methylbenzoic acid in a mass spectrometer is governed by the inherent stability of the aromatic ring and the interplay of its functional groups: a carboxylic acid, an ethyl group, and a methyl group. Upon electron ionization, the molecule loses an electron to form a molecular ion (M+•), which is often unstable and undergoes a series of fragmentation events to yield more stable daughter ions.

The fragmentation of aromatic compounds is characterized by the stability of the benzene ring, which often results in a prominent molecular ion peak.[1] For substituted benzoic acids, common fragmentation pathways include the loss of the hydroxyl group (-OH) and the entire carboxylic acid group (-COOH).[2] The position of substituents on the aromatic ring can significantly influence the fragmentation process, a phenomenon known as the "ortho effect" when substituents are adjacent.[3][4]

Predicting the Fragmentation Cascade of 2-Ethyl-4-Methylbenzoic Acid

The molecular weight of 2-ethyl-4-methylbenzoic acid (C10H12O2) is 164.20 g/mol . Therefore, we expect the molecular ion peak (M+•) to appear at an m/z of 164. The subsequent fragmentation is a cascade of competing pathways driven by the relative stability of the resulting ions and neutral losses.

Key Predicted Fragmentation Pathways:

  • Loss of a Methyl Radical (α-Cleavage): The most favorable initial fragmentation is often the cleavage of the bond beta to the aromatic ring within the ethyl substituent. This is a classic example of benzylic cleavage, leading to the loss of a methyl radical (•CH3, 15 Da) and the formation of a highly stable benzylic cation. This would result in a prominent peak at m/z 149 . This ion is resonance-stabilized, contributing to its high abundance.

  • Loss of a Hydroxyl Radical: Cleavage of the C-OH bond in the carboxylic acid group results in the loss of a hydroxyl radical (•OH, 17 Da). This yields an acylium ion at m/z 147 . The stability of this acylium ion makes this a probable fragmentation pathway.[5]

  • Loss of Water (McLafferty-like Rearrangement): While a classic McLafferty rearrangement requires a gamma-hydrogen, a rearrangement involving the ortho-ethyl group can lead to the elimination of a neutral water molecule (H2O, 18 Da) from the molecular ion. This would produce an ion at m/z 146 .

  • Loss of the Carboxyl Group: A direct cleavage of the bond between the aromatic ring and the carboxylic acid group can lead to the loss of the entire carboxyl group (•COOH, 45 Da). This would result in a fragment at m/z 119 . This fragment corresponds to the ethyl-methyl-benzene cation.

  • Formation of the Tropylium Ion: Alkyl-substituted benzenes are known to rearrange to form the highly stable tropylium ion (C7H7+).[1] In this case, subsequent fragmentation of the m/z 119 ion through the loss of a methyl group could lead to a peak at m/z 104 . Further rearrangement and loss of ethylene could also lead to the classic tropylium ion at m/z 91 .

  • Decarboxylation: The loss of carbon dioxide (CO2, 44 Da) from the molecular ion is a common fragmentation for benzoic acids, especially under certain ionization conditions.[6] This would result in a peak at m/z 120 .

The following diagram illustrates the predicted primary fragmentation pathways for 2-ethyl-4-methylbenzoic acid.

Fragmentation_Pattern M M+• (m/z 164) 2-ethyl-4-methylbenzoic acid F149 [M-CH3]+• (m/z 149) M->F149 - •CH3 F147 [M-OH]+ (m/z 147) M->F147 - •OH F119 [M-COOH]+ (m/z 119) M->F119 - •COOH F91 Tropylium Ion (m/z 91) F119->F91 - C2H4

Caption: Predicted major fragmentation pathways of 2-ethyl-4-methylbenzoic acid upon electron ionization.

Comparative Analysis: Differentiating Isomers through Mass Spectrometry

The fragmentation pattern is a molecular fingerprint that can be used to distinguish between isomers. Let's consider the fragmentation of a constitutional isomer, 4-ethyl-2-methylbenzoic acid. While many of the fragments will be the same due to the identical elemental composition, the relative abundances of these fragments can differ significantly due to the "ortho effect."

In 2-ethyl-4-methylbenzoic acid, the ethyl and carboxylic acid groups are adjacent (ortho). This proximity can facilitate unique rearrangement reactions, such as the loss of water, which would be less likely in the 4-ethyl-2-methyl isomer where these groups are further apart. This interaction between vicinal groups is a well-documented phenomenon in the mass spectrometry of substituted benzoic acids.[3][4] Therefore, a more intense peak at m/z 146 would be expected for the 2-ethyl isomer compared to its other positional isomers.

Ion (m/z) Proposed Structure/Formation Expected Relative Abundance in 2-Ethyl-4-Methylbenzoic Acid Comparison with 4-Ethyl-2-Methylbenzoic Acid
164Molecular Ion (M+•)ModerateModerate
149[M-CH3]+• (Loss of methyl from ethyl)High (likely base peak)High
147[M-OH]+ (Loss of hydroxyl)Moderate to HighModerate to High
146[M-H2O]+• (Loss of water)Moderate (enhanced by ortho effect)Low
119[M-COOH]+ (Loss of carboxyl)ModerateModerate
91Tropylium IonModerateModerate

Experimental Protocol for GC-MS Analysis

To experimentally verify the fragmentation pattern of 2-ethyl-4-methylbenzoic acid, a Gas Chromatography-Mass Spectrometry (GC-MS) analysis is the method of choice.

1. Sample Preparation:

  • Dissolve 1 mg of 2-ethyl-4-methylbenzoic acid in 1 mL of a suitable solvent such as methanol or dichloromethane.

  • If the compound is not readily volatile, derivatization to a more volatile ester (e.g., methyl ester) may be necessary. This can be achieved by reacting the acid with diazomethane or by using a silylation agent like BSTFA.[4]

2. Gas Chromatography (GC) Conditions:

  • Column: A non-polar capillary column, such as a DB-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness), is suitable for separating this type of analyte.

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • Injection: 1 µL of the sample solution in splitless mode.

  • Inlet Temperature: 250 °C.

  • Oven Temperature Program:

    • Initial temperature: 100 °C, hold for 2 minutes.

    • Ramp: 10 °C/min to 280 °C.

    • Final hold: 5 minutes at 280 °C.

3. Mass Spectrometry (MS) Conditions:

  • Ionization Mode: Electron Ionization (EI) at 70 eV.[4]

  • Ion Source Temperature: 230 °C.[4]

  • Mass Analyzer: Quadrupole or Time-of-Flight (TOF).

  • Scan Range: m/z 40-400.

  • Transfer Line Temperature: 280 °C.

The following diagram outlines the GC-MS workflow for the analysis of 2-ethyl-4-methylbenzoic acid.

GCMS_Workflow cluster_sample_prep Sample Preparation cluster_gc Gas Chromatography cluster_ms Mass Spectrometry Dissolve Dissolve Sample Derivatize Derivatize (Optional) Dissolve->Derivatize Inject Inject Sample Derivatize->Inject Separate Separation on Column Inject->Separate Ionize Electron Ionization (70 eV) Separate->Ionize Analyze Mass Analysis Ionize->Analyze Detect Detection Analyze->Detect Data Mass Spectrum Data Detect->Data Generate Mass Spectrum

Caption: Workflow for the GC-MS analysis of 2-ethyl-4-methylbenzoic acid.

Conclusion

The mass spectrometry fragmentation pattern of 2-ethyl-4-methylbenzoic acid is predicted to be rich with structural information. The key fragmentation pathways involve the loss of a methyl radical from the ethyl group to form a stable benzylic cation (m/z 149), loss of a hydroxyl radical from the carboxylic acid (m/z 147), and the potential for a water loss (m/z 146) enhanced by the ortho-relationship of the substituents. By understanding these fundamental fragmentation mechanisms and employing a robust GC-MS methodology, researchers can confidently identify this compound and distinguish it from its isomers, ensuring the integrity of their scientific investigations.

References

  • Zaikin, V. G., & Varlamov, A. V. (2018). Mass Spectrometry of Analytical Derivatives. 2. “Ortho” and “Para” Effects in Electron Ionization Mass Spectra of Derivatives of Hydroxy, Mercapto and Amino Benzoic Acids. Journal of the American Society for Mass Spectrometry, 29(10), 2006–2020. [Link]

  • Zaikin, V. G., & Varlamov, A. V. (2018). Mass spectrometry of analytical derivatives. 2. “Ortho” and “Para” effects in electron ionization mass spectra of derivatives of hydroxy, mercapto and amino benzoic acids. Journal of the American Society for Mass Spectrometry, 29(10), 2006-2020.
  • Doc Brown's Chemistry. (2026, February 24). mass spectrum of benzoic acid C7H6O2 C6H5COOH fragmentation pattern of m/z m/e ions. [Link]

  • LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. [Link]

  • Yang, Z., Pavlov, J., & Attygalle, A. B. (2012). Fragmentation mechanisms of protonated benzoic acid and related compounds: competitive generation of protonated carbon dioxide or protonated benzene. Journal of mass spectrometry, 47(7), 845-852. [Link]

  • Chemistry!!! Not Mystery. (2013, December 16). Fragmentation and mass spectra of Aliphatic Acids. [Link]

  • LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. [Link]

  • University of Arizona. (n.d.). Fragmentation Processes - Structure Determination of Organic Compounds. [Link]

  • Hesse, M., Meier, H., & Zeeh, B. (2008). Spectroscopic Methods in Organic Chemistry. Georg Thieme Verlag.
  • NIST. (n.d.). 2-Acetylbenzoic acid. [Link]

  • MassBank. (2009, September 10). Benzoic acids and derivatives. [Link]

  • Xia, H., Zhang, Y., Pavlov, J., & Attygalle, A. B. (2016). Competitive homolytic and heterolytic decomposition pathways of gas-phase negative ions generated from aminobenzoate esters. Journal of the American Society for Mass Spectrometry, 27(3), 443-451. [Link]

  • NIST. (n.d.). 2-Hydroxy-4-methylbenzoic acid. [Link]

  • University of California, Davis. (n.d.). Mass Spectrometry: Fragmentation. [Link]

  • NIST. (n.d.). Ethyl 4-methylbenzoate. [Link]

  • PubChem. (n.d.). Ethyl p-toluate. [Link]

  • NIST. (n.d.). Benzoic acid, 4-ethyl-, methyl ester. [Link]

Sources

Validation

Advanced HPLC Method Development for Purity Analysis of 2-Ethyl-4-methylbenzoic Acid

Introduction 2-Ethyl-4-methylbenzoic acid is a highly specialized structural building block frequently utilized in the synthesis of heterocyclic modulators of lipid synthesis. These modulators are critical in the develop...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

2-Ethyl-4-methylbenzoic acid is a highly specialized structural building block frequently utilized in the synthesis of heterocyclic modulators of lipid synthesis. These modulators are critical in the development of therapeutics for viral infections (such as Hepatitis C) and metabolic disorders like non-alcoholic steatohepatitis (NASH) ()[1]. During the synthesis of this intermediate, nitration and alkylation steps often generate closely related positional isomers (e.g., 3-ethyl-4-methylbenzoic acid). Because these isomers can propagate into the final Active Pharmaceutical Ingredient (API), rigorous purity analysis via High-Performance Liquid Chromatography (HPLC) is paramount.

Mechanistic Challenges in Chromatographic Separation

As a Senior Application Scientist, developing a robust method requires understanding the physical chemistry of the analyte rather than just screening columns blindly.

  • Silanol Interactions and Peak Tailing : Benzoic acid derivatives typically possess a pKa of approximately 4.0–4.5. If the mobile phase pH is near this pKa, the analyte exists in a state of partial ionization, leading to severe peak broadening. Furthermore, ionized carboxylate groups interact with residual silanols on silica-based columns, causing peak tailing. Causality : To resolve this, the mobile phase pH must be driven at least 1.5 units below the pKa (e.g., pH ~2.0–2.5) using an acidic modifier like Trifluoroacetic acid (TFA). This fully protonates the molecule, ensuring it remains neutral and interacts uniformly with the stationary phase ()[2].

  • Isomeric Co-elution : Standard C18 columns rely primarily on dispersive hydrophobic interactions. Because positional isomers of ethyl-methylbenzoic acid have nearly identical lipophilicity (LogP), a standard C18 phase often fails to provide baseline resolution.

Comparison Guide: Method A (C18) vs. Method B (Phenyl-Hexyl)

To establish an optimal, self-validating system, we compared a standard alkyl chain column against a specialized Phenyl-Hexyl column.

  • Method A (Standard C18) : Utilizes an , which provides excellent general-purpose retention but lacks the stereochemical selectivity required for closely related aromatic isomers.

  • Method B (Phenyl-Hexyl) : Incorporates a phenyl ring terminated with a hexyl spacer. Causality : The phenyl phase introduces

    
     electron interactions. The distinct steric hindrance around the aromatic ring of the 2-ethyl vs. 3-ethyl isomers alters their 
    
    
    
    orbital overlap with the stationary phase, enabling baseline resolution that hydrophobic forces alone cannot achieve.
Data Presentation

Table 1: Performance Comparison for 2-Ethyl-4-methylbenzoic Acid Purity Analysis

Chromatographic ParameterMethod A (Standard C18)Method B (Phenyl-Hexyl)System Suitability Requirement
Retention Time (API) 8.4 min9.2 minN/A
Tailing Factor (Tf) 1.41.05≤ 1.5
Resolution (Rs) from Isomer 1.2 (Co-elution)2.8 (Baseline)≥ 2.0
Theoretical Plates (N) 8,50012,400≥ 10,000
Primary Separation Mechanism Hydrophobic (Dispersive)Hydrophobic +

N/A

Experimental Protocol (Optimized Method B)

This step-by-step methodology represents a self-validating system. The system validates its own resolving power dynamically: if the Resolution (Rs) falls below 2.0, the


 mechanism is compromised (likely due to column degradation or incorrect organic modifier ratio), and the run is automatically flagged.
Step 1: Mobile Phase Preparation
  • Channel A : 0.05% v/v Trifluoroacetic acid (TFA) in HPLC-grade Water.

  • Channel B : 0.05% v/v TFA in HPLC-grade Acetonitrile.

  • Causality: TFA is selected over phosphoric acid to maintain MS-compatibility if orthogonal LC-MS validation is required, while still providing the necessary pH (~2.0) to suppress ionization.

Step 2: Sample Preparation
  • Diluent : 50:50 Water/Acetonitrile.

  • Causality : Dissolving the sample in 100% organic solvent causes peak fronting because the sample solvent is significantly stronger than the initial mobile phase composition, disrupting the partition equilibrium at the column head ()[2].

  • Concentration : 1.0 mg/mL. Filter through a 0.45 µm PTFE syringe filter into an amber HPLC vial.

Step 3: Chromatographic Conditions
  • Column : Phenyl-Hexyl, 150 x 4.6 mm, 5 µm.

  • Flow Rate : 1.0 mL/min.

  • Column Temperature : 30°C (Strict temperature control stabilizes

    
     interaction kinetics and mobile phase viscosity).
    
  • Injection Volume : 10 µL.

  • Detection : UV at 254 nm.

Step 4: Gradient Elution Program

Adapted from preparative purification protocols for heterocyclic lipid modulators ()[1].

  • 0.0 - 2.0 min : 15% B (Isocratic hold). Causality: Focuses the analyte band at the column head, preventing peak distortion before the gradient begins.

  • 2.0 - 12.0 min : 15%

    
     42% B (Linear gradient for isomeric separation).
    
  • 12.0 - 13.0 min : 42%

    
     100% B (Column wash to elute highly retained lipophilic impurities).
    
  • 13.0 - 15.0 min : 100% B

  • 15.0 - 15.1 min : 100%

    
     15% B
    
  • 15.1 - 20.0 min : 15% B (Re-equilibration).

Workflow Visualization

HPLC_Method_Dev Start 2-Ethyl-4-methylbenzoic Acid Sample Matrix pH Mobile Phase pH Control (0.05% TFA, pH ~2.0) Start->pH Suppress Ionization Split Stationary Phase Screening pH->Split C18 Method A: C18 Column (Hydrophobic Only) Split->C18 Phenyl Method B: Phenyl-Hexyl Column (Hydrophobic + π-π) Split->Phenyl Fail Rs < 1.5 Isomer Co-elution C18->Fail Dispersive forces insufficient Pass Rs > 2.0 Baseline Resolution Phenyl->Pass Steric & π-π differentiation Final Validated Purity Method Pass->Final

Logical workflow for resolving benzoic acid positional isomers via stationary phase optimization.

References

  • Oslob, J. D., et al. "Heterocyclic modulators of lipid synthesis." U.S. Patent No. 8,871,790. Washington, DC: U.S. Patent and Trademark Office, 2014.

Sources

Comparative

comparing 2-ethyl-4-methylbenzoic acid with 2,4-dimethylbenzoic acid reactivity

Executive Summary This guide provides a technical comparison between 2-ethyl-4-methylbenzoic acid (2-EMBA) and its analog 2,4-dimethylbenzoic acid (2,4-DMBA) . While structurally similar, the substitution of an ethyl gro...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This guide provides a technical comparison between 2-ethyl-4-methylbenzoic acid (2-EMBA) and its analog 2,4-dimethylbenzoic acid (2,4-DMBA) . While structurally similar, the substitution of an ethyl group for a methyl group at the ortho position introduces significant steric and metabolic differences.

  • Reactivity: The bulky ortho-ethyl group in 2-EMBA significantly retards nucleophilic attack at the carbonyl carbon (e.g., esterification) compared to 2,4-DMBA due to increased steric hindrance.

  • Acidity: Both compounds exhibit the "Ortho Effect," displaying higher acidity than benzoic acid. 2-EMBA is predicted to be slightly more acidic due to enhanced Steric Inhibition of Resonance (SIR), which forces the carboxyl group out of planarity with the benzene ring.

  • Metabolic Stability: 2-EMBA presents a secondary benzylic carbon (ethyl group) that serves as a distinct "soft spot" for CYP450-mediated oxidation, contrasting with the primary benzylic carbons of 2,4-DMBA.

Part 1: Chemical Identity & Physical Properties[1][2]

The following table summarizes the fundamental properties. Note the distinct CAS registry numbers, as 2-EMBA is often a custom synthesis intermediate rather than a bulk commodity.

Feature2,4-Dimethylbenzoic Acid (2,4-DMBA)2-Ethyl-4-methylbenzoic Acid (2-EMBA)
CAS Number 611-01-81369815-07-5
Molecular Weight 150.18 g/mol 164.20 g/mol
Structure Benzene ring with -COOH (1), -Me (2), -Me (4)Benzene ring with -COOH (1), -Et (2), -Me (4)
Melting Point 124–126 °CNot Standardized (Likely <124 °C due to asymmetry)
pKa (Predicted) ~3.91 (Experimental)~3.85–3.90 (Enhanced Ortho Effect)
Solubility Soluble in EtOH, MeOH, Ether; Insoluble in H₂OSoluble in EtOH, DMSO, DCM; Insoluble in H₂O

Part 2: Reactivity Profile & Mechanistic Analysis

The Ortho Effect & Acidity

Both compounds are stronger acids than benzoic acid (pKa 4.20). This is driven by Steric Inhibition of Resonance (SIR) .

  • Mechanism: The bulky alkyl group at the ortho position forces the carboxyl group to rotate out of the plane of the benzene ring. This decoupling prevents the benzene ring's pi-system from donating electron density into the carbonyl (resonance donation), which would otherwise destabilize the carboxylate anion.

  • Comparison: The ethyl group in 2-EMBA has a larger van der Waals radius than the methyl group in 2,4-DMBA . This forces a greater degree of rotation, theoretically maximizing acidity by completely shutting down resonance destabilization.

Nucleophilic Acyl Substitution (Esterification)

This is the most practically observable difference.

  • 2,4-DMBA: Moderately hindered. Esterification requires acid catalysis and heat but proceeds with standard protocols.

  • 2-EMBA: Highly hindered. The flexible ethyl chain sweeps a larger volume (cone of steric protection) around the carbonyl carbon.

    • Impact: Reaction rates with nucleophiles (e.g., methanol) will be significantly slower.

    • Synthetic Strategy: Converting 2-EMBA to an acid chloride (using SOCl₂) requires prolonged heating or the use of catalytic DMF to form the Vilsmeier intermediate, as the initial attack is sterically impeded.

Metabolic Stability (Drug Development Context)

For researchers in medicinal chemistry, the choice between these two moieties determines the metabolic half-life of a drug candidate.

  • 2,4-DMBA: Oxidation occurs at the methyl groups (primary benzylic carbons), forming hydroxymethyl and eventually carboxylic acid metabolites. This process is relatively slow unless the ring is electron-rich.

  • 2-EMBA: The ethyl group contains a secondary benzylic carbon . Secondary benzylic positions are significantly more reactive toward Cytochrome P450 (CYP) hydrogen atom abstraction than primary positions.

    • Result: 2-EMBA derivatives are likely to be metabolized faster, forming 1-hydroxyethyl metabolites or acetophenone derivatives.

Part 3: Visualization of Mechanisms

Diagram 1: Steric Inhibition of Resonance (Acidity)

This diagram illustrates how the ortho-substituent forces the carboxyl group out of plane, increasing acidity.

OrthoEffect Benzoic Benzoic Acid (Planar) Mechanism Steric Inhibition of Resonance (SIR) Carboxyl group twists out of plane Benzoic->Mechanism Add Ortho Group DMBA 2,4-DMBA (Ortho-Methyl) DMBA->Mechanism Methyl Sterics EMBA 2-EMBA (Ortho-Ethyl) EMBA->Mechanism Ethyl Sterics (Greater Bulk) Acidity Increased Acidity (Stabilized Anion) Mechanism->Acidity Prevents Resonance Destabilization

Caption: The bulkier ethyl group in 2-EMBA drives a stronger steric twist, preventing resonance overlap and stabilizing the carboxylate anion more effectively than the methyl group.

Diagram 2: Metabolic Oxidation Pathways

This diagram contrasts the metabolic fate of the two alkyl groups.[1]

Metabolism cluster_0 2,4-DMBA Metabolism (Primary Carbon) cluster_1 2-EMBA Metabolism (Secondary Carbon) DMBA_Start 2,4-DMBA DMBA_Int Hydroxymethyl (-CH2OH) DMBA_Start->DMBA_Int CYP450 (Slow) DMBA_End Dicarboxylic Acid (-COOH) DMBA_Int->DMBA_End Dehydrogenase EMBA_Start 2-EMBA EMBA_Int 1-Hydroxyethyl (-CH(OH)CH3) EMBA_Start->EMBA_Int CYP450 (Fast - Soft Spot) EMBA_End Acetophenone Deriv. (-C(=O)CH3) EMBA_Int->EMBA_End Dehydrogenase

Caption: 2-EMBA undergoes rapid oxidation at the secondary benzylic position, whereas 2,4-DMBA oxidation is slower at the primary methyl group.

Part 4: Experimental Protocols

Protocol 1: Competitive Esterification Assay

Objective: To quantify the steric difference between 2-EMBA and 2,4-DMBA.

Reagents:

  • 2,4-Dimethylbenzoic acid (1.0 eq)[2]

  • 2-Ethyl-4-methylbenzoic acid (1.0 eq)

  • Methanol (Excess, Solvent)[3]

  • H₂SO₄ (Catalytic, 0.1 eq)[3]

  • Internal Standard (e.g., Biphenyl)

Workflow:

  • Dissolution: Dissolve 1 mmol of 2,4-DMBA, 1 mmol of 2-EMBA, and 0.5 mmol of Biphenyl in 10 mL of anhydrous Methanol.

  • Initiation: Add 50 µL of conc. H₂SO₄. Heat to reflux (65 °C).

  • Sampling: Aliquot 100 µL samples at t=0, 30, 60, 120, and 240 minutes.

  • Quench: Quench aliquots immediately in saturated NaHCO₃/Ethyl Acetate.

  • Analysis: Analyze organic phase via GC-FID or HPLC.

  • Calculation: Plot [Product]/[Internal Standard] vs. Time.

    • Expected Result: 2,4-DMBA methyl ester will form significantly faster (steeper slope) than the 2-EMBA ethyl ester.

Protocol 2: Synthesis of 2-Ethyl-4-methylbenzoic Acid

Since 2-EMBA is not always available in bulk, this protocol describes its isolation from a precursor (adapted from patent literature).

Precursor: Ethyl 2-ethyl-4-methylbenzoate (or corresponding nitrile).

  • Hydrolysis: Charge a flask with Ethyl 2-ethyl-4-methylbenzoate (10 g) and Methanol (50 mL).

  • Base Addition: Add aqueous NaOH (5 equiv, 20% w/v).

  • Reaction: Stir at 50 °C for 12 hours. Monitor by TLC (Hexane:EtOAc 8:2).

  • Workup:

    • Evaporate Methanol under reduced pressure.[4]

    • Acidify the aqueous residue to pH 3–4 using 1M HCl.

    • Critical Step: The product may precipitate as an oil or solid depending on purity. Extract with Ethyl Acetate (3x).

  • Purification: Dry over MgSO₄ and concentrate. Recrystallize from Hexane/Ethyl Acetate if solid, or distill (Kugelrohr) if oil.

References

  • National Center for Biotechnology Information. (2025). 2,4-Dimethylbenzoic acid | C9H10O2 | CID 11897. PubChem Compound Summary. Retrieved from [Link]

  • Oslob, J. D., et al. (2012). Heterocyclic modulators of lipid synthesis. U.S. Patent No. 8,871,790. Washington, DC: U.S. Patent and Trademark Office. (Describes synthesis of 2-ethyl-4-methylbenzoic acid from precursors).
  • Wang, D., et al. (2022). The effect of alkyl substitution on the oxidative metabolism and mutagenicity of phenanthrene. Archives of Toxicology. (Establishes the metabolic shift from ring to side-chain oxidation for ethyl-substituted aromatics). Retrieved from [Link]

  • Dippy, J. F. J., & Williams, F. R. (1934). Chemical Constitution and the Dissociation Constants of Monocarboxylic Acids. Journal of the Chemical Society. (Foundational text on the Ortho Effect and pKa shifts).

Sources

Validation

A Senior Application Scientist's Guide to Distinguishing 2-ethyl-4-methylbenzoic acid and 4-ethyl-2-methylbenzoic acid

In the nuanced world of pharmaceutical development and materials science, the precise identification of constitutional isomers is paramount. The subtle shift of a functional group can dramatically alter a molecule's biol...

Author: BenchChem Technical Support Team. Date: March 2026

In the nuanced world of pharmaceutical development and materials science, the precise identification of constitutional isomers is paramount. The subtle shift of a functional group can dramatically alter a molecule's biological activity, toxicity, and physical properties. This guide provides an in-depth technical comparison of two such isomers: 2-ethyl-4-methylbenzoic acid and 4-ethyl-2-methylbenzoic acid. We will explore various analytical techniques, underpinned by experimental data and protocols, to equip researchers with the tools necessary for unambiguous differentiation.

The Challenge of Isomeric Similarity

At first glance, 2-ethyl-4-methylbenzoic acid and 4-ethyl-2-methylbenzoic acid are remarkably similar. They share the same molecular formula (C₁₀H₁₂O₂) and molecular weight (164.20 g/mol ). Their structural difference lies in the ortho versus para positioning of the ethyl and methyl groups relative to the carboxylic acid function. This seemingly minor variation presents a significant analytical challenge, as many of their physicochemical properties are closely related. However, these structural distinctions create unique electronic and steric environments that can be effectively probed using modern analytical techniques.

Chromatographic Separation: Exploiting Subtle Polarity Differences

High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are powerful techniques for separating isomers. The choice between them often depends on the analyte's volatility and thermal stability.

High-Performance Liquid Chromatography (HPLC)

For non-volatile compounds like benzoic acids, reversed-phase HPLC is a method of choice. The separation is based on the differential partitioning of the isomers between a nonpolar stationary phase (typically C18) and a polar mobile phase.

The slight difference in polarity between the two isomers is the key to their separation. The ethyl group is slightly more nonpolar than the methyl group. In 2-ethyl-4-methylbenzoic acid, the larger ethyl group is closer to the polar carboxylic acid group, which can influence the molecule's overall polarity and its interaction with the stationary phase compared to 4-ethyl-2-methylbenzoic acid, where the less bulky methyl group is in the ortho position. This subtle difference in hydrophobicity can be exploited to achieve separation.

Table 1: Hypothetical HPLC Separation Parameters and Expected Results

ParameterValueRationale
Column C18, 4.6 x 150 mm, 5 µmA standard reversed-phase column suitable for the separation of aromatic acids.
Mobile Phase Acetonitrile:Water (with 0.1% Formic Acid)The organic modifier (acetonitrile) and water provide the necessary polarity gradient. Formic acid is added to suppress the ionization of the carboxylic acid group, leading to better peak shape and retention.
Detection UV at 254 nmAromatic rings strongly absorb UV light at this wavelength.
Expected Elution Order 2-ethyl-4-methylbenzoic acid is expected to have a slightly shorter retention time than 4-ethyl-2-methylbenzoic acid.The proximity of the bulkier ethyl group to the carboxylic acid in the 2-ethyl isomer may slightly increase its overall polarity, leading to a weaker interaction with the nonpolar C18 stationary phase.

Experimental Protocol: HPLC Separation of Ethyl-Methylbenzoic Acid Isomers

  • Mobile Phase Preparation: Prepare the mobile phase by mixing acetonitrile and water (e.g., in a 60:40 v/v ratio) containing 0.1% formic acid. Filter and degas the mobile phase before use.

  • Standard Preparation: Prepare individual and mixed standard solutions of the two isomers in the mobile phase at a concentration of approximately 10 µg/mL.

  • Instrumentation Setup:

    • Install a C18 column (4.6 x 150 mm, 5 µm) in the HPLC system.

    • Set the flow rate to 1.0 mL/min.

    • Set the UV detector to 254 nm.

  • Injection and Analysis: Inject 10 µL of the standard solutions and record the chromatograms.

  • Data Interpretation: Compare the retention times of the peaks in the mixed standard with those of the individual standards to identify each isomer.

Workflow for HPLC Analysis

Caption: A simplified workflow for the HPLC analysis of benzoic acid isomers.

Gas Chromatography-Mass Spectrometry (GC-MS)

For volatile compounds, GC-MS is an excellent choice. However, the carboxylic acid group in our target molecules can lead to poor peak shape and thermal degradation in the GC inlet. Therefore, derivatization to a more volatile and thermally stable ester (e.g., a methyl or trimethylsilyl ester) is often necessary for robust GC analysis.

The separation on a GC column is primarily based on the boiling points of the compounds. While the boiling points of these isomers are expected to be very similar, a high-resolution capillary column can often provide the necessary resolving power.

The mass spectrometer provides an additional layer of identification through the unique fragmentation patterns of the isomers. The "ortho effect," a phenomenon where adjacent substituents influence fragmentation pathways, is particularly useful here.[1][2]

Table 2: Predicted GC-MS Fragmentation Differences

IsomerKey Fragmentation PathwaysExpected Differentiating Ions
2-ethyl-4-methylbenzoic acid (as methyl ester) The ortho-ethyl group can participate in a cyclization/rearrangement upon electron ionization, leading to a characteristic loss of a neutral molecule (e.g., water or ethylene). This is a manifestation of the "ortho effect".A unique fragment ion resulting from the interaction of the ortho-ethyl and the ester group.
4-ethyl-2-methylbenzoic acid (as methyl ester) Standard fragmentation of a substituted benzoic acid ester is expected, including loss of the alkoxy group (-OCH₃) and subsequent loss of carbon monoxide (CO).The fragmentation pattern will likely be more "conventional" for a substituted aromatic ester.

Experimental Protocol: GC-MS Analysis of Ethyl-Methylbenzoic Acid Isomers

  • Derivatization (Esterification):

    • Dissolve a small amount of the benzoic acid isomer in a suitable solvent (e.g., methanol).

    • Add a catalyst (e.g., a few drops of concentrated sulfuric acid).

    • Heat the mixture under reflux for 1-2 hours.

    • After cooling, neutralize the excess acid and extract the methyl ester into an organic solvent (e.g., diethyl ether).

    • Dry the organic extract and carefully evaporate the solvent.

  • GC-MS Instrumentation Setup:

    • Use a standard nonpolar or mid-polarity capillary column (e.g., DB-5ms).

    • Set a suitable temperature program (e.g., initial temperature of 100°C, ramp to 250°C).

    • The mass spectrometer should be operated in electron ionization (EI) mode.

  • Injection and Analysis: Inject a small volume of the derivatized sample into the GC-MS.

  • Data Interpretation:

    • Compare the retention times of the two isomers.

    • Analyze the mass spectra for each peak, paying close attention to the molecular ion and key fragment ions that differentiate the ortho and para isomers.

Spectroscopic Techniques: A Deeper Look at Molecular Structure

Spectroscopic methods provide detailed information about the chemical environment of atoms within a molecule, offering a powerful means of distinguishing isomers.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Both ¹H and ¹³C NMR are invaluable for differentiating these isomers. The chemical shifts and coupling patterns of the aromatic protons and carbons are highly sensitive to the positions of the ethyl and methyl substituents.

¹H NMR Spectroscopy:

The aromatic region of the ¹H NMR spectrum will be the most informative.

  • 2-ethyl-4-methylbenzoic acid: Will show three distinct aromatic proton signals. The proton between the ethyl and carboxylic acid groups will be sterically hindered and may show a different chemical shift and coupling pattern compared to the other aromatic protons.

  • 4-ethyl-2-methylbenzoic acid: Will also exhibit three distinct aromatic proton signals. The relative positions of these signals and their coupling constants will differ from the other isomer due to the different electronic and steric environments.

¹³C NMR Spectroscopy:

The number of unique carbon signals will be the same for both isomers (10 signals). However, the chemical shifts of the aromatic carbons will be different. The carbon atom attached to the carboxylic acid group and the carbons bearing the ethyl and methyl groups will have characteristic chemical shifts that can be used for identification.

Table 3: Predicted ¹H and ¹³C NMR Chemical Shift Differences

IsomerPredicted ¹H NMR Aromatic SignalsPredicted ¹³C NMR Key Signals
2-ethyl-4-methylbenzoic acid Three distinct signals in the aromatic region (approx. 7.0-8.0 ppm). The proton ortho to the carboxylic acid will likely be the most downfield.The carbon of the carboxylic acid will be around 170-175 ppm. The aromatic carbons will have distinct shifts based on their proximity to the electron-withdrawing carboxylic acid and electron-donating alkyl groups.
4-ethyl-2-methylbenzoic acid Three distinct signals in the aromatic region with a different splitting pattern and chemical shifts compared to the other isomer.The chemical shifts of the aromatic carbons will differ from the 2-ethyl isomer, particularly for the carbons directly attached to the substituents.

Experimental Protocol: NMR Analysis

  • Sample Preparation: Dissolve approximately 5-10 mg of the isomer in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

  • Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a high-field NMR spectrometer.

  • Data Analysis: Analyze the chemical shifts, integration values (for ¹H), and coupling patterns to assign the signals and differentiate the isomers.

Infrared (IR) Spectroscopy

While the IR spectra of both isomers will show the characteristic broad O-H stretch of the carboxylic acid (around 2500-3300 cm⁻¹) and the strong C=O stretch (around 1700 cm⁻¹), the fingerprint region (below 1500 cm⁻¹) can be used for differentiation. The C-H bending vibrations in the aromatic ring are sensitive to the substitution pattern.

  • 2-ethyl-4-methylbenzoic acid (a 1,2,4-trisubstituted benzene): Will have a characteristic pattern of C-H out-of-plane bending bands in the 800-900 cm⁻¹ region.

  • 4-ethyl-2-methylbenzoic acid (also a 1,2,4-trisubstituted benzene): While having the same substitution pattern, the different substituents at positions 2 and 4 will lead to subtle shifts in the positions and intensities of these bending vibrations compared to the other isomer.

Table 4: Expected IR Spectral Differences in the Fingerprint Region

IsomerExpected C-H Bending Vibrations (cm⁻¹)
2-ethyl-4-methylbenzoic acid A unique pattern of absorptions in the 800-900 cm⁻¹ range characteristic of 1,2,4-trisubstitution.
4-ethyl-2-methylbenzoic acid A distinct, but also characteristic, pattern of absorptions in the 800-900 cm⁻¹ range for a 1,2,4-trisubstituted benzene ring.

Experimental Protocol: IR Spectroscopy

  • Sample Preparation: Prepare a KBr pellet containing a small amount of the solid sample or acquire the spectrum using an ATR accessory.

  • Data Acquisition: Record the IR spectrum over the range of 4000-400 cm⁻¹.

  • Data Analysis: Compare the fingerprint regions of the two isomers to identify distinguishing peaks.

Decision Tree for Isomer Differentiation

Isomer_Differentiation Start Mixture of Isomers HPLC HPLC Analysis Start->HPLC GCMS GC-MS Analysis Start->GCMS NMR NMR Spectroscopy Start->NMR IR IR Spectroscopy Start->IR Result1 Different Retention Times HPLC->Result1 Result2 Different Fragmentation (Ortho Effect) GCMS->Result2 Result3 Distinct Aromatic Proton Signals NMR->Result3 Result4 Unique Fingerprint Region IR->Result4

Caption: A decision-making workflow for selecting an appropriate analytical technique.

Conclusion

The differentiation of 2-ethyl-4-methylbenzoic acid and 4-ethyl-2-methylbenzoic acid, while challenging due to their isomeric nature, is readily achievable through a systematic application of modern analytical techniques. Chromatographic methods, particularly HPLC, can effectively separate the two based on subtle polarity differences. Spectroscopic techniques provide a more definitive identification. NMR spectroscopy offers a wealth of structural information through the distinct chemical environments of the aromatic protons and carbons. Mass spectrometry, especially when coupled with GC, can reveal unique fragmentation patterns arising from the "ortho effect". Finally, IR spectroscopy, with its detailed fingerprint region, serves as a valuable complementary technique. By employing a multi-faceted analytical approach, researchers and drug development professionals can confidently and accurately distinguish between these closely related isomers, ensuring the quality, safety, and efficacy of their products.

References

  • Waters Corporation. (n.d.). HPLC Column Performance. Retrieved from [Link]

  • Todua, N. G., & Mikaia, A. I. (2016). Mass spectrometry of analytical derivatives. 2. “Ortho” and “Para” effects in electron ionization mass spectra of derivatives of hydroxy, mercapto and amino benzoic acids. Mass Spectrometry, 13(2), 83–94.
  • Todua, N. G., & Mikaia, A. I. (2016). Mass spectrometry of analytical derivatives. 2. "Ortho" and "Para" effects in electron ionization mass spectra of derivatives of hydroxy, mercapto and amino benzoic acids. PubMed. Retrieved from [Link]

  • PubChem. (n.d.). 4-Ethyl-2-methylbenzoic acid. Retrieved from [Link]

  • NIST. (n.d.). Benzoic acid, 4-methyl-. Retrieved from [Link]

  • ResearchGate. (2018). FTIR spectra of isolated compound (2-(((2-ethyl-2 methylhexyl)oxy)carbonyl)benzoic acid isolated from B. pumilus. Retrieved from [Link]

Sources

Safety & Regulatory Compliance

Safety

Proper Disposal Procedures: 2-Ethyl-4-methylbenzoic Acid

[1][2] Core Directive & Executive Summary This guide provides an autonomous, field-validated protocol for the disposal of 2-Ethyl-4-methylbenzoic acid . Unlike generic safety sheets, this document integrates chemical-spe...

Author: BenchChem Technical Support Team. Date: March 2026

[1][2]

Core Directive & Executive Summary

This guide provides an autonomous, field-validated protocol for the disposal of 2-Ethyl-4-methylbenzoic acid . Unlike generic safety sheets, this document integrates chemical-specific physicochemical properties with RCRA-compliant waste management logic.[1]

Critical Operational Insight: 2-Ethyl-4-methylbenzoic acid is a solid organic acid.[1] The primary disposal risks are incompatible storage (mixing with oxidizers) and improper drain disposal due to its low water solubility and aquatic toxicity potential. All disposal workflows must prioritize incineration via a licensed hazardous waste contractor.

Chemical Identity & Hazard Characterization[1][3][4][5][6][7]

Before initiating disposal, verify the material identity to ensure protocol alignment.

ParameterSpecification
Chemical Name 2-Ethyl-4-methylbenzoic acid
CAS Number 1369815-07-5
Molecular Formula C₁₀H₁₂O₂
Molecular Weight 164.20 g/mol
Physical State Solid (Crystalline powder)
Acidity (pKa) ~4.2 (Predicted) - Weak Acid
Solubility Low in water; Soluble in organic solvents (DMSO, Methanol)
Primary Hazards Skin Irritant (H315), Eye Irritant (H319), STOT SE 3 (H335)
Hazard Causality

The carboxylic acid moiety (-COOH) is responsible for the irritant properties.[1] While weak, it can cause significant tissue damage to mucous membranes upon inhalation. The alkyl substitutions (ethyl and methyl groups) increase lipophilicity, making the compound difficult to flush with water and potentially persistent in aquatic environments.

Waste Segregation & Characterization Logic

Proper segregation is the first line of defense against laboratory accidents. You must classify the waste stream before it leaves the bench.

The "Self-Validating" Segregation System

To ensure your waste stream is safe, perform this mental check (The "O-A-C" Rule):

  • O xidizers present? (e.g., Nitric acid, Peroxides).[2] STOP. Do not mix.

  • A queous or Organic? (Is it dissolved?). Segregate accordingly.

  • C ompatibility? (Is the receiving container material compatible?). Use HDPE or Glass.

Visualizing the Workflow

The following diagram illustrates the decision logic for segregating 2-Ethyl-4-methylbenzoic acid waste.

WasteSegregation cluster_warning CRITICAL SAFETY CHECK Start Waste Generation: 2-Ethyl-4-methylbenzoic Acid StateCheck Physical State? Start->StateCheck Solid Solid / Powder StateCheck->Solid Liquid Liquid / Solution StateCheck->Liquid SolidWaste Stream A: Solid Hazardous Waste (Label: Organic Acid, Irritant) Solid->SolidWaste Bag & Tag SolventCheck Solvent Type? Liquid->SolventCheck OrgWaste Stream B: Organic Solvent Waste (Halogenated vs Non-Halogenated) SolventCheck->OrgWaste Organic Solvent AqWaste Stream C: Aqueous Acidic Waste (Adjust pH 5-9 if permitted) SolventCheck->AqWaste Water Based Warning NO OXIDIZERS (Nitric, Perchloric) Risk of Fire/Explosion SolventCheck->Warning

Figure 1: Decision logic for segregating 2-Ethyl-4-methylbenzoic acid based on physical state and solvent matrix.

Detailed Disposal Protocols

Protocol A: Solid Waste Disposal (Primary Method)

Context: Disposal of pure substance, expired shelf stock, or contaminated weighing paper.

  • Container Selection: Use a wide-mouth HDPE (High-Density Polyethylene) jar or a dedicated solid waste drum.[1]

  • Labeling: Apply a hazardous waste label immediately.

    • Constituents: "2-Ethyl-4-methylbenzoic acid, 100%"[1]

    • Hazard Checkboxes: Check "Irritant" and "Toxic".[3][4]

  • Transfer: Transfer solid carefully to avoid dust generation. If dust is visible, work inside a fume hood.

  • Sealing: Cap tightly. Do not leave the container open inside the hood.

  • Final Disposition: Transfer to the institution's hazardous waste accumulation area for incineration.

Protocol B: Spill Cleanup & Decontamination

Context: Accidental benchtop spill of < 50g.

  • Isolate: Alert nearby personnel. Mark the area.

  • PPE: Wear nitrile gloves, lab coat, and safety goggles. If powder is fine/dusty, use an N95 respirator.

  • Neutralization (The "Fizz" Test):

    • Cover the spill with Sodium Bicarbonate (NaHCO₃) or Soda Ash .

    • Why? This converts the organic acid into its water-soluble sodium salt (Sodium 2-ethyl-4-methylbenzoate) and neutralizes acidity.[1]

    • Validation: Dampen slightly with water.[5] If bubbling (CO₂ release) stops, neutralization is complete.

  • Collection: Scoop the resulting paste/slurry into a waste container.

  • Surface Clean: Wipe the surface with water, then ethanol. Dispose of wipes as solid hazardous waste.

Protocol C: Liquid Waste (Solutions)

Context: Reaction mixtures or mother liquors containing the acid.

  • Organic Solutions: Pour into the "Organic Solvent Waste" container. Ensure the container is compatible (e.g., do not mix with strong oxidizers like Chromic acid).

  • Aqueous Solutions:

    • Caution: Due to low solubility, the acid may precipitate if aqueous waste is acidified.

    • Maintain pH > 7 using Sodium Hydroxide to keep it in the soluble salt form (Carboxylate) if mixing with other aqueous streams is necessary.

    • Preferred: Dispose of as "Aqueous Chemical Waste" for professional treatment.[1] DO NOT pour down the sink.

Regulatory Compliance & RCRA Context

In the United States, this chemical falls under the following regulatory frameworks:

  • RCRA (Resource Conservation and Recovery Act):

    • It is not specifically P-listed or U-listed.[1]

    • However, it must be evaluated for Characteristic Waste properties. While not ignitable (solid) or corrosive (pH usually >2 unless concentrated in water), it is a "Chemical Waste" requiring "Cradle-to-Grave" tracking.[1]

  • EPA Waste Code: If unlisted, use the generic code D002 (Corrosivity) only if the waste is an aqueous solution with pH < 2.[1] Otherwise, label as "Non-Regulated Hazardous Waste" (state dependent).

  • Sewer Disposal: Strictly Prohibited. 40 CFR 403.5 bans the discharge of pollutants that cause pass-through or interference, and organic acids can disrupt biological treatment plants.

References

  • National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 58688469, 2-Ethyl-4-methylbenzoic acid. Retrieved from [Link][1]

  • U.S. Environmental Protection Agency (EPA). Resource Conservation and Recovery Act (RCRA) Orientation Manual. Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). Hazard Communication Standard: Safety Data Sheets. Retrieved from [Link][1]

Sources

Handling

Personal protective equipment for handling 2-Ethyl-4-methylbenzoic acid

Comprehensive Safety and Handling Guide for 2-Ethyl-4-methylbenzoic Acid As a Senior Application Scientist, I have designed this protocol to move beyond basic safety data sheets. Handling specialized benzoic acid derivat...

Author: BenchChem Technical Support Team. Date: March 2026

Comprehensive Safety and Handling Guide for 2-Ethyl-4-methylbenzoic Acid

As a Senior Application Scientist, I have designed this protocol to move beyond basic safety data sheets. Handling specialized benzoic acid derivatives requires a mechanistic understanding of their physical and chemical properties. 2-Ethyl-4-methylbenzoic acid (CAS: 1369815-07-5) is a critical intermediate often utilized in the synthesis of heterocyclic modulators for lipid synthesis, with significant applications in oncology and virology drug development[1].

This guide provides a self-validating, step-by-step operational framework to ensure absolute safety and logistical efficiency in the laboratory.

Mechanistic Risk Assessment

To effectively protect yourself, you must understand the causality behind the chemical's hazards:

  • Dermal and Mucosal Toxicity (The Lipophilicity Factor): The carboxylic acid functional group acts as a severe irritant to mucous membranes and the corneal epithelium. Furthermore, the addition of ethyl and methyl substituents on the aromatic ring increases the molecule's lipophilicity (logP) compared to unsubstituted benzoic acid. This enhanced lipophilicity facilitates rapid dermal penetration, particularly when the compound is dissolved in organic solvents (e.g., DMSO, DMF) during assay preparation.

  • Combustible Dust Hazard (The Kst Factor): As a finely divided organic powder, benzoic acid derivatives present a severe combustible dust hazard. Extrapolated data from standard benzoic acid indicates a Deflagration Index (Kst) ranging from 162 to 282 bar-m/sec, placing it in the St1 to St2 dust explosion class. Suspension of this dust in the air, coupled with an electrostatic discharge, can trigger a rapid deflagration event[2].

Quantitative Hazard & PPE Data

Summarizing the operational implications of the compound's physicochemical properties:

Property / HazardValue / ClassificationOperational Implication
Dust Explosion Class St1 to St2 (Extrapolated)Requires anti-static tools and grounding during bulk transfer.
Deflagration Index (Kst) ~162 - 282 bar-m/secHigh pressure rise rate; strictly avoid suspension of fine dust in air[2].
Glove Breakthrough (Nitrile) > 4 hours (Low Conc.)Sufficient for standard handling; double-glove for solvent solutions[3].
Glove Breakthrough (Latex) < 1 hour (Variable)DO NOT USE latex ; high permeation rate for benzoic acids[3].

Personal Protective Equipment (PPE) Matrix

Your PPE must act as a fail-safe system. Based on comparative permeation studies and regulatory guidelines, the following matrix is mandatory:

  • Hand Protection: Nitrile gloves are strictly required. Dermal exposure studies demonstrate that nitrile provides a significantly higher protection factor (>96%) against benzoic acid derivatives compared to latex (~50%)[3]. Protocol: Utilize gloves with a minimum thickness of 0.11 mm for dry powder. When handling solvent-based solutions, employ a double-gloving strategy and change the outer glove immediately upon suspected contamination, as solvents exponentially decrease breakthrough time.

  • Eye & Face Protection: ANSI Z87.1-certified safety goggles are mandatory. If handling preparative quantities (>10 grams) where powder aerosolization is possible, a full face shield must be worn over the goggles to prevent irreversible corneal burns.

  • Respiratory Protection: For analytical scale (<1g) handled inside a certified chemical fume hood, standard ventilation is sufficient. For preparative scale handling, or during the clean-up of spills outside a hood, an N95/P100 particulate respirator or a Powered Air-Purifying Respirator (PAPR) is required to prevent inhalation of irritating particulates.

  • Body Protection: A flame-resistant (FR), anti-static laboratory coat is required to mitigate the risk of electrostatic discharge igniting suspended dust[2].

Operational Workflow & Handling Protocol

G Start Handling 2-Ethyl-4-methylbenzoic Acid Risk Risk Assessment (Dust & Irritation) Start->Risk Scale Determine Operation Scale Risk->Scale Small Analytical Scale (< 1g) Fume Hood Scale->Small Large Preparative Scale (> 1g) Powder Handling Scale->Large PPE_Small Standard PPE: Nitrile Gloves, Safety Glasses, Lab Coat Small->PPE_Small PPE_Large Enhanced PPE: Double Nitrile, Face Shield, PAPR / N95 Respirator Large->PPE_Large Disposal EPA-Compliant Disposal (Solid Waste / Incineration) PPE_Small->Disposal PPE_Large->Disposal

Figure 1: Risk-based PPE selection and operational workflow for 2-Ethyl-4-methylbenzoic acid.

Step-by-Step Methodology: Weighing and Solubilization
  • Environmental Verification: Verify the chemical fume hood has a face velocity of 80-100 fpm. Clear the workspace of incompatible materials, particularly strong oxidizers and strong bases.

  • Static Mitigation: Ground all metal spatulas and analytical balances. Use anti-static polymeric weighing boats to prevent the lipophilic powder from repelling, clinging to gloves, and aerosolizing.

  • Transfer Execution: Do not pour the powder directly from the bulk container. Use a grounded spatula to transfer the solid gently. Cap the source bottle immediately after use to minimize environmental moisture absorption.

  • Solubilization: When preparing stock solutions, add the solvent (e.g., DMSO, Ethanol) slowly down the interior side of the vessel to wash down any residual powder on the walls. This prevents the displacement of air from aerosolizing the dry powder.

Spill Response & Disposal Plan

Immediate Spill Response
  • NEVER dry sweep a powder spill. Sweeping suspends combustible dust in the breathing zone, creating an explosive atmosphere and maximizing inhalation risk[2].

  • Containment: For small spills, gently cover the powder with damp, solvent-compatible absorbent pads (using water or a dilute alcohol solution) to wet the powder before physical removal. For large spills, use a HEPA-filtered vacuum specifically rated and grounded for combustible organic dusts.

EPA-Compliant Disposal

2-Ethyl-4-methylbenzoic acid must be treated as hazardous organic waste.

  • Solid Waste: Collect all contaminated weighing boats, gloves, and wet-wiped paper towels in a sealed, chemically resistant container (e.g., HDPE). Label clearly as "Hazardous Waste - Combustible Organic Solid / Irritant".

  • Liquid Waste: Solutions dissolved in organic solvents must be segregated into designated waste carboys (halogenated or non-halogenated, depending on your assay solvent) for high-temperature incineration. Never discharge aqueous or organic solutions containing this compound into the municipal sewer system.

References

  • Heterocyclic modulators of lipid synthesis (US8871790B2).
  • BENZOIC ACID E 210 PH. EUR. USP FCC JP Safety Data Sheet. Farmalabor. [Link]

  • Sodium Benzoic Acid Safety Data Sheet. Chemistry Connection. [Link]

  • OSHA Technical Manual - Section IV, Chapter 6, Combustible Dusts. Occupational Safety and Health Administration. [Link]

  • Effectiveness of personal protective equipment against dermal exposure - a comparative survey. Federal Institute for Occupational Safety and Health (BAuA). [Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

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Min. plausibility 0.01
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Feasible Synthetic Routes

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